3,6-Dichloro-1,2,4,5-tetrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,6-dichloro-1,2,4,5-tetrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2N4/c3-1-5-7-2(4)8-6-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXFMIAFWKZHDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(N=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106131-61-7 | |
| Record name | 3,6-Dichloro-1,2,4,5-tetrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of 3,6-Dichloro-1,2,4,5-tetrazine from 3,6-Dihydrazino-1,2,4,5-tetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloro-1,2,4,5-tetrazine (DCT) is a highly reactive and versatile heterocyclic compound. Its electron-deficient tetrazine core, further activated by two chloro substituents, makes it an exceptional building block in various chemical transformations. DCT is a key precursor in the synthesis of advanced materials, including high-energy density materials (HEDMs), and serves as a critical component in bioorthogonal chemistry for applications like peptide stapling and molecular imaging.[1][2] A well-established and efficient method for synthesizing DCT is the direct oxidation and chlorination of 3,6-dihydrazino-1,2,4,5-tetrazine (DHT).[3][4] This guide provides an in-depth overview of this synthetic transformation, including detailed experimental protocols, quantitative data, and a visual workflow.
Reaction Overview
The synthesis involves the conversion of the hydrazino groups of 3,6-dihydrazino-1,2,4,5-tetrazine (DHT) to chloro groups. This is typically achieved through an oxidative chlorination reaction. A common and effective reagent for this transformation is trichloroisocyanuric acid (TCCA) in an acetonitrile (B52724) solvent.[3][5] The reaction proceeds readily under mild conditions, providing the target this compound in good purity after straightforward purification.
Chemical Equation:
C₂H₆N₈ (DHT) + Oxidizing/Chlorinating Agent → C₂Cl₂N₄ (DCT)
Quantitative Data Summary
The following tables summarize the key physicochemical properties of the reactant and product involved in this synthesis.
Table 1: Physicochemical Properties of 3,6-Dihydrazino-1,2,4,5-tetrazine (Reactant)
| Property | Value | Reference(s) |
| IUPAC Name | (6-hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine | [6][7] |
| CAS Number | 5940-53-4 | [6][7] |
| Molecular Formula | C₂H₆N₈ | [6][7] |
| Molecular Weight | 142.12 g/mol | [6][7] |
| Density | 1.73 g/cm³ | [6] |
Table 2: Physicochemical Properties of this compound (Product)
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [8] |
| CAS Number | 106131-61-7 | [5][8] |
| Molecular Formula | C₂Cl₂N₄ | [5][8] |
| Molecular Weight | 150.95 g/mol | [5][8] |
| Appearance | Orange solid / Light yellow to brown powder | [2][5] |
| Melting Point | 146-151 °C | [2] |
| Purity (Assay) | 96% - >97% | [2] |
Experimental Protocol
This protocol details the synthesis of this compound using trichloroisocyanuric acid as the oxidizing and chlorinating agent.[5]
Materials:
-
3,6-dihydrazino-1,2,4,5-tetrazine (DHT) (12.5 g, 0.09 mol)
-
Trichloroisocyanuric acid (TCCA) (40.8 g, 0.18 mol)
-
Acetonitrile (anhydrous)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 12.5 g (0.09 mol) of 3,6-dihydrazino-1,2,4,5-tetrazine in 350 mL of anhydrous acetonitrile.[5]
-
Cooling: Cool the resulting solution to 0 °C using an ice bath.[5]
-
Reagent Addition: Separately, prepare a solution of 40.8 g (0.18 mol) of trichloroisocyanuric acid in acetonitrile. Add this solution dropwise to the cooled DHT solution with continuous stirring.[5]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 20 minutes.[5]
-
Work-up: Upon completion, filter the reaction mixture to remove any solid byproducts.[5]
-
Solvent Removal: Concentrate the filtrate by removing the acetonitrile under reduced pressure using a rotary evaporator.[5]
-
Purification: Purify the resulting crude product by passing it quickly through a silica gel column to yield this compound as an orange solid.[5]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Figure 1: Experimental Workflow for DCT Synthesis.
Safety and Handling
-
This compound: This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[8]
-
Trichloroisocyanuric acid: TCCA is a strong oxidizing agent.
-
Acetonitrile: This solvent is flammable and toxic.
All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.
Conclusion
The synthesis of this compound from 3,6-dihydrazino-1,2,4,5-tetrazine via oxidative chlorination is a reliable and efficient method for accessing this valuable chemical intermediate. The protocol described, utilizing trichloroisocyanuric acid, offers a practical approach for laboratory-scale production. The resulting high-purity DCT can be employed in a wide array of applications, from the development of novel energetic materials to the synthesis of sophisticated probes for biomedical research.
References
- 1. This compound | 106131-61-7 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 106131-61-7 | Benchchem [benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. 3,6-Di(hydrazino)-1,2,4,5-tetrazine | C2H6N8 | CID 11982751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C2Cl2N4 | CID 13673377 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,6-Dichloro-1,2,4,5-tetrazine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloro-1,2,4,5-tetrazine is a highly reactive and versatile heterocyclic compound that has garnered significant interest in various scientific fields, including organic synthesis, materials science, and bioconjugation chemistry. Its unique electronic properties, characterized by an electron-deficient tetrazine ring, make it a valuable building block for the synthesis of a wide array of functional molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and key reactions of this compound, with a focus on its applications in research and drug development.
Physical and Chemical Properties
This compound is a light yellow to brown crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂Cl₂N₄ | [2][3] |
| Molecular Weight | 150.95 g/mol | [2][3] |
| Melting Point | 146 - 151 °C | [1][2][4] |
| Boiling Point | 331.0 ± 25.0 °C (Predicted) | [5] |
| Appearance | Light yellow to brown powder/crystal | [1] |
| Solubility | Very soluble in organic solvents. | [6] |
| Storage Conditions | 2 - 8 °C | [1][2][4] |
Synthesis of this compound
The most common and well-documented method for the synthesis of this compound is the chlorination of 3,6-dihydrazino-1,2,4,5-tetrazine.[6]
Experimental Protocol: Chlorination of 3,6-dihydrazino-1,2,4,5-tetrazine
Materials:
-
3,6-dihydrazino-1,2,4,5-tetrazine
-
Trichloroisocyanuric acid
Procedure:
-
Dissolve 3,6-dihydrazino-1,2,4,5-tetrazine (e.g., 12.5 g, 0.09 mol) in acetonitrile (350 ml) in a reaction vessel.[7]
-
Cool the solution to 0 °C using an ice bath.[7]
-
Slowly add a solution of trichloroisocyanuric acid (e.g., 40.8 g, 0.18 mol) in acetonitrile dropwise to the cooled solution.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 20 minutes.[7]
-
Filter the reaction mixture to remove any solid byproducts.[7]
-
Remove the solvent from the filtrate under reduced pressure.[7]
-
Purify the resulting crude product by passing it through a short silica (B1680970) gel column to yield this compound as an orange solid.[7]
References
3,6-Dichloro-1,2,4,5-tetrazine molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides essential information regarding the molecular properties of 3,6-dichloro-1,2,4,5-tetrazine, a versatile chemical compound.
Core Molecular Data
The fundamental molecular attributes of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value | Citations |
| Molecular Formula | C₂Cl₂N₄ | [1][2][3][4][5] |
| Molecular Weight | 150.95 g/mol | [1][3][4][6][7] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are beyond the scope of this document. However, a general synthetic approach has been described. One common method involves the reaction of a tetrazine precursor with a chlorinating agent, such as trichloroisocyanuric acid in acetonitrile.[3] For specific, validated protocols, researchers should consult peer-reviewed synthetic chemistry literature.
Visualized Data Relationship
The logical relationship between the compound's name, its elemental composition (molecular formula), and its calculated mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this direct correlation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | C2Cl2N4 | CID 13673377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [oakwoodchemical.com]
- 6. This compound | 106131-61-7 | Benchchem [benchchem.com]
- 7. chemscene.com [chemscene.com]
CAS number for 3,6-Dichloro-1,2,4,5-tetrazine
An In-Depth Technical Guide to 3,6-Dichloro-1,2,4,5-tetrazine
Introduction
This compound, a versatile chemical compound, is recognized for its unique properties and wide-ranging applications, particularly as a foundational building block in organic chemistry and in the synthesis of energetic materials.[1] This nitrogen-rich heterocycle is characterized by a six-membered aromatic ring containing four nitrogen atoms and two chlorine substituents. The presence of electron-withdrawing chlorine atoms significantly enhances the electrophilicity of the tetrazine core, making it highly reactive and valuable for various chemical transformations.[2] Its enhanced stability and reactivity make it an ideal candidate for researchers focused on developing new materials with explosive or propellant characteristics.[1] Furthermore, its ability to participate in diverse chemical reactions allows for the creation of complex molecules utilized in pharmaceuticals, agrochemicals, and advanced materials.[1][2] A significant area of application is in bioorthogonal chemistry, where its rapid and specific reactions are used for labeling biomolecules in living systems.[2]
Physicochemical and Computational Data
A summary of the key properties of this compound is presented below. This data is essential for its handling, application in synthesis, and computational modeling.
| Property | Value |
| CAS Number | 106131-61-7[1][3][4][5][6][7] |
| Molecular Formula | C₂Cl₂N₄[1][3][4][5][7] |
| Molecular Weight | 150.95 g/mol [1][4][5][7] |
| Appearance | Light yellow to brown powder/crystal[1][6] |
| Melting Point | 146 - 151 °C[1] |
| Purity | ≥95-97% (HPLC)[1][4][5][6] |
| SMILES | ClC1=NN=C(Cl)N=N1[4] |
| Topological Polar Surface Area (TPSA) | 51.56 Ų[4] |
| LogP | 0.5734[4] |
| Storage Temperature | 2 - 8 °C[1] or -20°C[4] |
Synthesis and Experimental Protocols
The synthesis of this compound is a critical process for its subsequent use in various applications. A prevalent and well-documented strategy involves the direct chlorination of a precursor molecule.
General Synthetic Route
A common method for synthesizing this compound is through the chlorination of 3,6-dihydrazino-1,2,4,5-tetrazine (DHT).[2] DHT itself is typically prepared in a multi-step process that starts from guanidine (B92328) hydrochloride and hydrazine.[2][8] The final chlorination step converts DHT into the target compound.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 106131-61-7 | Benchchem [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. chemscene.com [chemscene.com]
- 5. Synthonix, Inc > Synthons > 106131-61-7 | this compound [synthonix.com]
- 6. This compound | 106131-61-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
solubility of 3,6-Dichloro-1,2,4,5-tetrazine in organic solvents
An In-depth Technical Guide on the Solubility of 3,6-Dichloro-1,2,4,5-tetrazine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a pivotal intermediate in the synthesis of various functional molecules. A detailed understanding of its solubility is crucial for its application in organic synthesis, materials science, and drug development. This document outlines experimental protocols for solubility determination, synthesis, and key reactions, and presents available data in a structured format.
Quantitative Solubility Data
Precise quantitative data on the solubility of this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, its use in various reactions indicates its solubility in several common organic solvents. The following table is provided as a template for researchers to record experimentally determined solubility data.
Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Molar Mass ( g/mol ) | Density (g/mL at 20°C) | Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) |
| Dichloromethane (DCM) | 84.93 | 1.33 | 3.1 | Data not available | Data not available |
| Chloroform | 119.38 | 1.49 | 4.1 | Data not available | Data not available |
| Tetrahydrofuran (THF) | 72.11 | 0.889 | 4.0 | Data not available | Data not available |
| Acetonitrile | 41.05 | 0.786 | 5.8 | Data not available | Data not available |
| Ethyl Acetate | 88.11 | 0.902 | 4.4 | Data not available | Data not available |
| Toluene | 92.14 | 0.867 | 2.4 | Data not available | Data not available |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | 6.4 | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.10 | 7.2 | Data not available | Data not available |
Experimental Protocols
Determination of Solubility
The following is a general protocol for the gravimetric determination of the solubility of this compound in an organic solvent.
Materials:
-
This compound
-
Selected organic solvent (analytical grade)
-
Saturated solution of the compound in the chosen solvent
-
Analytical balance
-
Vials with caps
-
Constant temperature bath
-
Volumetric flasks
-
Pipettes
-
Filter (0.45 µm PTFE)
Procedure:
-
Prepare a saturated solution by adding an excess of this compound to the chosen solvent in a sealed vial.
-
Equilibrate the solution by stirring at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow the solution to stand at the constant temperature to let undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-weighed, temperature-equilibrated pipette.
-
Filter the withdrawn solution through a 0.45 µm filter to remove any suspended particles.
-
Transfer the filtered solution to a pre-weighed vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the vial containing the dry solute.
-
Calculate the solubility in g/100 mL and mol/L.
Synthesis of this compound
A common synthetic route to this compound involves the chlorination of a precursor. One such method is the reaction of 3,6-dihydrazino-1,2,4,5-tetrazine with a chlorinating agent. A representative procedure is outlined below.
Materials:
-
3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sulfuryl chloride to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound as a colored solid.
Key Reaction Pathways and Workflows
This compound is a versatile building block, primarily utilized in nucleophilic aromatic substitution and inverse-electron-demand Diels-Alder reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the tetrazine ring, further enhanced by the two chlorine atoms, makes it highly susceptible to nucleophilic attack. This allows for the facile displacement of the chlorine atoms by a variety of nucleophiles.
Nucleophilic aromatic substitution pathway.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
This compound can act as an electron-poor diene in IEDDA reactions with electron-rich dienophiles, such as strained alkenes or alkynes. This "click" reaction is known for its high speed and specificity.
Workflow for the IEDDA reaction.
The Chemistry of 1,2,4,5-Tetrazines: A Technical Guide for Researchers and Drug Development Professionals
Introduction to 1,2,4,5-Tetrazine (B1199680) Chemistry
The 1,2,4,5-tetrazine scaffold, a six-membered aromatic ring containing four nitrogen atoms, has emerged as a cornerstone of modern chemical biology and drug development.[1][2] Initially explored for their applications as high-energy materials, these nitrogen-rich heterocycles have garnered significant attention for their unique chemical properties, most notably their role as exceptionally reactive dienes in inverse-electron-demand Diels-Alder (IEDDA) reactions.[1][2][3] This reactivity forms the basis of their widespread use in bioorthogonal chemistry, enabling the selective labeling and tracking of biomolecules in complex biological systems.[3][4][5]
1,2,4,5-tetrazines are characterized by their intense color, typically ranging from red to purple, and their stability compared to other tetrazine isomers.[2] Their electron-deficient nature makes them highly reactive towards electron-rich dienophiles, such as strained alkenes and alkynes.[6][7] This "click" reaction is exceptionally fast and proceeds with high specificity under physiological conditions without the need for cytotoxic catalysts, making it an ideal tool for in vivo applications.[4][5][8]
This technical guide provides an in-depth overview of the core aspects of 1,2,4,5-tetrazine chemistry, including their synthesis, key reactions, and applications in research and drug development. It is intended to serve as a comprehensive resource for scientists seeking to leverage the power of tetrazine chemistry in their work.
Synthesis of 1,2,4,5-Tetrazine Derivatives
The synthesis of functionalized 1,2,4,5-tetrazines is crucial for their application in various fields. Several methods have been developed to construct the tetrazine ring, with the Pinner synthesis and its variations being the most common.[9]
The Pinner synthesis involves the reaction of an iminoester with hydrazine (B178648) to form an amidrazone, which then cyclizes in the presence of excess hydrazine to yield a dihydro-1,2,4,5-tetrazine. Subsequent oxidation affords the aromatic 1,2,4,5-tetrazine.[9][10] A more direct "Pinner-like" approach involves the one-pot reaction of nitriles with hydrazine.[9] While effective for symmetrical tetrazines, the synthesis of unsymmetrical derivatives using two different nitriles can lead to a mixture of products.[9]
Other synthetic routes include the condensation of imidoyl chlorides with hydrazine, which is particularly useful for preparing unsymmetrical tetrazines, and methods starting from guanidine (B92328) derivatives or aldehydes.[2]
The choice of synthetic route often depends on the desired substitution pattern and the scale of the reaction. The yields of these reactions can vary significantly based on the substrates and reaction conditions.
Table 1: Selected Synthetic Yields of 1,2,4,5-Tetrazine Derivatives
| 1,2,4,5-Tetrazine Derivative | Starting Materials | Synthetic Method | Yield (%) | Reference |
| (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride | 4-(aminomethyl)benzonitrile, hydrazine | Pinner-like | 17 | [11] |
| 5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine hydrochloride | 6-aminohexanenitrile, hydrazine | Pinner-like | 6 | [11] |
| 4-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)benzoic acid | 4-cyanobenzoic acid, 2-cyanopyridine, hydrazine | Pinner-like | 3 | [12] |
| 3,6-bis(methylthio)-1,2,4,5-tetrazine | bis(carboxymethyl)trithiocarbonate, methyl iodide | Multi-step | 84 | [2] |
| 3,6-disubstituted 1,2,4,5-tetrazines | Imidoyl chlorides, hydrazine | Imidoyl chloride condensation | 45-61 | [2] |
Key Reactions and Properties
The chemical reactivity of 1,2,4,5-tetrazines is dominated by their electron-deficient nature, which makes them potent dienes in inverse-electron-demand Diels-Alder (IEDDA) reactions. This reaction is the cornerstone of their utility in bioorthogonal chemistry.
The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction between a 1,2,4,5-tetrazine and a strained alkene, most notably trans-cyclooctene (B1233481) (TCO), is a [4+2] cycloaddition that is exceptionally fast and selective.[4][8] The reaction proceeds through an unstable intermediate that rapidly undergoes a retro-Diels-Alder reaction to release nitrogen gas, forming a stable dihydropyridazine (B8628806) product.[4] This irreversible reaction is highly efficient in aqueous media and at physiological pH, making it ideal for biological applications.[8]
The kinetics of the IEDDA reaction are highly dependent on the substituents on the tetrazine ring. Electron-withdrawing groups generally increase the reaction rate, while electron-donating groups decrease it.
Figure 1: Mechanism of the inverse-electron-demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine and trans-cyclooctene (TCO).
Table 2: Second-Order Rate Constants for the IEDDA Reaction of 1,2,4,5-Tetrazines with TCO
| Tetrazine Derivative | k₂ (M⁻¹s⁻¹) at 37°C in PBS | Reference |
| (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine | 26,000 | [11] |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | 820 | [11] |
| 3-(4-fluorophenyl)-6-methyl-1,2,4,5-tetrazine | 5,300 | [11] |
| 3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | 22,000 | [11] |
| 5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine | 4,900 | [11] |
| 3-methyl-6-(pentan-5-yl)-1,2,4,5-tetrazine | 210 | [11] |
| 3-(4-fluorophenyl)-6-(pentan-5-yl)-1,2,4,5-tetrazine | 2,300 | [11] |
| 3-(pyridin-2-yl)-6-(pentan-5-yl)-1,2,4,5-tetrazine | 4,400 | [11] |
| 3-phenyl-6-(4-(aminomethyl)phenyl)-1,2,4,5-tetrazine | 30,000 | [11] |
Experimental Protocols
Protocol 1: General Synthesis of 3,6-Disubstituted 1,2,4,5-Tetrazines via a Pinner-like Reaction
This protocol describes a general method for the synthesis of 1,2,4,5-tetrazines from nitriles and hydrazine.[12]
Materials:
-
Appropriate nitrile or imidate ester
-
Hydrazine (anhydrous or hydrate)
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl), 2% aqueous solution
-
Solvents for extraction and purification (e.g., dichloromethane, ethyl acetate)
-
Deionized water
Procedure:
-
Dissolve the nitrile (2 mmol) in hydrazine.
-
The reaction mixture is stirred at a specified temperature (ranging from room temperature to 80°C) for a designated time (30 minutes to 2 hours).
-
After the reaction is complete, the crude mixture containing the dihydrotetrazine intermediate is cooled.
-
The dihydrotetrazine is oxidized by the addition of an aqueous solution of sodium nitrite followed by 2% aqueous HCl.
-
The resulting 1,2,4,5-tetrazine is extracted with an organic solvent.
-
The combined organic layers are dried and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or HPLC to yield the desired 1,2,4,5-tetrazine derivative.
Protocol 2: Bioorthogonal Labeling of a TCO-Modified Protein with a Tetrazine-Fluorophore
This protocol outlines the general procedure for labeling a protein that has been previously modified with a trans-cyclooctene (TCO) group.[1]
Materials:
-
TCO-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
Tetrazine-fluorophore conjugate (stock solution in DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification
Procedure:
-
Prepare a solution of the TCO-modified protein in PBS.
-
Add a 5- to 10-fold molar excess of the tetrazine-fluorophore stock solution to the protein solution. The final concentration of DMSO should be kept low (typically <5% v/v) to prevent protein denaturation.
-
Gently mix the solution and incubate at room temperature for 30-60 minutes. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
-
Purify the labeled protein from the unreacted tetrazine-fluorophore using an SEC column equilibrated with PBS.
-
Collect the colored fractions containing the labeled protein conjugate.
-
Characterize the labeled protein using UV-Vis spectroscopy to determine the degree of labeling by measuring the absorbance of the protein and the fluorophore. Further analysis can be performed by SDS-PAGE or mass spectrometry.
Applications in Research and Drug Development
The unique properties of 1,2,4,5-tetrazines have led to their widespread application in various areas of research and drug development, primarily leveraging their role in bioorthogonal chemistry.
Pre-targeted Imaging and Therapy
A significant application of tetrazine chemistry is in pre-targeted imaging and therapy.[13][14] In this two-step approach, a biomolecule (e.g., an antibody) functionalized with a TCO group is first administered and allowed to accumulate at the target site (e.g., a tumor). After the unbound antibody has cleared from circulation, a small, tetrazine-labeled imaging agent (e.g., a radionuclide or a fluorophore) is administered. The tetrazine rapidly and specifically reacts with the TCO-tagged antibody at the target, enabling high-contrast imaging or targeted delivery of a therapeutic payload.[13][14] This strategy improves the target-to-background ratio and reduces off-target toxicity.
Figure 2: Experimental workflow for pre-targeted cell imaging using tetrazine-TCO ligation.
Live-Cell Imaging and Super-Resolution Microscopy
The fast kinetics and bioorthogonality of the tetrazine-TCO ligation make it an excellent tool for live-cell imaging.[1][15] By labeling specific proteins or other biomolecules with TCO through genetic or chemical methods, researchers can track their dynamics in real-time by introducing a tetrazine-conjugated fluorophore. Furthermore, the use of specific tetrazine-dye conjugates has enabled super-resolution microscopy, allowing for the visualization of cellular structures with unprecedented detail.[16]
Drug Delivery and Prodrug Activation
Tetrazine chemistry is also being explored for targeted drug delivery and prodrug activation.[3] A drug can be attached to a tetrazine or TCO moiety, rendering it inactive. Upon introduction of the corresponding reactive partner at a specific location, the IEDDA reaction can trigger the release of the active drug, thereby minimizing systemic toxicity and enhancing therapeutic efficacy.
Spectroscopic Data
The characterization of 1,2,4,5-tetrazine derivatives is typically performed using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Table 3: Spectroscopic Data for Selected 1,2,4,5-Tetrazine Derivatives
| Compound | ¹H NMR (500 MHz, Solvent) δ ppm | ¹³C NMR (125 MHz, Solvent) δ ppm | HRMS-ESI [M+H]⁺ m/z | Reference |
| (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride | 4.37 (2H, s), 7.75 (2H, d, J = 8.0 Hz), 8.54 (2H, d, J = 8.0 Hz), 10.43 (1H, s) (D₂O) | 169.11, 160.39, 140.49, 134.95, 132.62, 131.84, 45.60 (D₂O) | calcd for [C₉H₁₀N₅]⁺ 188.0931, found 188.0934 | [11] |
| 5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine hydrochloride | 1.53 (2H, pentet, J = 15.5 Hz), 1.75 (2H, pentet, J = 15.5 Hz), 1.99 (2H, pentet, J = 15.5 Hz), 3.02 (2H, t, J = 7.5 Hz), 3.39 (2H, t, J = 7.5 Hz), 10.36 (1H, s) (D₂O) | 175.63, 160.63, 42.25, 37.13, 29.71, 29.35, 27.99 (D₂O) | calcd for [C₇H₁₄N₅]⁺ 168.1244, found 168.1241 | [11] |
| 4-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)benzoic acid | 7.74 (1H, t, J = 6.5 Hz), 8.17 (1H, d, J = 7.5 Hz), 8.24 (2H, d, J = 9.0 Hz), 8.62 (1H, d, J = 8.0 Hz), 8.69 (2H, d, J = 8.5 Hz), 8.95 (1H, d, J = 3.5) (DMSO-d₆) | 165.57, 162.02, 161.99, 149.46, 148.89, 136.78, 134.39, 133.16, 129.14, 126.92, 125.57, 123.09 (DMSO-d₆) | calcd for [C₁₄H₁₀N₅O₂]⁺ 280.0829, found 280.0827 | [12] |
Conclusion
The field of 1,2,4,5-tetrazine chemistry has undergone rapid development, transforming these once niche heterocycles into indispensable tools for chemical biology, drug development, and materials science. Their remarkable reactivity in inverse-electron-demand Diels-Alder reactions, coupled with their biocompatibility, has enabled unprecedented control over the labeling and manipulation of biological systems. As synthetic methodologies continue to improve and our understanding of their properties deepens, the applications of 1,2,4,5-tetrazines are poised to expand even further, promising exciting new avenues for scientific discovery and therapeutic innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inverse Electron Demand Diels-Alder Reactions [sigmaaldrich.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Tetrazine-based cycloadditions: application to pretargeted live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrophilicity of 3,6-Dichloro-1,2,4,5-tetrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the electrophilic character of 3,6-dichloro-1,2,4,5-tetrazine (DCT), a cornerstone reagent in modern organic synthesis and bioconjugation. The inherent electron deficiency of the 1,2,4,5-tetrazine (B1199680) ring, significantly amplified by the inductive effect of two chlorine substituents, renders DCT a highly reactive electrophile. This document details the theoretical underpinnings of its reactivity, supported by quantitative data from kinetic studies of its key reactions: inverse-electron-demand Diels-Alder (IEDDA) cycloadditions and nucleophilic aromatic substitutions (SNAr). Detailed experimental protocols for the synthesis of DCT and its utilization in these transformations are provided, alongside visualizations of reaction mechanisms and experimental workflows to facilitate a deeper understanding and practical application of its chemistry.
Core Principles of Electrophilicity in this compound
The pronounced electrophilicity of this compound is a direct consequence of its electronic structure. The 1,2,4,5-tetrazine ring is an electron-poor aromatic system due to the presence of four electronegative nitrogen atoms. This inherent electron deficiency results in a low-lying Lowest Unoccupied Molecular Orbital (LUMO), making the tetrazine ring an excellent electron acceptor.[1]
The introduction of two chlorine atoms at the 3 and 6 positions further amplifies this effect. The strong electron-withdrawing nature of the chlorine atoms significantly lowers the energy of the LUMO, thereby enhancing the electrophilicity of the tetrazine core.[1] This heightened reactivity makes DCT highly susceptible to reactions with a wide range of nucleophiles and electron-rich dienophiles.
Frontier Molecular Orbital (FMO) Theory and Reactivity
The reactivity of this compound in its most prominent reactions can be effectively rationalized using Frontier Molecular Orbital (FMO) theory.
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: In this cycloaddition, the tetrazine acts as the electron-deficient diene. The reaction rate is primarily governed by the energy gap between the LUMO of the tetrazine and the Highest Occupied Molecular Orbital (HOMO) of the dienophile (e.g., a strained alkene). A smaller energy gap leads to a faster reaction. The low-lying LUMO of DCT makes it an exceptionally reactive diene in IEDDA reactions.
-
Nucleophilic Aromatic Substitution (SNAr) Reactions: The attack of a nucleophile on the electron-deficient carbon atoms of the tetrazine ring is the key step in SNAr reactions. The low LUMO energy of DCT facilitates this nucleophilic attack, making the substitution of the chlorine atoms favorable.
The relationship between substituent electronic effects and reactivity is a key principle. Electron-withdrawing groups on the tetrazine ring lower the LUMO energy and thus accelerate the rate of IEDDA reactions. Conversely, electron-donating groups raise the LUMO energy, leading to slower reaction rates.
Quantitative Analysis of Electrophilicity
The electrophilic nature of this compound is quantitatively reflected in the kinetics of its reactions.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction Kinetics
The IEDDA reaction is a cornerstone of bioorthogonal chemistry, and the reactivity of various tetrazines has been extensively studied. While specific kinetic data for this compound is not as abundant in comparative tables, the principles of its high reactivity are well-established. Generally, tetrazines with electron-withdrawing substituents exhibit faster reaction rates. For context, the following table presents kinetic data for various substituted tetrazines with common dienophiles. It is anticipated that this compound would exhibit reactivity at the higher end of the spectrum due to the strong electron-withdrawing nature of the chlorine atoms.
Table 1: Second-Order Rate Constants for IEDDA Reactions of Various Tetrazines
| Tetrazine Derivative | Dienophile | Rate Constant (k, M⁻¹s⁻¹) | Solvent |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | trans-cyclooctene (B1233481) (TCO) | ~2000 | 9:1 Methanol/Water |
| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 3.6 | Methanol |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 118 | Methanol |
| 3,6-bis(4-fluorophenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 2.7 | Methanol |
| 3,6-diphenyl-1,2,4,5-tetrazine | Norbornene | 8.5 x 10⁻³ | Methanol |
Data compiled from various sources, intended for comparative purposes.
Nucleophilic Aromatic Substitution (SNAr) Reaction Kinetics
A kinetic investigation of the SNAr reaction of this compound (DCT) with a series of biothiols has provided valuable quantitative insights into its electrophilicity. The reactions were monitored spectrophotometrically by following the disappearance of DCT at 370 nm.
Table 2: Kinetic Data for the SNAr Reaction of this compound with Biothiols
| Biothiol | Second-Order Rate Constant (k_N, M⁻¹s⁻¹) |
| Cysteine | 1.81 ± 0.05 |
| Homocysteine | 1.13 ± 0.04 |
| Cysteinyl-glycine | 0.98 ± 0.03 |
| N-acetylcysteine | 0.82 ± 0.02 |
| Glutathione | 0.45 ± 0.01 |
Reaction conditions: 20mM HEPES buffer, pH 7.4, 1% DMSO. Data sourced from a kinetic study on the aromatic nucleophilic substitution reaction of this compound by biothiols.[2]
The kinetic data is consistent with an addition-elimination mechanism where the nucleophilic attack is the rate-determining step.[2]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a reported synthesis.[2]
Materials:
-
Compound 4 (precursor, specific structure to be sourced from the cited literature)
-
Trichloroisocyanuric acid
Procedure:
-
Dissolve Compound 4 (12.5 g, 0.09 mol) in 350 ml of acetonitrile at 0 °C.
-
Add a solution of trichloroisocyanuric acid (40.8 g, 0.18 mol) in acetonitrile dropwise to the cooled solution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 20 minutes.
-
Filter the reaction mixture.
-
Remove the volatiles from the filtrate under reduced pressure.
-
Purify the resulting residue by passing it quickly through a silica (B1680970) gel column to yield this compound as an orange solid.
General Protocol for Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
This protocol provides a general procedure for conducting an IEDDA reaction with a tetrazine derivative.
Materials:
-
This compound
-
Dienophile (e.g., norbornene derivative, trans-cyclooctene derivative)
-
Anhydrous solvent (e.g., Methanol, Dichloromethane)
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of the dienophile in the same solvent to the tetrazine solution. A slight excess of the dienophile may be used.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
For more detailed monitoring, thin-layer chromatography (TLC) or LC-MS can be employed.
-
Upon completion, the solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel.
Protocol for Kinetic Measurements of SNAr Reactions by UV-Vis Spectrophotometry
This protocol outlines a general method for determining the kinetics of the SNAr reaction of this compound with a nucleophile.
Equipment and Materials:
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
-
This compound (DCT) stock solution in a suitable solvent (e.g., DMSO)
-
Nucleophile stock solution in the reaction buffer (e.g., HEPES buffer)
-
Reaction buffer
Procedure:
-
Prepare a stock solution of DCT in DMSO.
-
Prepare a series of stock solutions of the nucleophile in the reaction buffer at various concentrations.
-
Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25 °C).
-
In a quartz cuvette, mix the reaction buffer and the nucleophile solution.
-
Initiate the reaction by adding a small volume of the DCT stock solution to the cuvette and mix quickly. The final concentration of the nucleophile should be in large excess (at least 10-fold) compared to the DCT concentration to ensure pseudo-first-order kinetics.
-
Immediately start monitoring the decrease in absorbance at the wavelength corresponding to the maximum absorbance of DCT (around 370 nm) over time.
-
The observed pseudo-first-order rate constant (k_obs) can be obtained by fitting the absorbance decay curve to a single exponential function.
-
The second-order rate constant (k_N) is then calculated by plotting k_obs against the concentration of the nucleophile and determining the slope of the resulting linear plot.
Mandatory Visualizations
Caption: Mechanism of the Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on DCT.
Caption: Experimental Workflow for Sequential SNAr and IEDDA Reactions.
Caption: FMO Diagram for the IEDDA Reaction of DCT.
References
The Role of Chlorine Substituents in Tetrazine Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of chlorine substituents in modulating the reactivity of 1,2,4,5-tetrazines, a class of compounds at the forefront of bioorthogonal chemistry. Chlorine, as an electron-withdrawing group, significantly influences the electronic properties of the tetrazine core, thereby impacting its stability and reaction kinetics in inverse-electron-demand Diels-Alder (iEDDA) cycloadditions. This document details the synthesis of chloro-substituted tetrazines, presents quantitative data on their reactivity with various dienophiles, and provides detailed experimental protocols for their use in bioconjugation and other applications relevant to drug development. The guide is intended to be a valuable resource for researchers and scientists working in chemical biology, medicinal chemistry, and materials science.
Introduction: The Significance of Tetrazine Chemistry
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile has emerged as a powerful tool in bioorthogonal chemistry due to its exceptionally fast reaction kinetics, high specificity, and ability to proceed in complex biological environments without the need for a catalyst.[1][2] These characteristics make tetrazine-based chemistry ideal for a wide range of applications, including live-cell imaging, pretargeted drug delivery, and the development of novel biomaterials.[3][4][5]
The reactivity of the tetrazine core can be finely tuned by the introduction of various substituents. Electron-withdrawing groups (EWGs) are known to accelerate the iEDDA reaction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine, which is the key interacting orbital with the Highest Occupied Molecular Orbital (HOMO) of the dienophile.[2][6][7] Conversely, electron-donating groups (EDGs) generally decrease the reaction rate but can enhance the stability of the tetrazine ring.[2][6]
The Role of Chlorine: An Electron-Withdrawing Substituent
Chlorine, as a halogen, is a classic electron-withdrawing group due to its electronegativity. When attached to the tetrazine ring, it significantly influences the electronic properties and, consequently, the reactivity of the molecule.
Electronic Effects of Chlorine on the Tetrazine Core
The presence of one or more chlorine atoms on the 1,2,4,5-tetrazine (B1199680) ring lowers the energy of the LUMO, making the tetrazine more electrophilic and thus more reactive in iEDDA reactions.[2][8] Computational studies have shown that chlorine-bearing tetrazines exhibit reactivity in line with predictions based on their LUMO+1 orbital energies, confirming the role of chlorine as an electron-withdrawing substituent that enhances reactivity.
The Reactivity-Stability Trade-off
A critical consideration in the design of tetrazine probes is the inherent trade-off between reactivity and stability.[6][9] Highly reactive tetrazines, often bearing strong electron-withdrawing groups, can be less stable in aqueous or biological media, potentially undergoing degradation before reacting with the target dienophile.[10] While chlorine enhances reactivity, the stability of chloro-substituted tetrazines, particularly in complex biological environments, must be carefully evaluated for specific applications. For instance, some studies suggest that tetrazines with increased reactivity due to EWGs may show decreased stability under physiological conditions.[10]
Synthesis of Chloro-Substituted Tetrazines
The synthesis of chloro-substituted tetrazines is a key step in accessing a diverse range of functionalized tetrazine probes.
Synthesis of 3,6-dichloro-1,2,4,5-tetrazine
This compound is a versatile and commercially available precursor for the synthesis of various asymmetrically substituted tetrazines.[11][12]
Synthesis of Unsymmetrical Chloro-Substituted Tetrazines
Unsymmetrically substituted tetrazines are highly valuable as they allow for the introduction of different functionalities, such as a targeting moiety and a reporter group, onto the same molecule. A common strategy to synthesize these compounds is through a sequential nucleophilic aromatic substitution (SNAr) on this compound.[11][13] The first substitution with a nucleophile (e.g., an amine or an alcohol) yields a mono-chloro-mono-substituted tetrazine. The remaining chlorine atom can then be displaced by a second, different nucleophile or used in cross-coupling reactions.
The electron-deficient nature of the tetrazine ring makes it susceptible to nucleophilic attack, facilitating the displacement of the chlorine atoms. The reaction conditions for SNAr on 3,6-dichlorotetrazine can be tuned to achieve mono- or di-substitution.[11]
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, provide a powerful method for introducing carbon-carbon bonds and further functionalizing chloro-substituted tetrazines.[13][14][15]
Quantitative Data on Tetrazine Reactivity
The second-order rate constant (k₂) is a critical parameter for quantifying the speed of a bioorthogonal reaction. The following tables summarize available quantitative data for the iEDDA reaction of various substituted tetrazines with dienophiles. While specific data for a wide range of chloro-substituted tetrazines is still emerging, the provided data illustrates the general trends in tetrazine reactivity.
Table 1: Second-Order Rate Constants (k₂) for the iEDDA Reaction of Various Tetrazines with trans-Cyclooctene (B1233481) (TCO) Derivatives
| Tetrazine Derivative | Dienophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 9:1 Methanol/Water | 25 | ~2,000 | [7] |
| 3-(p-aminomethylphenyl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 37 | 26,000 ± 500 | [7] |
| 3-(p-aminomethylphenyl)-6-methyl-1,2,4,5-tetrazine | TCO | PBS, 37°C | 37 | 820 ± 70 | [7] |
| 3-(p-aminomethylphenyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 37 | 5,300 ± 400 | [7] |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | Norbornene | - | - | - | [16] |
| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | Ambient | 3.6 | [16] |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | Ambient | 118 | [16] |
| 3,6-bis(4-fluorophenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | Ambient | 2.7 | [16] |
Table 2: Stability of Selected Tetrazine Derivatives
| Tetrazine Derivative | Conditions | Half-life (t₁/₂) | Reference |
| Pyridyl-substituted tetrazines | Serum | Variable, can be low | [7] |
| Phenyl-substituted tetrazines | Serum | Generally more stable than pyridyl-substituted | [9] |
| Mono-aryl-substituted tetrazines | PBS or FBS | Can be prone to decomposition | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving chloro-substituted tetrazines.
Synthesis of an Unsymmetrical Chloro-Tetrazine: 3-Anilino-6-chloro-1,2,4,5-tetrazine
Materials:
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add aniline (1.0 eq) to the solution, followed by the dropwise addition of DIPEA (1.1 eq).
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically within 1-2 hours), quench the reaction with water.
-
Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the desired 3-anilino-6-chloro-1,2,4,5-tetrazine.
General Protocol for Sonogashira Coupling of a Chloro-Tetrazine
Materials:
-
3-Amino-6-chloro-1,2,4,5-tetrazine derivative
-
Terminal alkyne (e.g., phenylacetylene)
-
Pd(PPh₃)₂Cl₂ (Palladium catalyst)
-
CuI (Copper(I) iodide co-catalyst)
-
Triethylamine (Et₃N) as base and solvent
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 3-amino-6-chloro-1,2,4,5-tetrazine derivative (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Add the anhydrous, degassed solvent, followed by triethylamine.
-
Add the terminal alkyne (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, and monitor the progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkynyl-tetrazine.
Protocol for iEDDA Reaction and Kinetic Measurement
Materials:
-
Chloro-substituted tetrazine
-
Dienophile (e.g., a trans-cyclooctene derivative)
-
UV-Vis spectrophotometer
-
Appropriate solvent (e.g., acetonitrile, PBS)
Procedure:
-
Prepare stock solutions of the chloro-substituted tetrazine and the dienophile in the desired solvent.
-
To determine the second-order rate constant, perform the reaction under pseudo-first-order conditions by using a large excess (at least 10-fold) of the dienophile.
-
Monitor the disappearance of the characteristic tetrazine absorbance (typically around 520-540 nm) over time using a UV-Vis spectrophotometer.
-
Fit the absorbance decay curve to a single exponential function to obtain the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the dienophile.
Applications in Drug Development and Research
The unique reactivity of chloro-substituted tetrazines makes them valuable tools in various stages of drug development and biomedical research.
Bioconjugation and Protein Labeling
Chloro-substituted tetrazines can be functionalized with various moieties and then used to label proteins and other biomolecules that have been modified with a dienophile. This is a powerful strategy for creating antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics.
Pretargeted Imaging
Pretargeted imaging is a two-step approach where a targeting molecule (e.g., an antibody) modified with a dienophile is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing imaging agent carrying the tetrazine moiety is administered, which then reacts specifically with the pre-targeted dienophile.[3][4] This strategy can significantly improve the target-to-background ratio in imaging modalities like PET and SPECT. Chloro-substituted tetrazines, with their tunable reactivity, are promising candidates for the development of novel imaging agents for this purpose.
Visualizing Workflows and Pathways
Graphviz diagrams can be used to illustrate the logical relationships and workflows in experiments involving chloro-substituted tetrazines.
Conclusion
Chlorine substituents play a crucial role in modulating the reactivity of 1,2,4,5-tetrazines for applications in bioorthogonal chemistry. As electron-withdrawing groups, they enhance the reactivity of the tetrazine core in inverse-electron-demand Diels-Alder reactions, a key feature for rapid and efficient bioconjugation. The ability to synthesize a wide array of unsymmetrically substituted chloro-tetrazines through established synthetic routes, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provides a versatile platform for the development of novel probes, imaging agents, and targeted therapeutics. While the reactivity-stability trade-off needs to be carefully considered for in vivo applications, the strategic incorporation of chlorine atoms into the tetrazine scaffold offers a powerful approach to fine-tune the properties of these remarkable bioorthogonal tools. Further research into the quantitative structure-activity relationships of chloro-substituted tetrazines will undoubtedly continue to expand their utility in drug development and beyond.
References
- 1. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Substituent Effects in Bioorthogonal Diels–Alder Reactions of 1,2,4,5‐Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 10. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. addi.ehu.es [addi.ehu.es]
- 12. researchgate.net [researchgate.net]
- 13. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3,6-Dichloro-1,2,4,5-tetrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 3,6-Dichloro-1,2,4,5-tetrazine, a key intermediate in the synthesis of various nitrogen-rich compounds and a valuable tool in bioorthogonal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with the experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, due to its symmetrical structure, the NMR spectra are relatively simple.
13C NMR Data
The 13C NMR spectrum of this compound shows a single resonance, consistent with the two equivalent carbon atoms in the tetrazine ring.
| Chemical Shift (δ) ppm | Assignment |
| ~161.5 | C3 and C6 of the tetrazine ring |
Note: The exact chemical shift can vary slightly depending on the solvent and concentration.
1H NMR Data
As this compound contains no hydrogen atoms, it does not produce a 1H NMR spectrum.[1]
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by vibrations of the tetrazine ring and the carbon-chlorine bonds.
| Wavenumber (cm-1) | Assignment |
| ~1400 - 1500 | C=N stretching vibrations of the tetrazine ring |
| ~1000 - 1100 | Tetrazine ring breathing vibrations |
| ~700 - 800 | C-Cl stretching vibrations |
Note: The table provides approximate ranges for the characteristic absorption bands. Specific peak values can be found in the cited literature.
Experimental Protocols
The following are generalized experimental protocols for obtaining the NMR and IR spectra of this compound.
NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used for acquiring 13C NMR spectra.
Sample Preparation:
-
A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
The solution is transferred to a standard 5 mm NMR tube.
Data Acquisition:
-
13C NMR: A standard proton-decoupled 13C NMR experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay that allows for full relaxation of the carbon nuclei, and a spectral width that encompasses the expected chemical shift range for aromatic carbons.
Infrared Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is commonly used.
Sample Preparation (KBr Pellet Method): [2]
-
Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet containing the sample is placed in the sample holder.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm-1.
Synthesis and Reactivity
This compound is a versatile precursor for a wide range of substituted tetrazines. Its synthesis and subsequent nucleophilic substitution reactions are fundamental to its application in various fields.
Synthetic Pathway
The synthesis of this compound typically proceeds from 3,6-dihydrazino-1,2,4,5-tetrazine through chlorination.
Reactivity in Nucleophilic Aromatic Substitution
The chlorine atoms on the tetrazine ring are excellent leaving groups, making this compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of functional groups.
References
Commercial Availability and Applications of 3,6-Dichloro-1,2,4,5-tetrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloro-1,2,4,5-tetrazine is a versatile and highly reactive heterocyclic compound that has garnered significant interest in various fields of chemical research and development. Its electron-deficient tetrazine ring makes it an exceptional diene for inverse-electron-demand Diels-Alder (IEDDA) reactions, a cornerstone of click chemistry. This unique reactivity, coupled with its dichlorinated structure allowing for sequential functionalization, has established it as a valuable building block in organic synthesis, materials science, and bioconjugation. This technical guide provides an in-depth overview of the commercial availability of this compound, its key properties, and detailed experimental protocols for its application.
Commercial Availability
This compound is readily available from several chemical suppliers. The purity and quantities offered may vary, and it is crucial to select a grade appropriate for the intended application. Below is a summary of representative commercial sources.
| Supplier | Product Number | Purity | Available Quantities |
| Sigma-Aldrich | 792594 | 96% | 1 g |
| Chem-Impex | 07693 | ≥ 97% (HPLC) | 250 mg, 1 g, 5 g |
| TCI Chemicals | D5732 | >97.0% (HPLC) | 200 mg, 1 g |
| Synthonix, Inc | D11967 | 97.0% | Inquire for quantities |
| Oakwood Chemical | 468203 | Inquire | Inquire for quantities |
| Apollo Scientific | Inquire | Inquire | Inquire for quantities |
| ChemScene | CS-0049617 | ≥95% | Inquire for quantities |
| ECHEMI | Inquire | 99% | Inquire for quantities |
| Hyma Synthesis Pvt. Ltd | Inquire | 97% | Inquire for quantities |
Physicochemical and Safety Data
A comprehensive understanding of the physicochemical properties and safety information is paramount for the proper handling, storage, and use of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂Cl₂N₄ | [1][2] |
| Molecular Weight | 150.95 g/mol | [1][2] |
| Appearance | Light yellow to brown powder or crystals | [1] |
| Melting Point | 146-151 °C | [1] |
| Storage Temperature | 2-8 °C | [1] |
| CAS Number | 106131-61-7 | [1][2][3] |
Safety Information: this compound is classified as a self-reactive solid (Type C) and is harmful if swallowed.[3] It causes skin and serious eye irritation and may cause respiratory irritation.[3][4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a face shield, should be worn when handling this compound.[3][4] Work should be conducted in a well-ventilated area or fume hood.[3][5] For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.[3][4]
Experimental Protocols
The primary application of this compound lies in its utility as a versatile building block in organic synthesis, particularly in inverse-electron-demand Diels-Alder reactions and nucleophilic aromatic substitution (SNAr) reactions.
General Protocol for Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction is a powerful bioorthogonal ligation technique.[6] The electron-deficient this compound readily reacts with electron-rich dienophiles, such as strained alkenes or alkynes.[7][8]
Methodology:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable organic solvent (e.g., dichloromethane, acetonitrile, or DMF).
-
Addition of Dienophile: To the stirred solution, add the dienophile (1-1.2 equivalents) at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is often rapid, proceeding to completion within minutes to a few hours.
-
Work-up and Purification: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting residue is then purified by column chromatography on silica (B1680970) gel to afford the desired dihydropyridazine (B8628806) or pyridazine (B1198779) product after nitrogen extrusion.
Protocol for Sequential Nucleophilic Aromatic Substitution (SNAr) and IEDDA Reaction
The two chlorine atoms on the tetrazine ring can be sequentially displaced by nucleophiles, allowing for the synthesis of unsymmetrically substituted tetrazines.[9] This is often followed by an IEDDA reaction for further functionalization.[9]
Methodology:
-
First SNAr Reaction: Dissolve this compound (1 equivalent) in a suitable solvent like DMF. Add the first nucleophile (e.g., an amine or thiol, 1 equivalent) and a base such as diisopropylethylamine (DIPEA). Stir at room temperature for a short duration (e.g., 10 minutes).[9]
-
Purification of Monosubstituted Tetrazine: Purify the resulting monochloro-tetrazine intermediate by reverse-phase high-performance liquid chromatography (RP-HPLC).[9] It is important to use this intermediate immediately or store it at -20 °C as it can be prone to hydrolysis.[9]
-
Second SNAr or IEDDA Reaction: The purified monochloro-tetrazine can then be subjected to a second SNAr reaction with a different nucleophile or used in an IEDDA reaction with a suitable dienophile as described in the previous protocol.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C2Cl2N4 | CID 13673377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 7. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 8. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modular One-Pot Strategy for the Synthesis of Heterobivalent Tracers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 3,6-Dichloro-1,2,4,5-tetrazine in Inverse Electron-Demand Diels-Alder (IEDDA) Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse electron-demand Diels-Alder (IEDDA) reaction is a powerful bioorthogonal "click" chemistry tool, enabling rapid and specific covalent bond formation in complex biological systems.[1][2] At the heart of this reaction is the 1,2,4,5-tetrazine (B1199680) core, an electron-deficient diene that reacts with high efficiency with electron-rich dienophiles, such as strained alkenes and alkynes.[3][4] 3,6-Dichloro-1,2,4,5-tetrazine serves as a crucial and versatile precursor for the synthesis of a wide array of functionalized tetrazines. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the tetrazine core, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[3][5] This allows for the tailored synthesis of tetrazine derivatives with optimized reactivity, solubility, and functionality for specific applications in bioorthogonal labeling, pre-targeted imaging, and drug delivery.
Core Principles of the IEDDA Reaction with Tetrazines
The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile.[3] The reaction rate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[6][7] Electron-withdrawing substituents on the tetrazine ring, such as the chlorine atoms in this compound, lower the LUMO energy, thereby accelerating the reaction.[2][7]
The general mechanism proceeds through two key steps:
-
[4+2] Cycloaddition: The tetrazine and dienophile undergo a concerted cycloaddition to form a highly unstable bicyclic intermediate.[8]
-
Retro-Diels-Alder Reaction: This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen gas (N₂). This step drives the reaction to completion and results in the formation of a stable dihydropyridazine (B8628806) product, which can subsequently be oxidized to a pyridazine.[8]
Caption: General mechanism of the inverse electron-demand Diels-Alder (IEDDA) reaction.
Application: Synthesis of Functional Tetrazines from this compound
Due to the high reactivity of the chlorine atoms as leaving groups, this compound is an excellent starting material for creating a diverse library of 3,6-disubstituted tetrazines via nucleophilic aromatic substitution (SNAr).[3][5] This allows for the introduction of various functional groups to tune the tetrazine's properties for specific applications.
Caption: Workflow for synthesizing functional tetrazines from this compound.
Experimental Protocol: Synthesis of a 3,6-Disubstituted Tetrazine
This protocol describes a general procedure for the synthesis of a symmetrically 3,6-disubstituted tetrazine from this compound using a phenol (B47542) or thiol nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., 4-mercaptophenol, 2 equivalents)
-
Base (e.g., triethylamine, 2.2 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Acetonitrile)
-
Standard laboratory glassware and stirring apparatus
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the anhydrous solvent.
-
Add the nucleophile (2 equivalents) to the solution.
-
Slowly add the base (2.2 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the nucleophile.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired 3,6-disubstituted tetrazine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Note: The synthesis of asymmetrically substituted tetrazines can be achieved by sequential addition of different nucleophiles.
Quantitative Data: IEDDA Reaction Kinetics
The reactivity of 3,6-disubstituted tetrazines in IEDDA reactions is highly dependent on the electronic nature of the substituents. Electron-withdrawing groups generally lead to faster reaction rates. While specific kinetic data for this compound is not extensively reported, the following table provides a comparison of second-order rate constants for various tetrazine derivatives with common dienophiles.
| 3,6-Substituent on 1,2,4,5-Tetrazine | Dienophile | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Di-(pyridin-2-yl) | Bicyclononyne (BCN) | Methanol | 118 |
| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl) | Bicyclononyne (BCN) | Methanol | 125 |
| Diphenyl | Bicyclononyne (BCN) | Methanol | 3.6 |
| 3-(4-fluorophenyl)-6-(pyridin-2-yl) | Bicyclononyne (BCN) | Methanol | 23 |
| Di-(4-fluorophenyl) | Bicyclononyne (BCN) | Methanol | 2.7 |
| 3,6-bis(trifluoromethyl) | trans-cyclooctene (B1233481) (TCO) | Acetonitrile | >2000 |
| 3-phenyl | trans-cyclooctene (TCO) | Acetonitrile | ~300 |
Data compiled from multiple sources for comparative purposes.[9]
Application: Bioorthogonal Labeling of Proteins
IEDDA reactions are widely used for the specific labeling of biomolecules. This protocol outlines a general procedure for labeling a protein that has been modified to contain a strained dienophile, such as trans-cyclooctene (TCO).
Experimental Protocol: Protein Labeling
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
A functionalized tetrazine (e.g., a fluorescent tetrazine derivative)
-
DMSO or other suitable organic solvent for dissolving the tetrazine
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Prepare a stock solution of the tetrazine derivative in DMSO.
-
To the solution of the TCO-modified protein, add the tetrazine stock solution to achieve a final concentration typically in the low micromolar range (e.g., 1-10 µM). A 5-10 fold molar excess of the tetrazine over the protein is often used.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from minutes to a few hours, depending on the reactivity of the tetrazine and the concentrations used.
-
Monitor the reaction progress by a suitable method, such as LC-MS or SDS-PAGE with fluorescence imaging (if a fluorescent tetrazine is used).
-
Remove the excess unreacted tetrazine by size-exclusion chromatography.
-
Characterize the labeled protein using appropriate analytical techniques to confirm conjugation and determine the labeling efficiency.
Application: Pre-targeting Strategy for in vivo Imaging
Pre-targeting is a multi-step strategy used to improve the target-to-background ratio in molecular imaging. An antibody-dienophile conjugate is first administered and allowed to accumulate at the target site and clear from circulation. Subsequently, a small, rapidly clearing radiolabeled tetrazine is administered, which then reacts specifically with the pre-localized antibody-dienophile conjugate.
Caption: Workflow for a pre-targeting imaging strategy using IEDDA.
Experimental Protocol: Pre-targeted PET Imaging (Conceptual)
This protocol provides a conceptual outline for a pre-targeted PET imaging experiment in a preclinical tumor model.
Materials:
-
Tumor-bearing animal model (e.g., mouse with xenograft)
-
Antibody-TCO conjugate targeting a tumor-specific antigen
-
Radiolabeled tetrazine (e.g., ¹⁸F- or ⁶⁴Cu-labeled)
-
PET scanner
-
Sterile saline for injection
Procedure:
-
Antibody-TCO Administration: Administer the antibody-TCO conjugate to the tumor-bearing animal via intravenous injection.
-
Accumulation and Clearance: Allow a sufficient period (typically 24-72 hours) for the antibody-TCO conjugate to accumulate at the tumor site and for the unbound conjugate to clear from the bloodstream.
-
Radiolabeled Tetrazine Administration: Administer the radiolabeled tetrazine to the animal via intravenous injection.
-
PET Imaging: Acquire PET images at various time points post-tetrazine injection (e.g., 1, 4, and 24 hours) to visualize the localization of the radiotracer at the tumor site.
-
Biodistribution Analysis (Optional): After the final imaging time point, euthanize the animal and harvest major organs and the tumor. Measure the radioactivity in each tissue using a gamma counter to quantify the biodistribution of the radiolabeled tetrazine.
Conclusion
This compound is a pivotal starting material in the field of bioorthogonal chemistry. Its utility lies in its facile conversion to a wide range of functionalized tetrazines through nucleophilic aromatic substitution. These derivatives can be precisely tuned for optimal performance in inverse electron-demand Diels-Alder reactions, enabling a broad spectrum of applications from in vitro protein labeling to in vivo pre-targeted imaging. The protocols and data presented herein provide a framework for researchers to harness the power of this versatile chemical tool in their scientific endeavors.
References
- 1. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 2. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 3. This compound | 106131-61-7 | Benchchem [benchchem.com]
- 4. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 5. Dynamic Nucleophilic Aromatic Substitution of Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
Bioorthogonal Labeling with 3,6-Dichloro-1,2,4,5-tetrazine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has revolutionized the study of biological systems, enabling the specific labeling and tracking of biomolecules in their native environment. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a 1,2,4,5-tetrazine (B1199680) and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO).[1][2][3] This reaction is characterized by exceptionally fast kinetics, high specificity, and the absence of a need for cytotoxic catalysts, making it ideal for applications in live cells and in vivo.[4][5][6]
3,6-Dichloro-1,2,4,5-tetrazine serves as a versatile and commercially available starting material for the synthesis of a wide array of functionalized tetrazines.[7] The two chlorine atoms can be sequentially displaced through nucleophilic aromatic substitution (SNAr) with various nucleophiles, such as amines and thiols. This modular approach allows for the straightforward creation of monosubstituted, symmetrically disubstituted, and unsymmetrically disubstituted tetrazines, providing a platform for developing heterobifunctional probes for applications ranging from targeted drug delivery to advanced imaging modalities.[7]
These application notes provide a comprehensive overview of the use of this compound-derived probes in bioorthogonal labeling, including detailed experimental protocols, quantitative kinetic data, and workflow diagrams to guide researchers in their experimental design.
Reaction Principle
The core of this bioorthogonal labeling strategy is the iEDDA reaction. In this [4+2] cycloaddition, the electron-deficient tetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile.[8] This initial cycloaddition is followed by a rapid retro-Diels-Alder reaction that irreversibly releases dinitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product.[5][8] The reaction is highly efficient in aqueous media and proceeds readily at physiological temperature and pH.[4][5]
Quantitative Data: Reaction Kinetics
The rate of the tetrazine-TCO ligation is highly dependent on the electronic properties of the substituents on the tetrazine ring. Electron-withdrawing groups increase the rate of the iEDDA reaction, while electron-donating groups decrease it.[1][9] This tunability allows for the design of tetrazine probes with reaction kinetics tailored for specific applications. The second-order rate constants (k₂) for the reaction of various tetrazine derivatives with TCO are summarized in the table below.
| Tetrazine Derivative¹ | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions | Reference(s) |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | trans-cyclooctene | 2000 ± 400 | 9:1 Methanol:Water, 25°C | [2] |
| 3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 23 | Methanol, ambient temp. | [8] |
| 3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 10 | Methanol, ambient temp. | [8] |
| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 125 | Methanol, ambient temp. | [8] |
| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 3.6 | Methanol, ambient temp. | [8] |
| (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine | trans-cyclooctene (TCO) | 3300 | PBS, 37°C | [1] |
| 4-(6-(pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)benzoic acid | trans-cyclooctene (TCO) | 16000 | PBS, 37°C | [1] |
| 4-(6-(pyrimidin-2-yl)-1,2,4,5-tetrazin-3-yl)benzoic acid | trans-cyclooctene (TCO) | 30000 | PBS, 37°C | [1] |
¹These derivatives are synthetically accessible from this compound through nucleophilic substitution and cross-coupling reactions.
Experimental Protocols
Protocol 1: Synthesis of a Monosubstituted Tetrazine for Bioconjugation
This protocol describes a general method for the synthesis of a 3-amino-6-chloro-1,2,4,5-tetrazine, a key intermediate for creating functionalized tetrazine probes.
Materials:
-
This compound
-
Amine-containing molecule of interest (e.g., an amino-PEG-fluorophore)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add 1.1 equivalents of triethylamine to the solution.
-
Slowly add a solution of the amine-containing molecule (1 equivalent) in DMF to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting monosubstituted chlorotetrazine by silica gel column chromatography using a gradient of hexanes and ethyl acetate.
Protocol 2: Live-Cell Imaging with a Tetrazine-Fluorophore Conjugate
This protocol outlines a two-step labeling strategy for imaging a specific cell surface protein. First, the protein is labeled with a TCO-modified antibody, followed by the addition of a tetrazine-fluorophore conjugate.
Materials:
-
Cells expressing the protein of interest
-
TCO-modified primary antibody against the target protein
-
Tetrazine-fluorophore conjugate (synthesized from a derivative of this compound)
-
Live-cell imaging buffer (e.g., HBSS or phenol (B47542) red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Seed cells on a glass-bottom imaging dish and allow them to adhere overnight.
-
Antibody Labeling:
-
Dilute the TCO-modified antibody to a working concentration of 1-10 µg/mL in live-cell imaging buffer containing 1% BSA.[10]
-
Wash the cells once with PBS.
-
Incubate the cells with the antibody solution for 1 hour at 37°C.[10]
-
Wash the cells three times with warm live-cell imaging buffer to remove unbound antibody.[10]
-
-
Tetrazine-Fluorophore Labeling:
-
Imaging:
-
Wash the cells twice with warm live-cell imaging buffer.[7]
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Protocol 3: Protein-Protein Conjugation
This protocol describes the conjugation of two proteins, one functionalized with a TCO group and the other with a tetrazine.
Materials:
-
TCO-functionalized protein
-
Tetrazine-functionalized protein
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Reactant Preparation: Ensure both proteins are in an amine-free buffer. If necessary, perform a buffer exchange using a spin desalting column. Protein concentrations should be in the range of 1-5 mg/mL.[4]
-
Conjugation Reaction:
-
Mix the TCO-functionalized protein and the tetrazine-functionalized protein in a 1:1 to 1:1.5 molar ratio (TCO:tetrazine).[4][6]
-
Incubate the reaction mixture for 30-120 minutes at room temperature with gentle agitation.[11] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color (pink/red) and its absorbance around 520 nm.[4][5]
-
-
Purification:
-
Purify the resulting protein-protein conjugate from unreacted proteins using SEC.[4]
-
Diagrams and Workflows
Caption: General workflow for bioorthogonal labeling.
Caption: Synthesis of heterobifunctional tetrazines.
Caption: Inverse-electron-demand Diels-Alder reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 3,6-Dichloro-1,2,4,5-tetrazine
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
3,6-Dichloro-1,2,4,5-tetrazine (DCT) is a highly versatile and reactive building block in modern organic chemistry and drug development. Its electron-deficient tetrazine core, further activated by two chloro substituents, makes it exceptionally susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms serve as excellent leaving groups, enabling the straightforward synthesis of a vast array of 3,6-disubstituted tetrazines by reacting DCT with a wide range of nucleophiles, including amines, thiols, and phenols.[1]
The resulting tetrazine derivatives are of significant interest due to their diverse applications. They are cornerstone reagents in bioorthogonal chemistry, particularly in inverse-electron-demand Diels-Alder (iEDDA) "click" reactions, which allow for the specific and rapid labeling of biomolecules in living systems.[1] This has profound implications for cancer cell imaging, in vivo studies, and the development of targeted drug delivery systems.[1][2] Furthermore, tetrazine derivatives are integral to the field of high-energy density materials (HEDMs) and have shown potential as cytotoxic agents against cancer cell lines.[1][3][4]
The SNAr Mechanism of this compound
The SNAr reaction of DCT proceeds via a stepwise addition-elimination mechanism. The high electrophilicity of the tetrazine ring facilitates the initial attack of a nucleophile at one of the carbon atoms bearing a chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent, typically rapid, elimination step, the chloride ion is expelled, and the aromaticity of the tetrazine ring is restored.
The reaction can be performed sequentially to produce monosubstituted, asymmetric tetrazines or in a single step with an excess of the nucleophile to yield symmetric, disubstituted tetrazines. The reactivity of the first substitution is generally higher than the second. This differential reactivity can be exploited to synthesize unsymmetrical tetrazines by using two different nucleophiles in a stepwise manner.[2]
Experimental Protocols
Protocol 1: Synthesis of Symmetric 3,6-Disubstituted Tetrazines with Phenols or Thiols
This protocol describes the synthesis of symmetric 3,6-bis(substituted) tetrazines, a reaction class that has been explored for creating dynamic covalent libraries.[5]
Materials:
-
This compound (DCT)
-
Phenol (B47542) or thiol nucleophile (e.g., cresol, dodecanethiol) (2.2 equivalents)
-
Base (e.g., Triethylamine (TEA), Sodium Carbonate) (2.5 equivalents)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile (CD₃CN), DMSO)
-
Reaction vessel (e.g., round-bottom flask) with magnetic stirrer
-
Standard glassware for workup and purification
-
Column chromatography supplies (silica gel, eluents)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the phenol or thiol nucleophile (2.2 eq) to the solution.
-
Add the base (2.5 eq) dropwise to the stirring mixture. The presence of a base is crucial for the reaction to proceed.[5]
-
Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary from minutes to several hours depending on the nucleophile and solvent. Polar aprotic solvents are known to accelerate the reaction.[6]
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure 3,6-disubstituted tetrazine.
Protocol 2: Synthesis of Monosubstituted 3-Chloro-6-(substituted)-1,2,4,5-tetrazines
This protocol is designed for the selective synthesis of monosubstituted tetrazines, which are key intermediates for creating asymmetric disubstituted derivatives or for applications where a single functional handle is desired.[2]
Materials:
-
This compound (DCT) (1.0 equivalent)
-
Nucleophile (e.g., primary amine or thiol) (1.0 equivalent)
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Reaction vessel with magnetic stirrer
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a reaction vessel.
-
Cool the solution to a low temperature (e.g., -78 °C) using a cooling bath to control the reactivity and enhance selectivity.
-
Slowly add a solution of the nucleophile (1.0 eq) in the same solvent to the cooled DCT solution dropwise over 30-60 minutes.
-
Allow the reaction mixture to stir at the low temperature for a specified time (e.g., 1-2 hours), then let it warm slowly to room temperature.
-
Monitor the formation of the monosubstituted product and the consumption of DCT using TLC or HPLC.
-
Once the reaction has reached the desired conversion, remove the solvent under reduced pressure.
-
The crude product can often be used directly in the next step or purified via column chromatography if necessary. It is important to note that monosubstituted chlorotetrazines can be less stable than their disubstituted counterparts.
Protocol 3: Kinetic Analysis of SNAr Reaction with Biothiols via UV-Vis Spectrophotometry
This protocol outlines a method for studying the kinetics of the reaction between DCT and biologically relevant thiols, such as cysteine or glutathione.[3]
Materials:
-
This compound (DCT)
-
Biothiol (e.g., Cysteine, Glutathione)
-
Aqueous buffer (e.g., 20 mM HEPES, pH 7.4)
-
Organic co-solvent (e.g., DMSO, to dissolve DCT)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of DCT in DMSO (e.g., 20 mM).
-
Prepare stock solutions of the biothiol in the aqueous buffer.
-
-
Kinetic Measurement:
-
Set the spectrophotometer to the desired temperature (e.g., 25 °C or 37 °C).
-
In a quartz cuvette, pipette the required volume of aqueous buffer.
-
Add the biothiol stock solution to achieve the desired final concentration (in large excess, e.g., 10-fold or more, relative to DCT to ensure pseudo-first-order conditions).
-
Initiate the reaction by adding a small volume of the DCT stock solution to the cuvette to reach the final desired concentration (e.g., 200 µM). The final DMSO concentration should be low (e.g., 1%) to minimize effects on the biological nucleophile.[3]
-
Immediately mix the solution thoroughly and begin recording the absorbance at the λmax corresponding to the disappearance of DCT (around 370 nm).[3]
-
Continue data acquisition until the reaction is complete (i.e., the absorbance stabilizes at a low value).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a single exponential decay function.
-
By plotting k_obs versus the concentration of the free thiol at a constant pH, the second-order rate constant (k_N) can be determined from the slope of the resulting linear plot.[3]
-
Quantitative Data Summary
The following tables summarize representative quantitative data for the SNAr reactions of this compound.
Table 1: Reaction Conditions and Yields for SNAr with Various Nucleophiles
| Nucleophile | Product | Solvent | Base | Conditions | Yield (%) | Reference |
| 4-Methoxyphenol | 3,6-Bis(4-methoxyphenoxy)-1,2,4,5-tetrazine | CD₃CN | TEA | RT, 90 min | N/A (Equilibrium Study) | [5][6] |
| Dodecanethiol | 3,6-Bis(dodecylthio)-1,2,4,5-tetrazine | CDCl₃ | TEA | RT, 5 hrs | N/A (Equilibrium Study) | [5] |
| 3,5-Diamino-1,2,4-triazole | 3,6-Bis(3,5-diamino-1,2,4-triazol-1-yl)-1,2,4,5-tetrazine | N/A | N/A | N/A | High | [4] |
| Various Thiols | 3,6-Bis(alkyl/arylthio)-1,2,4,5-tetrazines | Acetonitrile | Triethylamine | RT, 15 min | 30-88% | [7] |
Note: Yields can vary significantly based on the specific nucleophile, reaction scale, and purification method.
Table 2: Second-Order Rate Constants (k_N) for the Reaction of DCT with Biothiols [3]
| Biothiol | pKa (SH group) | k_N (M⁻¹s⁻¹) | Conditions |
| Cysteine | 8.18 | 10.4 ± 0.2 | 20mM HEPES, pH 7.4, 1% DMSO |
| Homocysteine | 8.63 | 4.8 ± 0.2 | 20mM HEPES, pH 7.4, 1% DMSO |
| Cysteinyl-glycine | 7.70 | 20.0 ± 0.3 | 20mM HEPES, pH 7.4, 1% DMSO |
| N-acetylcysteine | 9.42 | 1.8 ± 0.1 | 20mM HEPES, pH 7.4, 1% DMSO |
| Glutathione | 9.00 | 2.5 ± 0.1 | 20mM HEPES, pH 7.4, 1% DMSO |
Data from kinetic investigation of the reaction of DCT with biothiols, where k_N is the slope of k_obs vs. free thiol concentration.
Applications in Drug Development and Research
The functionalized tetrazines synthesized via SNAr reactions of DCT are pivotal for numerous applications, creating a logical pathway from fundamental chemistry to advanced biological tools.
-
Bioorthogonal Chemistry: Asymmetric tetrazines can be functionalized with imaging agents (e.g., fluorophores) on one side and a targeting moiety (e.g., an antibody fragment or small molecule) on the other. These constructs are used in pre-targeted imaging, where the targeting moiety first accumulates at the site of interest (e.g., a tumor), followed by the administration of the tetrazine-fluorophore conjugate, which rapidly "clicks" to the target via an iEDDA reaction for highly specific imaging.[8]
-
Drug Delivery: The same "click" chemistry principle can be used to deliver cytotoxic drugs specifically to cancer cells, minimizing off-target toxicity.[2]
-
Materials Science: The rigid, nitrogen-rich structure of the tetrazine core makes its derivatives suitable for creating novel polymers and energetic materials.[1][4]
-
Direct Therapeutic Potential: Certain derivatives of DCT have been shown to possess inherent cytotoxic effects against cancer cell lines, such as metastatic breast cancer, indicating their potential as standalone therapeutic agents.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. znaturforsch.com [znaturforsch.com]
- 5. addi.ehu.es [addi.ehu.es]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,6-Dichloro-1,2,4,5-tetrazine Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing 3,6-dichloro-1,2,4,5-tetrazine in bioorthogonal click chemistry. The focus is on the inverse-electron-demand Diels-Alder (IEDDA) reaction, a powerful tool for bioconjugation due to its exceptionally fast reaction rates and high specificity.
Introduction to Tetrazine Click Chemistry
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1] The tetrazine ligation, specifically the IEDDA reaction between a tetrazine and a strained dienophile like trans-cyclooctene (B1233481) (TCO), is a cornerstone of this field.[1][2] This reaction is characterized by its rapid kinetics, often with second-order rate constants orders of magnitude higher than other bioorthogonal reactions, enabling efficient labeling at low concentrations.[1][3][4] The reaction is irreversible due to the elimination of nitrogen gas (N₂) following the initial cycloaddition.[1][2] The versatility and efficiency of tetrazine click chemistry have led to its widespread application in protein labeling, in vivo imaging, and drug delivery.[5][6][7]
Quantitative Data on Reaction Kinetics
The second-order rate constant (k₂) is a critical parameter for quantifying the speed of a bioorthogonal reaction. The tetrazine-dienophile ligation boasts some of the highest k₂ values reported, enabling rapid reactions at low concentrations.
| Tetrazine Derivative | Dienophile | Rate Constant (k₂ in M⁻¹s⁻¹) | Solvent |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 2000 | 9:1 Methanol:Water |
| Water-soluble 3,6-dipyridyl-s-tetrazine | d-TCO | 366,000 | Water |
| Diphenyl-s-tetrazine | d-TCO | 520 | Methanol |
| Diphenyl-s-tetrazine | s-TCO | 3100 | Methanol |
| General Tetrazine | trans-cyclooctene (TCO) | 1 - 1x10⁶ | Aqueous |
| General Tetrazine | Norbornene | Up to 10⁴ | Organic Solvents |
| Genetically encoded Tet-v3.0 amino acid | sTCO | 8 x 10⁴ | Eukaryotic cells |
Table 1: Second-Order Rate Constants (k₂) for Various Tetrazine-Dienophile Reactions. This table summarizes the reaction rates for several common tetrazine and dienophile pairs, highlighting the exceptionally fast kinetics of the tetrazine-TCO ligation.[8][9]
| Reaction | Typical Rate Constant (k₂ in M⁻¹s⁻¹) | Key Features |
| Tetrazine-TCO Ligation | 10³ - 10⁶ | Extremely fast, catalyst-free, bioorthogonal |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 10⁻² - 1 | Catalyst-free, bioorthogonal |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10² - 10³ | Requires copper catalyst, which can be cytotoxic |
Table 2: Comparative Kinetics of Common Click Chemistry Reactions. This table provides a comparison of the reaction rates of tetrazine ligation with other popular click chemistry reactions, demonstrating its superior speed.[9]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of tetrazine click chemistry. Below are protocols for key experiments.
Protocol 1: General Protein-Protein Conjugation via Tetrazine-TCO Ligation
This protocol outlines the activation of two separate proteins with a TCO-NHS ester and a methyl-tetrazine-NHS ester, followed by their conjugation.
Materials:
-
Protein 1 and Protein 2
-
TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)
-
Methyl-tetrazine-PEG-NHS ester (e.g., Methyl-tetrazine-PEG8-NHS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
1M Sodium Bicarbonate (NaHCO₃)
-
Spin desalting columns
Procedure:
Part A: Protein 1 Activation with TCO-NHS Ester
-
Prepare a solution of 100 µg of Protein 1 in 100 µl of PBS.
-
Add 5 µl of 1M NaHCO₃ to the protein solution to raise the pH, facilitating the NHS ester reaction.
-
Add 20 nmol of TCO-PEG-NHS ester to the mixture.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
Purify the TCO-activated Protein 1 using a spin desalting column to remove unreacted TCO-NHS ester.
Part B: Protein 2 Activation with Methyl-Tetrazine-NHS Ester
-
Prepare a solution of 100 µg of Protein 2 in 100 µl of PBS.
-
Add 5 µl of 1M NaHCO₃ to the protein solution.
-
Add 20 nmol of methyl-tetrazine-PEG-NHS ester to the mixture.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
Purify the tetrazine-activated Protein 2 using a spin desalting column.
Part C: IEDDA Conjugation
-
Mix the purified TCO-activated Protein 1 and tetrazine-activated Protein 2 in PBS at the desired molar ratio.
-
The reaction proceeds rapidly at room temperature. The progress can be monitored by techniques such as SDS-PAGE or size-exclusion chromatography.
Protocol 2: Determination of Second-Order Rate Constant (k₂)
This protocol describes how to measure the reaction kinetics of a tetrazine-dienophile pair using UV-Vis spectrophotometry.
Materials:
-
Tetrazine derivative stock solution (e.g., 1 mM in DMSO)
-
TCO derivative stock solution (e.g., 20 mM in DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Stopped-flow spectrophotometer or a standard UV-Vis spectrophotometer
Procedure:
-
Reagent Preparation: Prepare fresh dilutions of the tetrazine and TCO stock solutions in the reaction buffer. The TCO concentration should be in at least 10-fold excess to ensure pseudo-first-order kinetics.
-
Spectrophotometric Measurement:
-
Using a Stopped-flow Spectrophotometer: Load the tetrazine and TCO solutions into separate syringes. Rapidly mix the solutions and monitor the decrease in absorbance at the tetrazine's λmax (typically around 520-540 nm) over time.
-
Using a Standard Spectrophotometer: Mix the reactants and immediately begin recording the absorbance at the tetrazine's λmax at set time intervals.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance decay to a single exponential function.
-
The second-order rate constant (k₂) is then calculated using the equation: k₂ = k_obs / [TCO], where [TCO] is the concentration of the TCO derivative.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of tetrazine click chemistry.
Caption: Mechanism of the Tetrazine-TCO bioorthogonal reaction.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 6. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Access To Faster Eukaryotic Cell Labeling With Encoded Tetrazine Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Functionalization of Biomolecules with 3,6-Dichloro-1,2,4,5-tetrazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,6-Dichloro-1,2,4,5-tetrazine (DCT) and its derivatives are versatile reagents in the field of bioconjugation and chemical biology. Their utility stems from their participation in inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions, a cornerstone of bioorthogonal chemistry. This reaction is characterized by its rapid kinetics, high specificity, and ability to proceed under physiological conditions without the need for a catalyst.[1][2] The two chlorine atoms in DCT serve as reactive sites for nucleophilic aromatic substitution (SNAr), allowing for the straightforward synthesis of unsymmetrical tetrazines with tailored properties.[3] This dual reactivity makes DCT a powerful platform for creating complex biomolecular conjugates for applications ranging from cellular imaging and proteomics to the development of targeted therapeutics and radiopharmaceuticals.[3][4]
These application notes provide an overview of the key applications of this compound derivatives and detailed protocols for the functionalization of biomolecules.
Key Applications
-
Bioconjugation and Labeling: DCT derivatives are widely used to label biomolecules such as proteins, peptides, and nucleic acids with imaging agents (fluorophores), affinity tags (biotin), or other functional moieties.[2][5] The high stability of certain tetrazine derivatives makes them suitable for long-term studies in complex biological media.[1]
-
Drug Delivery and Development: The ability to construct heterobivalent ligands using a DCT scaffold allows for the development of targeted drug delivery systems.[3] By attaching two different targeting vectors, these constructs can achieve increased affinity and selectivity for cells co-expressing the target receptors.[3] Furthermore, some this compound derivatives have shown cytotoxic effects against cancer cell lines, indicating their potential as therapeutic agents themselves.[4]
-
Chemical Proteomics: Tetrazine-based probes are valuable tools for studying protein-protein interactions and identifying protein targets in their native environment.[5]
-
Fluorescence Quenching: The tetrazine moiety can act as a fluorescence quencher. Upon reaction with a dienophile, the fluorescence is restored, enabling the design of "turn-on" fluorescent probes for detecting specific biological events.[2]
Data Presentation: Reactivity of Tetrazine Derivatives
The reactivity of 1,2,4,5-tetrazines in iEDDA reactions is highly tunable based on the electronic properties of their substituents. Electron-withdrawing groups enhance the reaction rate, while electron-donating groups decrease it but often improve the stability of the tetrazine molecule.[1][6] This tunability is crucial for designing sequential labeling experiments.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 22,000 | [7] |
| 3-methyl-6-(2-pyridyl)-s-tetrazine | TCO | 3,300 | [7] |
| 3,6-diphenyl-s-tetrazine | TCO | 245 | [7] |
| 3,6-di-(p-methoxyphenyl)-s-tetrazine | TCO | 100 | [7] |
| 3,6-Bis(diethylamino)-1,2,4,5-tetrazine | TCO* | Lower reactivity, specific value not provided | [1][5] |
| 3,6-di-2-pyridyl-1,2,4,5-tetrazine | Aminopyruvate | 0.625 | [8] |
*TCO: trans-cyclooctene
Experimental Protocols
Protocol 1: Synthesis of an Asymmetrically Substituted Tetrazine from this compound
This protocol describes a general method for the sequential nucleophilic aromatic substitution (SNAr) of the chlorine atoms on this compound to generate an unsymmetrical derivative. This is a key step in creating heterobivalent ligands.[3]
Materials:
-
This compound (DCT)
-
Amino-functionalized molecule of interest (e.g., a peptide or linker)
-
Thiol-functionalized molecule of interest
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
First Substitution (Amination): a. Dissolve the amino-functionalized molecule (1 equivalent) and DCT (at least 1 equivalent) in anhydrous DMF. b. Add DIPEA to the reaction mixture. c. Allow the reaction to proceed for 10 minutes at room temperature. d. Purify the resulting monochloro-tetrazine derivative by RP-HPLC. e. Lyophilize the purified product. It is important to note that monochloro-tetrazines can be prone to hydrolysis and should be stored at -20°C or used immediately in the next step.[3]
-
Second Substitution (Thiolation): a. Dissolve the purified monochloro-tetrazine derivative and the thiol-functionalized molecule in DMF. b. The reaction can be carried out to yield the final asymmetrically substituted tetrazine. c. Purify the final product by RP-HPLC and characterize it by appropriate analytical methods (e.g., mass spectrometry).
Protocol 2: General Procedure for Protein Labeling via iEDDA Reaction
This protocol outlines the two-step process for labeling a protein with a tetrazine derivative. The protein is first functionalized with a dienophile (e.g., trans-cyclooctene, TCO), followed by the iEDDA reaction with the tetrazine conjugate.[1]
Materials:
-
Protein of interest
-
TCO-NHS ester (or other suitable dienophile-NHS ester)
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
3,6-disubstituted-1,2,4,5-tetrazine derivative (e.g., a fluorescently labeled tetrazine)
-
Anhydrous DMF or DMSO
-
Quenching buffer (e.g., Tris or glycine)
-
Desalting column
Procedure:
Step 1: Functionalization of the Protein with a Dienophile
-
Protein Preparation: Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
NHS Ester Reaction: a. Prepare a stock solution of the TCO-NHS ester in anhydrous DMF or DMSO. b. Add a 10- to 50-fold molar excess of the TCO-NHS ester to the protein solution. The required excess depends on the protein concentration.[5] c. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.[5]
-
Purification: Remove the unreacted TCO-NHS ester and byproducts using a desalting column according to the manufacturer's instructions.
Step 2: iEDDA Reaction with the Tetrazine Derivative
-
Tetrazine Solution Preparation: Prepare a stock solution of the tetrazine derivative in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the tetrazine solution to the TCO-modified protein solution.[1]
-
Incubation: Incubate the reaction mixture for 2-24 hours at room temperature or 37°C with gentle mixing.[1] The reaction time will depend on the reactivity of the specific tetrazine derivative used.
-
Analysis: The progress of the reaction can be monitored by SDS-PAGE, where the conjugated protein will exhibit a higher molecular weight.
-
Purification (Optional): If necessary, purify the final protein-tetrazine conjugate to remove any unreacted tetrazine.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 3. Modular One-Pot Strategy for the Synthesis of Heterobivalent Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Assayed at High Doses in the Metas...: Ingenta Connect [ingentaconnect.com]
- 5. benchchem.com [benchchem.com]
- 6. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide and Protein Modification using 3,6-Dichloro-1,2,4,5-tetrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 3,6-dichloro-1,2,4,5-tetrazine in the modification of peptides and proteins. This reagent serves as a versatile tool for various bioconjugation strategies, primarily through nucleophilic aromatic substitution (SNAr) reactions and as a precursor for molecules used in inverse-electron-demand Diels-Alder (iEDDA) cycloadditions.
Introduction
This compound is a highly reactive molecule employed in bioconjugation due to the two chlorine atoms that can be sequentially substituted by nucleophiles. This allows for a modular approach to synthesizing asymmetrically substituted tetrazines. The primary applications involve reacting this compound with nucleophilic residues on peptides and proteins, most notably the thiol group of cysteine, to form stable covalent bonds. This reagent is a cornerstone for applications ranging from peptide stapling to the creation of complex heterobivalent tracers for medical imaging.[1]
Applications
-
Peptide Stapling and Unstapling: Introduction of an s-tetrazine staple between two cysteine residues within a peptide can constrain its conformation, for instance, to stabilize an α-helical structure. This staple can be designed to be photochemically cleavable, allowing for the controlled release and "unstapling" of the peptide.[2]
-
Site-Specific Labeling: The reactivity of this compound with cysteine allows for the site-specific introduction of probes, such as fluorophores or radiolabels, into peptides and proteins.[3][4]
-
Synthesis of Heterobivalent Tracers: The sequential nucleophilic substitution of the two chlorine atoms on the tetrazine ring enables the modular synthesis of heterobivalent ligands. This allows for the creation of complex molecules that can target multiple receptors, for example, in the development of radiopharmaceuticals for imaging and therapy.[1]
-
Precursor for Bioorthogonal Chemistry: While this compound itself is reactive with endogenous nucleophiles, it serves as a key precursor for synthesizing a wide array of tetrazine derivatives. These derivatives are then used in highly specific and rapid bioorthogonal ligations with strained dienophiles like trans-cyclooctenes (TCO). This two-step approach, where a protein is first modified with a TCO-containing reagent and then reacted with a tetrazine-labeled molecule, is a cornerstone of modern bioconjugation.[5][6][7] The reaction kinetics of these iEDDA reactions are exceptionally fast, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[5]
Reaction Mechanisms
The primary reaction of this compound with peptides and proteins is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient tetrazine ring is highly susceptible to attack by nucleophiles, such as the thiolate anion of a cysteine residue.
Caption: SNAr mechanism of this compound with cysteine.
A second nucleophile can then displace the remaining chlorine atom, allowing for the creation of asymmetrically disubstituted tetrazines.[1] The reactivity of the second chlorine is generally lower than the first.[1]
Quantitative Data for Tetrazine Ligations
The following table summarizes key quantitative data for tetrazine-based bioconjugation reactions. It is important to note that the reactivity of tetrazines in iEDDA reactions is highly dependent on their substituents. Electron-withdrawing groups on the tetrazine and electron-donating groups on the dienophile generally increase the reaction rate.[8][9]
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) | Typical Conditions | Yield | Reference(s) |
| iEDDA | TCO & Tetrazine | Up to 10⁶ M⁻¹s⁻¹ | Aqueous buffers (e.g., PBS), pH 6-9, room temp. | High | [5] |
| iEDDA | Tetrazine-amino acid & sTCO | 330 - 880 M⁻¹s⁻¹ | in vitro and in E. coli | - | [10] |
| iEDDA | 3,6-di-2-pyridyl-1,2,4,5-tetrazine & Aminopyruvate derivative | 0.625 M⁻¹s⁻¹ | PBS pH 7.4, 37°C | - | [11][12] |
| SNAr | This compound & Cysteine | - | - | - | [2] |
| iEDDA | ¹⁸F-TCO & Tetrazine-RGD peptide | - | 80-100 µM peptide, 5 min | 95% | [4] |
| iEDDA | ¹⁸F-TCO & Tetrazine-VEGF protein | - | 6.0 µM protein, 5 min | 75% | [4] |
Experimental Protocols
Protocol 1: General Procedure for Cysteine-Specific Labeling of a Peptide
This protocol describes the modification of a cysteine-containing peptide with this compound. This creates a monosubstituted tetrazine-peptide conjugate.
Materials:
-
Cysteine-containing peptide
-
This compound (MW: 150.95 g/mol )
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Spin desalting columns
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in PBS at a concentration of 1-5 mg/mL. If the peptide has formed disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bonds.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF.
-
Labeling Reaction: Add a 1.5 to 3-fold molar excess of the this compound solution to the peptide solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation. The optimal incubation time may need to be determined empirically.
-
Purification: Remove the excess, unreacted tetrazine reagent using a spin desalting column according to the manufacturer's instructions.
-
Analysis: Confirm the successful conjugation and purity of the labeled peptide using LC-MS and/or HPLC.
Caption: Workflow for cysteine-specific peptide labeling.
Protocol 2: Two-Step Protein Labeling via iEDDA Ligation
This protocol outlines a common strategy for labeling a protein. First, the protein is modified with a trans-cyclooctene (B1233481) (TCO) group, typically by reacting a TCO-NHS ester with lysine (B10760008) residues. Second, the TCO-modified protein is reacted with a tetrazine-functionalized molecule (e.g., a fluorophore).
Part A: Protein Modification with TCO
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-5 mg/mL.
-
TCO-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or dialysis equipment
Procedure:
-
Buffer Exchange (if necessary): If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS.[13]
-
TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.[5]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[5][13] The optimal molar excess should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle agitation.[5]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[5]
-
Purification: Remove excess TCO-NHS ester and byproducts by spin desalting or dialysis.
Part B: Tetrazine Ligation
Materials:
-
TCO-labeled protein (from Part A)
-
Tetrazine-labeled molecule (e.g., Tetrazine-Fluorophore)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Ensure both the TCO-labeled protein and the tetrazine-labeled molecule are in a compatible reaction buffer.
-
Ligation Reaction: Mix the TCO-labeled protein with the tetrazine-labeled molecule. A slight molar excess (1.1 to 1.5 equivalents) of the tetrazine-labeled molecule is often recommended.[5]
-
Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature.[5] For reactions at 4°C, a longer incubation time may be necessary.
-
Analysis: The labeled protein can often be used directly or further purified if necessary. Analyze the final conjugate by SDS-PAGE (a mobility shift is often observed) and/or mass spectrometry.[14]
References
- 1. Modular One-Pot Strategy for the Synthesis of Heterobivalent Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Di-Cysteine S,S-Tetrazine: A Potential Ultra-fast Photochemical Trigger to Explore the Early Events of Peptide/Protein Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiomethyltetrazines are Reversible Covalent Cysteine Warheads whose Dynamic Behavior can be “Switched Off” via Bioorthogonal Chemistry Inside Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient 18F labeling of cysteine containing peptides and proteins using the tetrazine-trans-cyclooctene ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Collection | ETH Library [research-collection.ethz.ch]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of High-Nitrogen Content Compounds from 3,6-Dichloro-1,2,4,5-tetrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various high-nitrogen content compounds utilizing 3,6-dichloro-1,2,4,5-tetrazine as a versatile starting material. The procedures outlined below are intended for use by trained professionals in a laboratory setting.
Introduction
This compound is a highly reactive and electron-deficient heteroaromatic compound, making it an excellent precursor for the synthesis of a wide array of 3,6-disubstituted tetrazines. The chlorine atoms serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nitrogen-rich functionalities.[1] This reactivity is central to the development of advanced materials, particularly high-energy density materials (HEDMs), where high nitrogen content is a key attribute.[2] The 1,2,4,5-tetrazine (B1199680) core is one of the most nitrogen-rich stable six-membered aromatic rings, and its derivatives are often investigated for their energetic properties.[3]
This document details the synthesis of key high-nitrogen compounds, including 3,6-diamino-1,2,4,5-tetrazine (DATZ), 3,6-dihydrazino-1,2,4,5-tetrazine (DHT), and 3,6-diazido-1,2,4,5-tetrazine, from this compound.
Synthesis of the Starting Material: this compound
While commercially available, this compound can be synthesized from 3,6-dihydrazino-1,2,4,5-tetrazine. A common method involves treatment with trichloroisocyanuric acid in acetonitrile (B52724).[4]
Synthetic Protocols for High-Nitrogen Content Derivatives
The primary route to functionalizing this compound is through nucleophilic aromatic substitution. The general reaction scheme is depicted below.
Synthesis of 3,6-Diamino-1,2,4,5-tetrazine (DATZ)
3,6-Diamino-1,2,4,5-tetrazine (DATZ) is a foundational high-nitrogen compound. While direct amination of this compound can be challenging, an effective route proceeds through the oxidation of 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine.[5] An alternative high-yield synthesis starts from 3,6-bis(3,5-dimethyl-pyrazol-1-yl)-1,2,4,5-tetrazine (BT).[6]
Experimental Protocol: Synthesis of DATZ from 3,6-bis(3,5-dimethyl-pyrazol-1-yl)-1,2,4,5-tetrazine [6]
-
Materials: 3,6-bis(3,5-dimethyl-pyrazol-1-yl)-1,2,4,5-tetrazine (BT), Ammonia (B1221849) solution, Solvent (e.g., 1-methyl-2-pyrrolidinone (B7775990) - NMP).
-
Procedure:
-
Dissolve 3,6-bis(3,5-dimethyl-pyrazol-1-yl)-1,2,4,5-tetrazine in a suitable solvent such as NMP.
-
Saturate the solution with ammonia gas at a controlled temperature, initially below 35°C.
-
Gradually increase the temperature to above 50°C and continue the reaction until completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by precipitation and filtration.
-
Quantitative Data for DATZ Synthesis
| Precursor | Reagent | Solvent | Yield | Reference |
| 3,6-bis(3,5-dimethyl-pyrazol-1-yl)-1,2,4,5-tetrazine (BT) | Ammonia | NMP | 95.3% | [6] |
| 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride | Sodium perborate | Water | quant. | [5] |
Synthesis of 3,6-Dihydrazino-1,2,4,5-tetrazine (DHT)
3,6-Dihydrazino-1,2,4,5-tetrazine (DHT) is another key energetic precursor. A high-yield synthesis has been reported from 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT) and hydrazine (B178648).[7]
Experimental Protocol: Synthesis of DHT from 3,6-bis(dimethyl pyrazole)-1,2,4,5-tetrazine (BDT) [7]
-
Materials: 3,6-bis(dimethyl pyrazole)-1,2,4,5-tetrazine (BDT), Hydrazine hydrate (B1144303), Acetonitrile.
-
Procedure:
-
Suspend BDT in acetonitrile.
-
Add an excess of hydrazine hydrate to the suspension.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
The product, DHT, will precipitate from the reaction mixture.
-
Collect the solid by vacuum filtration.
-
Wash the product with cold acetonitrile and dry under vacuum.
-
Quantitative Data for DHT Synthesis
| Precursor | Reagent | Solvent | Yield | Purity | Reference |
| 3,6-bis(dimethyl pyrazole)-1,2,4,5-tetrazine (BDT) | Hydrazine hydrate | Acetonitrile | 92% | 98.5% | [7] |
Synthesis of 3,6-Diazido-1,2,4,5-tetrazine
The introduction of the azido (B1232118) group significantly increases the nitrogen content and energetic properties of the tetrazine core.
Experimental Protocol: Synthesis of 3,6-Diazido-1,2,4,5-tetrazine
-
Materials: this compound, Sodium azide (B81097), Acetone.
-
Procedure:
-
Dissolve this compound in acetone.
-
Add a solution of sodium azide in water dropwise to the tetrazine solution at 0-5°C.
-
Stir the mixture at this temperature for a designated period.
-
Allow the reaction to warm to room temperature and continue stirring.
-
The product can be isolated by extraction and subsequent removal of the solvent.
-
Quantitative Data for Azido-Substituted Tetrazine Synthesis
| Precursor | Reagent | Solvent | Yield | Reference |
| This compound | Sodium azide | Acetone | N/A | General |
Note: Specific yield data for the diazido derivative was not prominently available in the searched literature, but the general procedure is well-established.
Synthesis of 3,6-Bis(1H-1,2,4-triazol-1-yl)-1,2,4,5-tetrazine
The incorporation of nitrogen-rich heterocycles like triazoles can further enhance the energetic properties and thermal stability of the tetrazine core.
Experimental Protocol: Synthesis of 3,6-Bis(1H-1,2,4-triazol-1-yl)-1,2,4,5-tetrazine
-
Materials: this compound, 1H-1,2,4-triazole, a base (e.g., potassium carbonate), Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 1H-1,2,4-triazole in DMF, add a base such as potassium carbonate.
-
Add a solution of this compound in DMF to the mixture.
-
Heat the reaction mixture at a specified temperature for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter, wash with water, and dry the solid product.
-
Quantitative Data for Triazolo-Substituted Tetrazine Synthesis
| Precursor | Reagent | Base | Solvent | Yield | Reference |
| This compound | 1H-1,2,4-triazole | Potassium carbonate | DMF | N/A | General |
Note: While the synthesis of triazolyl-s-tetrazines from this compound is a known method, specific yield data was not detailed in the provided search results.[8]
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and purification of high-nitrogen content tetrazine derivatives.
Signaling Pathways and Logical Relationships
The synthesis of these high-nitrogen compounds is based on the fundamental principles of nucleophilic aromatic substitution, where the electron-deficient tetrazine ring is activated towards attack by nucleophiles.
References
- 1. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs) [mdpi.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 3,6-Dichloro-1,2,4,5-tetrazine in Inverse Electron Demand Diels-Alder (IEDDA) Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing and troubleshooting IEDDA reactions involving 3,6-dichloro-1,2,4,5-tetrazine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in IEDDA reactions?
This compound is a highly reactive, electron-deficient diene used in inverse electron demand Diels-Alder (IEDDA) reactions. The two electron-withdrawing chlorine atoms significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine ring, which accelerates the reaction with an electron-rich dienophile.[1][2] This property makes it a valuable reagent for rapid bioorthogonal conjugations.[2] It is also a versatile precursor for the synthesis of other 3,6-disubstituted tetrazines through nucleophilic aromatic substitution (SNAr) reactions.[2][3]
Q2: How does the reactivity of this compound compare to other tetrazines?
Due to the strong electron-withdrawing nature of the chlorine substituents, this compound is expected to be one of the more reactive tetrazines for IEDDA reactions. Generally, tetrazines with electron-withdrawing groups exhibit faster kinetics than those with electron-donating groups.[1][4] While specific kinetic data for this compound is not extensively reported, its reactivity is anticipated to be high, comparable to other tetrazines bearing electron-deficient moieties.
Q3: What are the most common dienophiles used with this compound?
Strained alkenes and alkynes are the most effective dienophiles for IEDDA reactions with tetrazines due to their high reactivity.[5] Commonly used dienophiles include trans-cyclooctene (B1233481) (TCO) and its derivatives, norbornene, and bicyclononyne (BCN).[6][7] The choice of dienophile will influence the reaction rate and should be selected based on the specific application and desired kinetics.
Q4: What are the key parameters to consider when optimizing an IEDDA reaction with this compound?
The key parameters for optimization include the choice of solvent, reaction temperature, and the concentration of reactants. Polar solvents can influence the reaction rate, and the temperature can be adjusted to control the reaction speed.[5] It is crucial to consider the stability of both the tetrazine and the dienophile under the chosen conditions.
Q5: Can this compound be used in aqueous environments for bioconjugation?
While IEDDA reactions are known to be compatible with aqueous media, the stability and solubility of this compound in such environments should be carefully evaluated for each specific application.[5] For bioconjugation, it is common to use a co-solvent like DMSO or DMF to ensure the solubility of the tetrazine.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Degradation of this compound: Tetrazines can be susceptible to degradation, especially under harsh conditions or in the presence of nucleophiles. | Store the tetrazine under inert gas and protect from light. Prepare fresh solutions before use. Consider using a more stable dienophile if the reaction requires prolonged heating. |
| Low Reactivity of Dienophile: The chosen dienophile may not be reactive enough for the desired transformation. | Use a more strained or electron-rich dienophile, such as a TCO derivative. | |
| Incorrect Solvent: The solvent may not be optimal for the reaction, affecting solubility or reaction kinetics. | Screen a range of solvents. Polar aprotic solvents like acetonitrile (B52724) or DMF, or alcoholic solvents like methanol, are often good starting points. For aqueous applications, consider using a co-solvent.[6] | |
| Formation of Side Products | Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the tetrazine are good leaving groups and can be displaced by nucleophiles present in the reaction mixture (e.g., amines, thiols), competing with the IEDDA reaction.[2][3] | If your dienophile or other components of the reaction mixture are nucleophilic, consider protecting these groups or choosing a non-nucleophilic dienophile. Running the reaction at lower temperatures may also favor the IEDDA pathway. |
| Dienophile Isomerization or Degradation: Some dienophiles, like TCO, can be sensitive to light or acidic/basic conditions, leading to less reactive isomers.[5] | Protect the reaction from light. Ensure the pH of the reaction medium is controlled and within a range suitable for the stability of the dienophile. | |
| Difficulty in Product Purification | Excess Reagents: Unreacted tetrazine or dienophile can co-elute with the product. | Use a stoichiometric amount of the limiting reagent or a slight excess of one reagent that can be easily removed (e.g., by using a scavenger resin). |
| Product Instability: The resulting dihydropyridazine (B8628806) or pyridazine (B1198779) product may be unstable under the purification conditions. | Use mild purification techniques, such as column chromatography on silica (B1680970) gel with a neutral eluent system. Avoid prolonged exposure to strong acids or bases. |
Data Presentation
Table 1: Comparison of Second-Order Rate Constants (k₂) for IEDDA Reactions of Various 3,6-Disubstituted-1,2,4,5-tetrazines with Dienophiles.
| 3,6-Substituent on 1,2,4,5-Tetrazine | Dienophile | Solvent | k₂ (M⁻¹s⁻¹) |
| Di(pyridin-2-yl) | BCN | Methanol | 118[6] |
| Diphenyl | BCN | Methanol | 3.6[6] |
| Bis(4-fluorophenyl) | BCN | Methanol | 2.7[6] |
| Di(pyridin-2-yl) | TCO | PBS (pH 7.4), 37°C | 26,000[4] |
| Hydrogen | TCO | PBS (pH 7.4), 37°C | 30,000[8] |
| Methyl | TCO | PBS (pH 7.4), 37°C | 820[4] |
Experimental Protocols
General Protocol for IEDDA Reaction with this compound
This protocol provides a general starting point for the IEDDA reaction. Optimization of concentrations, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
This compound
-
Dienophile (e.g., trans-cyclooctene (TCO) or a norbornene derivative)
-
Anhydrous solvent (e.g., acetonitrile, methanol, or dichloromethane)
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Preparation of Reactants:
-
Dissolve the dienophile in the chosen anhydrous solvent to a desired concentration (e.g., 0.1 M).
-
In a separate container, dissolve this compound in the same solvent to a similar concentration. It is recommended to prepare this solution fresh.
-
-
Reaction Setup:
-
To a stirred solution of the dienophile in the reaction vessel, add the solution of this compound dropwise at room temperature. For highly reactive dienophiles, cooling the reaction mixture in an ice bath may be necessary to control the reaction rate.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Alternatively, TLC can be used to track the consumption of the starting materials and the formation of the product.
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product.[9]
-
Safety and Handling Precautions for this compound
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Visualizations
Caption: General experimental workflow for the IEDDA reaction.
Caption: Troubleshooting logic for common IEDDA reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 106131-61-7 | Benchchem [benchchem.com]
- 3. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 4. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Synthesis of 3,6-Dichloro-1,2,4,5-tetrazine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-dichloro-1,2,4,5-tetrazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and well-documented method for synthesizing this compound is the direct chlorination of 3,6-dihydrazino-1,2,4,5-tetrazine (DHT). This precursor is typically prepared from guanidine (B92328) hydrochloride and hydrazine. The chlorination of DHT is a nucleophilic substitution reaction where the hydrazino groups are replaced by chlorine atoms.
Q2: What are the common chlorinating agents used for this synthesis?
A2: Common chlorinating agents for the conversion of DHT to this compound include phosphorus oxychloride (POCl₃) and trichloroisocyanuric acid (TCCA). TCCA is often favored as it is a stable, safe, and easily handled solid reagent.
Q3: What are the potential side products in the synthesis of this compound from DHT?
A3: While specific quantitative data on side products is limited in published literature, potential byproducts can be inferred from the reaction mechanism. These may include:
-
3-chloro-6-hydrazino-1,2,4,5-tetrazine: This is a result of incomplete chlorination of the DHT starting material.
-
Cyanuric acid: This is a known byproduct when using trichloroisocyanuric acid (TCCA) as the chlorinating agent.[1][2][3]
-
Unreacted 3,6-dihydrazino-1,2,4,5-tetrazine (DHT): If the reaction does not go to completion, the starting material may remain.
-
Degradation products: Although the 1,2,4,5-tetrazine (B1199680) ring is relatively stable, harsh reaction conditions could potentially lead to ring-opening or other degradation products.
Q4: My reaction yield is consistently low. What are the possible reasons?
A4: Low yields in tetrazine synthesis can be a common issue.[4] Several factors can contribute to this:
-
Incomplete reaction: The reaction may not have reached completion, leaving starting material and mono-substituted intermediates in the mixture.
-
Suboptimal reaction conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can negatively impact the yield.
-
Product loss during workup and purification: The product may be partially lost during extraction, filtration, or column chromatography.
-
Side reactions: The formation of byproducts will consume the starting material and reduce the yield of the desired product.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the chlorination reaction can be monitored using thin-layer chromatography (TLC). The disappearance of the starting material (DHT) spot and the appearance of the product spot, which will have a different Rf value, can be tracked.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete reaction. 2. Inactive chlorinating agent. 3. Incorrect stoichiometry. | 1. Increase reaction time or temperature (monitor for degradation). 2. Use a fresh batch of the chlorinating agent. 3. Ensure the correct molar ratios of reactants are used. |
| Presence of multiple spots on TLC after reaction | 1. Incomplete reaction leading to a mixture of starting material, mono-substituted, and di-substituted products. 2. Formation of other side products. | 1. Adjust reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. 2. Purify the crude product using silica (B1680970) gel column chromatography. |
| Product is difficult to purify | 1. Co-elution of the product with a side product (e.g., 3-chloro-6-hydrazino-1,2,4,5-tetrazine). 2. Presence of cyanuric acid (if using TCCA). | 1. Optimize the solvent system for column chromatography to achieve better separation. 2. Cyanuric acid is typically removed by filtration as it is often insoluble in the reaction solvent (e.g., acetonitrile).[5] |
| Final product shows signs of decomposition (e.g., color change) | 1. Instability of the product under purification or storage conditions. | 1. Avoid prolonged exposure to heat and light. 2. Store the purified product at a low temperature (2-8°C is often recommended) under an inert atmosphere. |
Quantitative Data
Direct quantitative analysis of side products in the synthesis of this compound is not extensively reported in the literature. The following table summarizes typical reaction parameters and expected outcomes based on published protocols.
| Parameter | Value | Notes |
| Starting Material | 3,6-dihydrazino-1,2,4,5-tetrazine (DHT) | - |
| Chlorinating Agent | Trichloroisocyanuric acid (TCCA) | A common and efficient reagent. |
| Solvent | Acetonitrile (B52724) | - |
| Reaction Temperature | 0°C to room temperature | The reaction is typically started at a lower temperature and then allowed to warm. |
| Typical Yield | ~70-80% | Yields can vary based on reaction scale and purification efficiency. |
| Purity (after chromatography) | >95% | Purity is typically assessed by HPLC or NMR. |
| Potential Side Products | 3-chloro-6-hydrazino-1,2,4,5-tetrazine, Cyanuric acid | Quantitative data on the percentage of these side products is not readily available. |
Experimental Protocols
Synthesis of this compound using TCCA
This protocol is adapted from literature procedures for the chlorination of 3,6-dihydrazino-1,2,4,5-tetrazine (DHT).
Materials:
-
3,6-dihydrazino-1,2,4,5-tetrazine (DHT)
-
Trichloroisocyanuric acid (TCCA)
-
Acetonitrile
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)
Procedure:
-
Dissolve 3,6-dihydrazino-1,2,4,5-tetrazine in acetonitrile in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of trichloroisocyanuric acid in acetonitrile.
-
Slowly add the TCCA solution dropwise to the stirred DHT solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 20-30 minutes.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove any solid byproducts (such as cyanuric acid).
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound as a colored solid.
Visualizations
Reaction Pathway and Potential Side Products
Caption: Synthetic route to this compound and a potential side product from incomplete chlorination.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Green Chlorination of Organic Compounds Using Trichloroisocyanuri...: Ingenta Connect [ingentaconnect.com]
- 4. Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trichloroisocyanuric acid - Enamine [enamine.net]
stability of 3,6-Dichloro-1,2,4,5-tetrazine in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3,6-Dichloro-1,2,4,5-tetrazine in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
Q2: How does pH affect the stability of this compound solutions?
The stability of tetrazines in aqueous solutions is pH-dependent. Generally, tetrazines exhibit lower stability in basic aqueous solutions. For this reason, it is recommended to conduct reactions at a neutral or slightly acidic pH to minimize degradation.
Q3: What are the visual indicators of this compound degradation?
A primary indicator of degradation is the loss of the characteristic pink or red color of the tetrazine solution. This color is due to the extended π-system of the tetrazine ring. A fading or disappearance of this color suggests that the tetrazine ring has undergone a chemical transformation.
Q4: How should I prepare and store aqueous solutions of this compound?
Given its limited stability in water, it is advisable to prepare fresh aqueous solutions of this compound immediately before use. If a stock solution is required, preparing it in an anhydrous organic solvent such as DMSO and storing it at a low temperature (e.g., -20°C or -80°C) is recommended. The aqueous working solution should be prepared by diluting the organic stock solution into the aqueous buffer just prior to the experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of pink/red color of the aqueous tetrazine solution. | Degradation of the this compound due to hydrolysis. | Prepare the aqueous solution immediately before use. Consider lowering the pH of the buffer if the experimental conditions allow. |
| Inconsistent or poor results in bioconjugation experiments. | The tetrazine may be degrading during the course of the reaction. | Minimize reaction times and consider performing the reaction at a lower temperature (e.g., 4°C) to slow the rate of hydrolysis. |
| Low yields in reactions involving nucleophilic substitution. | The aqueous conditions may favor hydrolysis over the desired nucleophilic substitution. | If possible, perform the reaction in an organic solvent with minimal water content. If aqueous conditions are necessary, use a high concentration of the nucleophile and a short reaction time. |
Quantitative Data on Tetrazine Stability
While specific data for this compound is not available, the following table provides a comparative overview of the stability of other 3,6-disubstituted-1,2,4,5-tetrazines in serum. This illustrates the general trend of how substituents affect stability.
| Tetrazine Derivative (3,6-disubstituted) | Substituent Type | Half-life (t½) in Serum (hours) |
| Di(pyridin-2-yl) | Electron-withdrawing | Not specified, but generally less stable |
| Diphenyl | Neutral | > 24 |
| Bis(4-methoxyphenyl) | Electron-donating | > 24 |
This data is provided for illustrative purposes to show the general stability trends of substituted tetrazines.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffer
This protocol outlines a method to determine the stability of this compound in a buffered aqueous solution by monitoring its absorbance over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes or UV-transparent 96-well plate
-
Constant temperature incubator or heated spectrophotometer chamber
Procedure:
-
Prepare a stock solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the working solution: Dilute the stock solution in the pre-warmed aqueous buffer (e.g., 37°C) to a final concentration that provides a reliable absorbance reading (e.g., 0.1-0.5 mM). Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect on the stability.
-
Initial absorbance measurement: Immediately after preparation, measure the initial absorbance of the solution at the characteristic wavelength for the tetrazine (typically in the visible range).
-
Incubation and monitoring: Incubate the solution at a constant temperature (e.g., 37°C). At regular time intervals, measure the absorbance at the same wavelength.
-
Data analysis: Calculate the percentage of remaining tetrazine at each time point relative to the initial absorbance. Plot the percentage of remaining tetrazine against time to determine the stability profile and calculate the half-life.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in an aqueous buffer.
Logical Flow for Troubleshooting Stability Issues
Caption: Decision tree for troubleshooting experiments with this compound.
References
Technical Support Center: Synthesis of Unsymmetrical 3,6-Disubstituted Tetrazines
Welcome to the technical support center for the synthesis of unsymmetrical 3,6-disubstituted tetrazines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in synthesizing unsymmetrical 3,6-disubstituted tetrazines?
The synthesis of unsymmetrical 3,6-disubstituted tetrazines presents several key challenges. Historically, conventional methods often result in low yields, sometimes less than 20%.[1] A major issue is the concurrent formation of undesired symmetrical tetrazine byproducts, which complicates the purification process.[1][2] Additionally, some methods require harsh reaction conditions or the use of hazardous reagents like anhydrous hydrazine (B178648).[1][3]
Q2: Why am I getting a mixture of symmetrical and unsymmetrical tetrazines?
The formation of a mixture of symmetrical and unsymmetrical tetrazines is a common problem in solution-phase synthesis, particularly when starting from two different nitrile precursors.[1][2] This occurs because the precursors can react with themselves as well as with each other, leading to a statistical distribution of the three possible products. Solid-phase synthesis is a strategy that can overcome this issue by immobilizing one of the nitrile precursors on a resin, thus preventing its self-condensation.[1][4]
Q3: My reaction yield is consistently low. What are the potential causes?
Low yields are a frequent issue in tetrazine synthesis, with traditional Pinner-like methods often reporting yields in the 10-25% range.[2] Several factors can contribute to this:
-
Incomplete Reactions: A significant portion of the starting materials, particularly the initial nitriles, may remain unreacted.[2][5]
-
Byproduct Formation: Besides symmetrical tetrazines, other byproducts like 1,2-dihydrotetrazines (from incomplete oxidation) and 4-amino-1,2,4-triazoles can form.[2]
-
Degradation of Products: Some functional groups are sensitive to the oxidative conditions required for tetrazine formation, leading to degradation of the desired product.[2]
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time can significantly impact the yield.
Q4: Are there safer alternatives to using anhydrous hydrazine?
Yes, due to the hazardous nature of anhydrous hydrazine, several methods have been developed that utilize the more stable and safer hydrazine hydrate (B1144303).[1][6] For instance, an organocatalytic approach using a thiol activator like 3-mercaptopropionic acid enables the use of hydrazine hydrate at room temperature.[1][7]
Q5: How can I improve the purification of my unsymmetrical tetrazine?
Purification of unsymmetrical tetrazines can be challenging due to the presence of closely related symmetrical byproducts.[8] Multiple rounds of chromatography are often necessary, which can significantly reduce the overall yield.[8] Solid-phase synthesis offers a significant advantage by anchoring one of the reactants to a resin, which simplifies purification to a single step after cleavage from the support.[1]
Troubleshooting Guides
Problem 1: Low Yield in Lewis Acid-Catalyzed Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired unsymmetrical tetrazine | Inefficient catalysis | Ensure the Lewis acid catalyst (e.g., Zn(OTf)₂, Ni(OTf)₂) is anhydrous and used at the optimal loading (typically 5 mol%).[1][3] |
| Presence of water | The reaction is sensitive to moisture. Use anhydrous solvents and reagents. | |
| Suboptimal nitrile ratio | Gently tune the ratio between the two starting nitriles to favor the formation of the unsymmetrical product.[3] | |
| Incomplete reaction | Extend the reaction time or slightly increase the temperature, monitoring for product degradation. |
Problem 2: Formation of Symmetrical Byproducts
| Symptom | Possible Cause | Suggested Solution |
| Significant peaks corresponding to symmetrical tetrazines in LC-MS or NMR | Statistical reaction in solution phase | Consider switching to a solid-phase synthesis approach where one nitrile is immobilized on a resin.[1][4] |
| If solution-phase is necessary, carefully optimize the stoichiometry and addition rate of the nitrile precursors. |
Problem 3: Incomplete Oxidation to Tetrazine
| Symptom | Possible Cause | Suggested Solution | | Presence of 1,2-dihydrotetrazine intermediate | Insufficient oxidant | Ensure an adequate amount of the oxidizing agent (e.g., sodium nitrite, PIDA) is used.[2][9] | | | Inefficient oxidation conditions | The choice of oxidant and acid (e.g., HCl, acetic acid) can be critical. Optimize the oxidation conditions for your specific substrate.[2] | | | Degradation of the oxidant | Use fresh or properly stored oxidizing agents. |
Data Presentation: Comparison of Synthetic Methods
| Synthetic Method | Catalyst/Promoter | Typical Yield | Key Advantages | Key Disadvantages |
| Pinner Synthesis | None (thermal) | <20% | Simple procedure | Low yields, formation of symmetrical byproducts, not suitable for aliphatic tetrazines.[1][3] |
| Lewis Acid Catalyzed | Zn(II) or Ni(II) salts | 30-70% | Improved yields for unsymmetrical tetrazines.[1][4] | Requires a large excess of hazardous anhydrous hydrazine.[1] |
| Organocatalytic | 3-mercaptopropionic acid | 34-75% | Uses safer hydrazine hydrate, scalable.[1] | May require longer reaction times. |
| Solid-Phase Synthesis | Thiol-promoted | 70-94% | High yields, eliminates symmetrical byproducts, single purification step.[1] | Requires solid-phase synthesis setup and expertise. |
| From Carboxylic Esters | Pd-catalyzed cross-coupling | 60-80% | Divergent approach from versatile intermediates.[4] | Multi-step process. |
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Synthesis of Unsymmetrical 3,6-Disubstituted Tetrazines
This protocol is adapted from a thiol-promoted solid-phase method.[1]
-
Resin Preparation: Swell the nitrile-functionalized resin in a suitable solvent (e.g., 1,4-dioxane).
-
Reaction Mixture: To the swollen resin, add hydrazine hydrate (0.06 M), 3-mercaptopropionic acid (3 equivalents), and the second nitrile. The second nitrile can be used neat or dissolved in 1,4-dioxane.
-
Reaction: Agitate the reaction mixture at room temperature until the reaction is complete (monitor by LC-MS analysis of a cleaved aliquot).
-
Washing: Thoroughly wash the resin with solvents such as dioxane, water, and dichloromethane (B109758) to remove excess reagents.
-
Cleavage: Cleave the unsymmetrical tetrazine from the resin using standard cleavage cocktails (e.g., trifluoroacetic acid-based).
-
Purification: Purify the crude product by a single chromatographic step.
Protocol 2: Lewis Acid-Catalyzed Synthesis in Solution
This protocol is based on the method developed by Devaraj and coworkers.[1][3]
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the two different nitriles in anhydrous hydrazine.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Zn(OTf)₂ or Ni(OTf)₂, 5 mol%) to the solution.
-
Reaction: Heat the reaction mixture, monitoring the progress by TLC or LC-MS.
-
Workup: After the reaction is complete, quench the reaction mixture and extract the product into an organic solvent.
-
Oxidation: The resulting dihydrotetrazine intermediate is oxidized to the final tetrazine product using a suitable oxidizing agent (e.g., NaNO₂ in acidic media).
-
Purification: Purify the crude product by column chromatography to separate the unsymmetrical tetrazine from the symmetrical byproducts.
Visualizations
Caption: Workflow of solution-phase synthesis leading to a mixture of products.
Caption: Workflow of solid-phase synthesis for clean unsymmetrical products.
Caption: Troubleshooting logic for unsymmetrical tetrazine synthesis.
References
- 1. Solid-Phase Synthesis of s-Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. Divergent Synthesis of Monosubstituted and Unsymmetrical 3,6-Disubstituted Tetrazines from Carboxylic Ester Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3,6-Dichloro-1,2,4,5-tetrazine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,6-Dichloro-1,2,4,5-tetrazine (DCT) for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound start from precursors like guanidine (B92328) hydrochloride or 3,6-dihydrazino-1,2,4,5-tetrazine (DHT). One common approach is a multi-step synthesis beginning with guanidine hydrochloride and hydrazine (B178648) to form DHT, which is then chlorinated.[1][2] Another established method involves the direct chlorination of DHT using agents like trichloroisocyanuric acid in an anhydrous solvent.[2]
Q2: What is the role of 3,6-dihydrazino-1,2,4,5-tetrazine (DHT) in the synthesis?
A2: 3,6-dihydrazino-1,2,4,5-tetrazine (DHT) is a key precursor in one of the most common synthetic pathways for this compound.[3] It is typically prepared from guanidine hydrochloride and hydrazine and subsequently undergoes chlorination to yield the final product.[1][2]
Q3: Can this synthesis be performed in a one-pot procedure?
A3: While multi-step syntheses are well-documented, one-pot strategies are also utilized, particularly for creating asymmetrically substituted tetrazines.[4][5] For this compound, a stepwise approach is common to ensure purity and control over the reaction. However, modular one-pot strategies have been developed for synthesizing derivatives from dichloro-s-tetrazine.[5]
Troubleshooting Guide
Q1: Why is my yield of this compound consistently low?
A1: Low yields can stem from several factors:
-
Incomplete Oxidation: The final step in many tetrazine syntheses is the oxidation of a dihydrotetrazine intermediate. If this step is inefficient, the yield will be reduced. Ensure the correct stoichiometry of the oxidizing agent (e.g., sodium nitrite) and acidic conditions are used.[3][4]
-
Substituent Effects: For substituted tetrazines, strong electron-withdrawing groups can sometimes lead to lower yields and reproducibility issues in certain synthetic routes.[4]
-
Reaction Conditions: Temperature control is critical. The chlorination step is often exothermic, and side reactions can occur if the temperature is not maintained at a low level (e.g., 0–5°C).[3]
-
Moisture: The use of anhydrous solvents like acetonitrile (B52724) or dichloromethane (B109758) is recommended, as intermediates can be sensitive to hydrolysis.[3] Monochlorotetrazine intermediates, for instance, are known to be prone to hydrolysis.[5]
Q2: The chlorination reaction is highly exothermic and difficult to control. How can I manage this?
A2: To manage the exothermic nature of the chlorination step, the following precautions are essential:
-
Low Temperature: Conduct the reaction at reduced temperatures, typically between 0°C and 5°C, using an ice bath.[3]
-
Slow Addition of Reagents: Add the chlorinating agent (e.g., a solution of trichloroacetonitrile (B146778) or trichloroisocyanuric acid) dropwise to the solution of the precursor.[1][6] This allows for better heat dissipation.
-
Efficient Stirring: Ensure the reaction mixture is stirred efficiently to prevent localized overheating.
-
Consider Flow Chemistry: For larger-scale production, continuous-flow systems can offer superior temperature control and safety compared to batch reactors.[3]
Q3: My final product is impure. What are the likely contaminants and how can they be removed?
A3: Common impurities may include unreacted starting materials, partially chlorinated intermediates, or byproducts from side reactions.
-
Purification: Quick purification using column chromatography on silica (B1680970) gel is often recommended.[1][6]
-
Recrystallization: Recrystallization from a suitable solvent, such as ether, can be an effective method for purifying the product.[1]
-
Washing: Washing the organic phase with a potassium carbonate solution can help remove acidic impurities.[1]
Quantitative Data on Synthesis Yields
The following table summarizes reported yields for key steps and overall processes in the synthesis of this compound and related derivatives.
| Starting Material | Product | Reagents/Conditions | Reported Yield |
| Guanidine hydrochloride | Compound 1 (Intermediate) | Hydrazine hydrate, 1,4-dioxane, reflux | 98% |
| Compound 2 (Intermediate) | Compound 3 (Intermediate) | Sodium nitrite (B80452), dichloromethane, acetic acid, 0°C | 91% |
| Imidoyl chlorides | 3,6-disubstituted 1,2,4,5-tetrazines | Hydrazine | Up to 61% |
| 1,2-dichloromethylene hydrazines | 3,6-substituted-1,2,4,5-tetrazines | Hydrazine monohydrate, microwave | ~20% improvement over conventional heating |
Experimental Protocols
Protocol 1: Five-Step Synthesis from Guanidine Hydrochloride
This method outlines a comprehensive synthesis starting from readily available materials.[1]
Step 1: Preparation of Compound 1
-
Dissolve guanidine hydrochloride (19.1g, 0.20mol) in 100mL of 1,4-dioxane.
-
Add 3.4 equivalents of hydrazine hydrate.
-
Stir the mixture under reflux for 2 hours.
-
Cool the reaction to room temperature, filter the precipitate, wash with 1,4-dioxane, and dry to obtain compound 1 (27.7g, 98% yield).
Step 2 & 3: Preparation of Compounds 2 & 3
-
(Details for the synthesis of compound 2 from 1 are not fully specified in the source).
-
To prepare compound 3, dissolve 26.2g of sodium nitrite in 588ml of water.
-
Add 60ml of dichloromethane and cool the mixture to 0°C.
-
Add compound 2 (37g, 0.136mol) and acetic acid (18.67ml, 0.326mol).
-
Once gas evolution ceases, perform an extraction with dichloromethane.
-
Wash the organic phase with a potassium carbonate solution, dry with magnesium sulfate, and evaporate the solvent.
-
Recrystallize the residue from ether to obtain compound 3 (33.45g, 91% yield).
Step 4 & 5: Preparation of this compound (Compound 5)
-
(Details for the synthesis of compound 4 from 3 are not fully specified in the source).
-
Dissolve 12.5g of compound 4 (0.09mol) in 350ml of acetonitrile at 0°C.
-
Dropwise, add a solution of trichloroacetonitrile (40.8g, 0.18mol) in acetonitrile.
-
After the addition is complete, stir the mixture at room temperature for 20 minutes.
-
Filter the mixture and evaporate the volatiles.
-
Purify the resulting solid quickly through a silica gel column to obtain this compound as an orange solid.
Protocol 2: Chlorination using Trichloroisocyanuric Acid
This protocol details the chlorination of a precursor to form the final product.[2][6]
-
Dissolve the precursor, 3,6-dihydrazino-1,2,4,5-tetrazine (Compound 4 in some literature, 12.5 g, 0.09 mol), in 350 ml of acetonitrile in a flask and cool to 0°C in an ice bath.
-
In a separate container, prepare a solution of trichloroisocyanuric acid (40.8 g, 0.18 mol) in acetonitrile.
-
Add the trichloroisocyanuric acid solution dropwise to the cooled precursor solution with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 20 minutes.
-
Filter the reaction mixture to remove any solids.
-
Remove the solvent from the filtrate under reduced pressure.
-
Perform a rapid purification of the residue by flash chromatography on a silica gel column to isolate the this compound.
Visual Guides
References
- 1. Page loading... [wap.guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 106131-61-7 | Benchchem [benchchem.com]
- 4. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modular One-Pot Strategy for the Synthesis of Heterobivalent Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Hydrolysis of Monochlorotetrazine Intermediates
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting issues related to the hydrolysis of monochlorotetrazine intermediates during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is monochlorotetrazine, and why is its stability a concern?
A monochlorotetrazine is a derivative of a 1,2,4,5-tetrazine (B1199680) ring that is substituted with at least one chlorine atom. These compounds are often used as reactive intermediates in bioconjugation and click chemistry due to the chlorine atom's ability to act as a leaving group for the introduction of other functionalities. However, the electron-withdrawing nature of the chlorine atom makes the tetrazine ring highly susceptible to nucleophilic attack by water, leading to hydrolysis. This degradation can reduce the yield of the desired product and introduce impurities into the reaction mixture.
Q2: What are the primary factors that influence the rate of hydrolysis of monochlorotetrazine intermediates?
The rate of hydrolysis is primarily influenced by the following factors:
-
pH: Hydrolysis is often accelerated in both acidic and basic aqueous solutions. The specific pH of maximum stability can vary depending on the other substituents on the tetrazine ring.
-
Temperature: Higher temperatures generally increase the rate of hydrolysis.
-
Buffer Composition: The components of the buffer solution can affect stability. For instance, buffers containing nucleophilic species may accelerate the degradation of the monochlorotetrazine.
-
Substituents on the Tetrazine Ring: Electron-donating groups on the tetrazine ring can increase stability, while additional electron-withdrawing groups will further decrease stability against hydrolysis.
Q3: How can I detect and quantify the hydrolysis of my monochlorotetrazine intermediate?
The most common methods for monitoring the degradation of tetrazines are:
-
UV-Visible Spectroscopy: Tetrazines have a characteristic absorbance in the visible range (typically around 520-540 nm). The decrease in this absorbance over time can be used to quantify the rate of degradation.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the monochlorotetrazine intermediate from its hydrolysis byproducts. By monitoring the peak area of the starting material over time, a degradation profile can be established. This method is particularly useful for identifying and quantifying specific degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a powerful tool for identifying the mass of the hydrolysis products, confirming the degradation pathway.
Q4: What are the likely hydrolysis products of a monochlorotetrazine?
The primary hydrolysis product is typically the corresponding hydroxytetrazine, where the chlorine atom is replaced by a hydroxyl group. Depending on the reaction conditions and the stability of the resulting hydroxytetrazine, further degradation of the tetrazine ring may occur.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Low yield of desired product in subsequent reaction | Hydrolysis of the monochlorotetrazine intermediate: The intermediate is degrading before it can react with the intended substrate. | • Use freshly prepared monochlorotetrazine solutions: Avoid storing aqueous solutions of the intermediate.• Optimize reaction pH: Conduct the reaction at a pH where the monochlorotetrazine shows maximum stability, if compatible with the desired reaction.• Lower the reaction temperature: If the desired reaction allows, perform it at a lower temperature to slow the rate of hydrolysis.• Use anhydrous solvents: If the subsequent reaction is compatible with non-aqueous conditions, consider using a dry organic solvent to prevent hydrolysis. |
| Presence of unexpected side products in the final mixture | Reaction with hydrolysis products: The intended reactant may be reacting with the hydroxytetrazine byproduct.Further degradation of the tetrazine ring: The hydrolysis product or the monochlorotetrazine itself may be unstable and decompose further. | • Purify the desired product: Use chromatography (e.g., HPLC, column chromatography) to separate the desired product from impurities.• Characterize side products: Use techniques like LC-MS to identify the structure of the side products to better understand the degradation pathway.• Adjust reaction stoichiometry: A slight excess of the monochlorotetrazine may be necessary to compensate for degradation, but this may also lead to more side products. |
| Inconsistent reaction outcomes | Variability in the extent of hydrolysis: Small changes in reaction setup time, buffer preparation, or temperature can lead to different amounts of hydrolysis between experiments. | • Standardize protocols: Ensure consistent timing for the preparation and use of the monochlorotetrazine solution.• Use freshly prepared buffers: Ensure the pH of the buffer is accurate and consistent.• Maintain precise temperature control: Use a water bath or other temperature-controlled device for the reaction. |
Data Presentation
The stability of monochlorotetrazine intermediates is highly dependent on the specific substituents on the tetrazine ring. The following table provides a representative summary of how substituents can influence stability in aqueous media. Note that chlorine is an electron-withdrawing group and generally leads to lower stability compared to electron-donating groups.
| Tetrazine Substituent (in addition to Chlorine) | Electronic Effect | Expected Relative Stability in Aqueous Buffer (pH 7.4, 37°C) |
| Methyl (-CH3) | Electron-Donating | Higher |
| Phenyl (-Ph) | Electron-Neutral/Slightly Withdrawing | Moderate |
| Pyridyl (-Py) | Electron-Withdrawing | Lower |
| Nitro (-NO2) | Strongly Electron-Withdrawing | Very Low |
Experimental Protocols
Protocol: Monitoring Monochlorotetrazine Hydrolysis by RP-HPLC
This protocol outlines a general method for quantifying the degradation of a monochlorotetrazine intermediate in an aqueous buffer.
Materials:
-
Monochlorotetrazine intermediate
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Quenching Solution (e.g., Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid)
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Prepare a stock solution of the monochlorotetrazine intermediate in a minimal amount of a dry organic solvent (e.g., DMSO, DMF).
-
Initiate the hydrolysis reaction: Add a small volume of the monochlorotetrazine stock solution to a pre-warmed vial of the aqueous reaction buffer to achieve the desired final concentration. Start a timer immediately.
-
Take time points: At regular intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction: Immediately add the aliquot to a vial containing the quenching solution. This will stop further degradation and prepare the sample for HPLC analysis.
-
Analyze by RP-HPLC: Inject the quenched samples onto the HPLC system. Use a suitable gradient of water and acetonitrile (both with 0.1% TFA) to separate the monochlorotetrazine from its hydrolysis products.
-
Quantify the remaining monochlorotetrazine: Monitor the absorbance at a wavelength where the monochlorotetrazine absorbs strongly (e.g., 310 nm or its visible wavelength max). Integrate the peak area corresponding to the monochlorotetrazine at each time point.
-
Calculate the percentage remaining: Plot the percentage of the initial peak area remaining versus time to determine the hydrolysis rate and half-life of the intermediate under the tested conditions.
Mandatory Visualizations
Caption: Simplified hydrolysis pathway of a monochlorotetrazine intermediate.
Caption: Troubleshooting workflow for issues related to monochlorotetrazine hydrolysis.
Technical Support Center: Purification of 3,6-Dichloro-1,2,4,5-tetrazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3,6-Dichloro-1,2,4,5-tetrazine and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound and its derivatives, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of the desired product after column chromatography. | 1. Degradation on silica (B1680970) gel: The highly electron-deficient tetrazine ring can be unstable on acidic silica gel. | 1. Deactivate the silica gel: Use silica gel that has been treated with a base, such as triethylamine, in the eluent system. A common practice is to use a solvent system containing a small percentage (0.1-1%) of triethylamine. 2. Use a different stationary phase: Consider using a less acidic stationary phase like neutral alumina (B75360). 3. Minimize contact time: Perform flash column chromatography to reduce the time the compound spends on the column. |
| 2. Product is too polar or non-polar for the chosen eluent system: The compound may not be moving off the baseline or is eluting with the solvent front. | 1. Adjust eluent polarity: Systematically vary the solvent ratio to achieve a retention factor (Rf) of ~0.3 on a TLC plate before running the column. 2. Use a gradient elution: Start with a non-polar solvent and gradually increase the polarity to elute compounds of varying polarities. | |
| The purified product is discolored (e.g., brown or black) instead of the expected orange/red. | 1. Decomposition: this compound and its derivatives can be sensitive to light, heat, and prolonged exposure to air. | 1. Work quickly and protect from light: Wrap the chromatography column and collection flasks in aluminum foil. 2. Use degassed solvents: Solvents should be sparged with nitrogen or argon to remove dissolved oxygen. 3. Maintain low temperatures: If possible, perform purification steps at reduced temperatures. |
| Recrystallization yields are low or the product does not crystallize. | 1. Inappropriate solvent choice: The compound may be too soluble or insoluble in the chosen solvent. | 1. Screen various solvents: Test the solubility of a small amount of the crude product in a range of solvents (e.g., ether, hexanes, dichloromethane, ethyl acetate) to find one in which the compound is sparingly soluble at room temperature and more soluble when heated. 2. Use a co-solvent system: If a single solvent is not effective, try a binary solvent system (e.g., dichloromethane/hexanes). Dissolve the compound in the solvent in which it is more soluble and then add the less-soluble solvent dropwise until turbidity is observed. Heat to redissolve and then allow to cool slowly. |
| 2. Presence of impurities: Impurities can inhibit crystal formation. | 1. Pre-purify by another method: Pass the crude material through a short plug of silica gel to remove baseline impurities before attempting recrystallization. | |
| Multiple spots are observed on TLC after purification. | 1. Incomplete reaction: The crude product may contain unreacted starting materials or intermediates. A common impurity is the 1,2-dihydrotetrazine precursor.[1] | 1. Optimize the reaction conditions: Ensure the initial reaction goes to completion. For example, ensure the oxidation of the dihydrotetrazine intermediate is complete.[2] 2. Improve separation: Use a more effective eluent system or a longer chromatography column to improve the resolution between the desired product and impurities. |
| 2. Co-elution of byproducts: Symmetrical tetrazines can form as byproducts during the synthesis of unsymmetrical derivatives and may have similar polarities.[1] | 1. Consider preparative HPLC: For difficult separations, reverse-phase HPLC can provide higher resolution.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound and how should it be stored?
A1: this compound is a reactive compound and should be handled with care. It is sensitive to heat and light. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically between 2-8°C.
Q2: My this compound appears as a light yellow to brown powder. Is this normal?
A2: The appearance of this compound can range from a light yellow to a brown powder or crystal. A darker color may indicate the presence of impurities or some degradation. For sensitive applications, purification may be necessary to obtain the desired orange solid.
Q3: Can I use normal silica gel for column chromatography of this compound derivatives?
A3: While possible, standard silica gel is acidic and can lead to the degradation of electron-deficient tetrazines. It is highly recommended to use deactivated silica gel (e.g., by pre-treating with a triethylamine-containing eluent) or to opt for a more inert stationary phase like neutral alumina to improve recovery and purity.
Q4: What are the common impurities I should look for in my crude this compound?
A4: Common impurities arise from the synthetic route and can include unreacted starting materials and the 1,2-dihydro-1,2,4,5-tetrazine intermediate if the final oxidation step is incomplete.[1] Depending on the specific synthesis, other chlorinated byproducts may also be present.
Q5: Is sublimation a viable purification method for this compound derivatives?
A5: Yes, sublimation can be a very effective purification technique for some tetrazine derivatives, particularly those that are solids with sufficient volatility.[5] This method is advantageous as it avoids the use of solvents and interaction with stationary phases, which can cause degradation. It is particularly useful for removing non-volatile impurities.
Experimental Protocols
Protocol 1: Flash Column Chromatography of a 3,6-Disubstituted-1,2,4,5-tetrazine Derivative
This is a general protocol that should be optimized for each specific derivative.
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing.[6]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.[7]
-
-
Sample Loading:
-
Dissolve the crude tetrazine derivative in a minimal amount of the appropriate solvent (e.g., dichloromethane).
-
Carefully add the sample solution to the top of the column.[6]
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified tetrazine derivative.
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude this compound.
-
Add a few drops of a test solvent (e.g., diethyl ether) and observe the solubility at room temperature. The ideal solvent will dissolve the compound sparingly at room temperature but completely upon heating.
-
-
Dissolution:
-
Place the crude product in a flask and add the minimum amount of the chosen hot solvent to fully dissolve the compound.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Quantitative Data Summary
The following table summarizes purity levels of different tetrazine derivatives achieved by various purification methods as reported in the literature. Direct comparison for a single compound across all methods is often not available, but this provides an indication of the expected purity.
| Compound | Purification Method | Purity Achieved | Reference |
| 3,6-Diphenyl-1,2,4,5-tetrazine | HPLC | min 98% | [8] |
| 3,6-Di-2-pyridyl-1,2,4,5-tetrazine | Not specified, likely recrystallization | 96% | [9] |
| (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride | HPLC | Not explicitly stated, but purified to homogeneity for characterization | [4] |
| 4-(6-(Pyrimidin-2-yl)-1,2,4,5-tetrazin-3-yl)benzoic acid | HPLC | Not explicitly stated, but purified to homogeneity for characterization | [4] |
| This compound | Not specified, likely recrystallization or column chromatography | 96% |
Visualizations
Caption: A general workflow for the purification of this compound derivatives.
Caption: A decision tree for troubleshooting low yields in column chromatography of tetrazines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Versatile one-pot synthesis of gold nanoclusters and nanoparticles using 3,6-(dipyridin-2-yl)-(1,2,4,5)-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced purification by Sublimation | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. calpaclab.com [calpaclab.com]
- 9. 3,6-Di-2-pyridyl-1,2,4,5-tetrazine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Enhancing In Vivo Performance of Tetrazine Probes
Welcome to the technical support center for the in vivo application of tetrazine probes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and optimizing the performance of tetrazine-based bioorthogonal chemistry in living systems. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with tetrazine probes, presented in a question-and-answer format.
Issue 1: Low or No Signal from the In Vivo Click Reaction
-
Question: We performed a pre-targeted imaging study using a tetrazine-dye conjugate, but we are observing very low or no signal in the target tissue. What are the potential causes and solutions?
-
Answer: Low or no signal in a tetrazine-based in vivo experiment can stem from several factors related to the stability and reactivity of the probe. Here’s a breakdown of potential causes and recommended solutions:
-
Poor Stability of the Tetrazine Probe: Highly reactive tetrazines can degrade under physiological conditions before reaching their target.[1][2][3][4]
-
Solution: Select a more stable tetrazine scaffold. For instance, alkyl- and phenyl-substituted tetrazines are generally more stable than monosubstituted or pyridyl-tetrazines, although they may exhibit slower kinetics.[1] Newer scaffolds like triazolyl-tetrazines and CF3-substituted diphenyl-s-tetrazines have been developed to offer a better balance of high reactivity and improved physiological stability.[1][2][5]
-
-
Rapid Clearance of the Tetrazine Probe: The tetrazine reagent may be cleared from circulation too quickly to allow for an efficient reaction with the dienophile.[6]
-
Solution: Optimize the pharmacokinetics of your probe. Conjugating the tetrazine to larger molecules like polyethylene (B3416737) glycol (PEG) or polymers such as dextran (B179266) can slow its clearance.[3][7] Additionally, adjusting the lipophilicity of the tetrazine can alter its biodistribution and clearance rates.[6][8] More hydrophilic tetrazines tend to have longer circulation times.[6]
-
-
Instability of the Dienophile: If you are using a trans-cyclooctene (B1233481) (TCO) as the dienophile, it can isomerize to the less reactive cis-isomer, especially in the presence of endogenous thiols or copper-containing proteins.
-
Solution: Use a more stable dienophile. For example, conformationally strained TCOs have been developed to improve stability and reactivity.[9]
-
-
Low Reactivity of the Tetrazine/Dienophile Pair: The chosen tetrazine and dienophile may have inherently slow reaction kinetics, which are insufficient for the low concentrations typically encountered in vivo.[2][10]
-
Solution: Select a faster reacting pair. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained dienophile like TCO is known for its exceptionally fast kinetics.[6][10] For certain in vivo applications, kinetic constants greater than 10⁴ M⁻¹s⁻¹ are recommended.[2]
-
-
Issue 2: High Background Signal in Imaging Studies
-
Question: Our in vivo fluorescence imaging experiments with a tetrazine probe show high background signal, making it difficult to distinguish the target. How can we reduce this background?
-
Answer: High background signal is often a result of non-specific accumulation or the inherent properties of the probe.
-
Non-Specific Uptake: Highly lipophilic tetrazines may exhibit non-specific tissue uptake, leading to high background.[6]
-
Solution: Design more hydrophilic tetrazine probes. As a general guideline, tetrazines with a calculated logD7.4 value below -3 have shown better in vivo performance with reduced background.[8]
-
-
Excess Unbound Probe: If the unbound tetrazine probe is not cleared efficiently, it will contribute to the background signal.
-
Probe Metabolism: The probe may be metabolized in a way that generates fluorescent byproducts that accumulate non-specifically.
-
Solution: Assess the metabolic stability of your probe. (See Experimental Protocol 2). If metabolism is an issue, consider alternative tetrazine scaffolds that may have different metabolic pathways.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary challenge when designing tetrazine probes for in vivo use?
-
A1: The main challenge is the inverse correlation between the reactivity and physiological stability of tetrazines.[1][2][6] Highly reactive tetrazines, which are desirable for fast kinetics at low in vivo concentrations, tend to be less stable in biological media.[6] Conversely, more stable tetrazines often have sluggish reaction rates.[1] The goal is to find an optimal balance for the specific application.
-
-
Q2: How do endogenous thiols affect tetrazine stability?
-
A2: While the primary concern for thiol reactivity is often with maleimide-thiol conjugations, some highly reactive tetrazines can also be susceptible to reduction by endogenous thiols like glutathione, leading to their degradation.[9][14] The resulting dihydropyridazine (B8628806) linkage from the TCO-tetrazine reaction, however, is generally stable.[9][15]
-
-
Q3: Can tetrazines be degraded by enzymes?
-
Q4: How can I assess the stability of my tetrazine probe before in vivo experiments?
-
Q5: What are "fluorogenic" tetrazine probes and how do they work?
-
A5: Fluorogenic tetrazine probes are designed to have their fluorescence "quenched" by the tetrazine moiety.[18] Upon reaction with a dienophile in a bioorthogonal ligation, a structural change occurs that "turns on" the fluorescence.[11] This property is highly advantageous for in vivo imaging as it significantly reduces background fluorescence from unreacted probes, thereby improving the signal-to-noise ratio.[11][18]
-
Data Presentation
Table 1: Comparison of Stability and Reactivity for Different Tetrazine Scaffolds
| Tetrazine Scaffold | Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | In Vitro Stability (Half-life in PBS) | Key Characteristics | Reference(s) |
| Monosubstituted Tetrazine | High | Low | Prone to rapid degradation in cellular environments. | [1] |
| Pyridyl-Tetrazine (Py-Tz) | ~10,332 | Moderate | High reactivity but can be susceptible to degradation. | [1][2] |
| Phenyl-Tetrazine (Ph-Tz) | Lower (~6-fold lower than Py-Tz) | High | More stable but with slower reaction kinetics. | [1][2] |
| Methyl-Tetrazine (Me-Tz) | Lower (~6-fold lower than Py-Tz) | High | More stable but with slower reaction kinetics. | [1][2] |
| Triazolyl-Tetrazine | ~10,332 | High | Exhibits both good stability and high reactivity. | [1][2] |
| CF₃-Substituted Diphenyl-s-Tetrazine | High | High | Designed for increased in vivo stability while maintaining high reactivity. | [5] |
Experimental Protocols
Protocol 1: In Vitro Tetrazine Stability Assessment in Serum
-
Objective: To determine the stability of a tetrazine probe in a physiologically relevant medium.
-
Methodology:
-
Preparation: Prepare a stock solution of the tetrazine probe in an appropriate solvent (e.g., DMSO). Obtain fresh serum (e.g., fetal bovine serum or mouse serum).
-
Incubation: Dilute the tetrazine stock solution into the serum to a final concentration suitable for detection (e.g., 10-100 µM). Incubate the mixture at 37°C.
-
Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the serum mixture.
-
Protein Precipitation: Precipitate the serum proteins by adding a cold organic solvent like acetonitrile.
-
Analysis: Centrifuge the sample to pellet the precipitated proteins. Analyze the supernatant using HPLC or LC-MS to quantify the concentration of the remaining intact tetrazine probe.
-
Calculation: Calculate the half-life of the tetrazine in serum by plotting the concentration of the remaining tetrazine versus time.[3][17]
-
Protocol 2: In Vivo Metabolic Stability Assessment in a Murine Model
-
Objective: To determine the pharmacokinetic profile and metabolic stability of a tetrazine probe in a living organism.
-
Methodology:
-
Animal Model: Use naïve mice (e.g., BALB/c) for the study.
-
Probe Administration: Administer the tetrazine probe, often radiolabeled (e.g., with ¹⁸F) for easier detection, via intravenous injection.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5, 30, 60, 120 minutes).
-
Sample Processing: Separate the plasma from the blood cells by centrifugation.
-
Metabolite Analysis: Analyze the plasma samples using radio-TLC or radio-HPLC to separate and quantify the intact probe from its metabolites.
-
Biodistribution (Optional): At the end of the study, harvest major organs (liver, kidneys, etc.) to determine the distribution of the probe and its metabolites.[5][17]
-
Visualizations
Caption: Troubleshooting low signal in tetrazine experiments.
Caption: Reactivity vs. stability of tetrazine scaffolds.
Caption: Workflow for in vivo pre-targeted imaging.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Reactive polymer enables efficient in vivo bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design strategies for tetrazine fluorogenic probes for bioorthogonal imaging - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. Click’n lock: rapid exchange between unsymmetric tetrazines and thiols for reversible, chemoselective functionalisation of biomolecules with on-demand bioorthogonal locking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse‐Electron‐Demand Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on Tetrazine Cycloaddition Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrazine cycloaddition reactions. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments, with a specific focus on the impact of solvents on reaction rates.
Frequently Asked Questions (FAQs)
Q1: My tetrazine cycloaddition reaction is slow or incomplete. What are the common causes and how can I troubleshoot this?
A1: Slow or incomplete reactions are a frequent issue. Several factors can contribute to this problem. A systematic troubleshooting approach is recommended.
-
Reactant Integrity: Tetrazines, particularly those with strong electron-withdrawing groups, can degrade in aqueous media.[1] Similarly, strained dienophiles like trans-cyclooctene (B1233481) (TCO) can also degrade.[1] Always use freshly prepared solutions and store reagents under appropriate, desiccated, and light-protected conditions.
-
Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess (1.5 to 2-fold) of one reactant can help drive the reaction to completion.[1] The less expensive, more stable, or more easily removable reactant is typically used in excess.[1] For conjugations, a slight molar excess of the tetrazine-functionalized molecule is often recommended.[2]
-
Steric Hindrance: Bulky substituents on the tetrazine or the dienophile can significantly slow down the reaction rate.[3] If you suspect steric hindrance, consider using a less hindered tetrazine derivative or introducing a PEG spacer.[1]
-
Solvent Choice: The solvent plays a crucial role in the reaction kinetics. Protic solvents like water can accelerate the reaction rate.[2] Polar solvents can stabilize the polar transition state of the cycloaddition, leading to higher reaction efficiency.[4] If your reaction is slow in a non-polar organic solvent, consider switching to a more polar solvent or an aqueous buffer system.
Here is a troubleshooting workflow to address slow or incomplete reactions:
Q2: I am observing a low yield of my desired product. What could be the reasons?
A2: Low product yield, even when the reaction appears to proceed, can be frustrating. Here are some potential causes and solutions:
-
Side Reactions: Impurities in your starting materials can lead to competing side reactions.[1] Ensure the purity of your reactants. If your molecules are sensitive to oxidation, degassing the reaction buffer can prevent the formation of oxidation-related side products.[1]
-
Reactant Precipitation: Poor solubility of either the tetrazine or the dienophile can lead to precipitation and low yield.[2] The use of PEGylated linkers can improve solubility.[2] Adding a small percentage of an organic co-solvent like DMSO or DMF can also help, but its compatibility with your system must be verified.[2]
-
Tetrazine Instability: Electron-poor tetrazines can be susceptible to nucleophilic attack, especially from thiols in biological samples, leading to degradation.[1] Consider using a more stable tetrazine derivative if working in a complex biological medium.[1]
Q3: How does the choice of solvent affect the rate of tetrazine cycloaddition?
A3: The solvent can have a significant impact on the reaction rate. Here are the key principles:
-
Polarity: The inverse electron-demand Diels-Alder reaction between a tetrazine and a dienophile proceeds through a polar transition state.[4] Polar solvents can stabilize this transition state, leading to an acceleration of the reaction rate.[4][5][6]
-
Protic vs. Aprotic Solvents: Protic solvents, especially water, can accelerate the reaction rate, which is advantageous for bioorthogonal applications.[2][7] This is attributed to the hydrophobic effect, which can drastically increase the rates of Diels-Alder reactions.[4]
-
Solvent-Specific Effects: It is important to note that reaction rates in different solvents do not always correlate well.[5][6] Therefore, it is crucial to measure the reactivity in the solvent system relevant to your application.
Quantitative Data on Solvent Effects
The following tables summarize the second-order rate constants for the cycloaddition of various tetrazines with bicyclo[6.1.0]nonyne (BCN) and trans-cyclooctene (TCO) in different solvents.
Table 1: Solvent Effect on Rate Constants between 3,6-Substituted-1,2,4,5-Tetrazines and BCN [8]
| Tetrazine Substituent | Solvent | Second-Order Rate Constant (M⁻¹s⁻¹) |
| 3,6-bis(4-fluorophenyl) | Methanol (MeOH) | 2.7 |
| 3,6-bis(4-fluorophenyl) | Acetonitrile (B52724) (CH₃CN) | 1.4 |
| 3,6-diphenyl | Methanol (MeOH) | 3.6 |
| 3,6-di(pyridin-2-yl) | Methanol (MeOH) | 118 |
| 3,6-bis(4-methoxyphenyl) | Methanol (MeOH) | 2.3 |
| 3,6-bis(4-(dimethylamino)phenyl) | Methanol (MeOH) | 0.58 |
| 3,6-bis(thiophen-2-yl) | Methanol (MeOH) | 1.4 |
Table 2: Second-Order Rate Constants for Tetrazine-TCO Cycloaddition in Different Solvents [5][6]
| Tetrazine | Solvent | Second-Order Rate Constant (M⁻¹s⁻¹) |
| 4-substituted phenyltetrazines | DPBS | 20,000 - 130,000 |
| 5-substituted phenyltetrazines | DPBS | 70,000 - 110,000 |
| 6-substituted phenyltetrazines | DPBS | 25,000 - 80,000 |
| 4-substituted phenyltetrazines | Acetonitrile (CH₃CN) | Varies |
| 5-substituted phenyltetrazines | Acetonitrile (CH₃CN) | Varies |
| 6-substituted phenyltetrazines | Acetonitrile (CH₃CN) | Varies |
Note: The exact rate constants in acetonitrile vary depending on the specific substituent on the phenyl ring.
Experimental Protocols
Protocol: Monitoring Tetrazine-Alkyne Ligation by UV-Vis Spectroscopy [1]
This protocol allows for the determination of the reaction rate by observing the consumption of the tetrazine reactant, which has a characteristic absorbance maximum (λmax).
Materials:
-
Stock solution of tetrazine derivative of known concentration (in a compatible solvent like DMSO).
-
Stock solution of alkyne derivative of known concentration.
-
Reaction buffer (e.g., PBS, pH 7.4).
-
UV-Vis spectrophotometer.
Procedure:
-
Determine λmax: Record the UV-Vis spectrum of the tetrazine derivative in the reaction buffer to determine its maximum absorbance wavelength (λmax).
-
Prepare Reaction Mixture: In a cuvette, mix the alkyne solution with the reaction buffer.
-
Initiate Reaction: Add the tetrazine stock solution to the cuvette, ensuring rapid mixing. The final concentrations should be chosen so that the reaction proceeds on a timescale that can be accurately monitored.
-
Monitor Absorbance: Immediately start recording the absorbance at the λmax of the tetrazine at regular time intervals until the reaction is complete (i.e., the absorbance stabilizes).
-
Data Analysis: The decrease in absorbance over time corresponds to the consumption of the tetrazine. This data can be used to calculate the observed rate constant (k_obs). By performing the experiment with a pseudo-first-order condition (a large excess of the alkyne), the second-order rate constant can be determined.
Logical Relationship of Factors Affecting Reaction Rate
The following diagram illustrates the interplay of various factors that influence the rate of tetrazine cycloaddition reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Substituent Effects in Bioorthogonal Diels–Alder Reactions of 1,2,4,5‐Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intramolecular tetrazine-acryloyl cycloaddition: chemistry and applications - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04331A [pubs.rsc.org]
- 5. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 3,6-Dichloro-1,2,4,5-tetrazine and Other Tetrazine Derivatives in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (iEDDA) reaction, particularly between 1,2,4,5-tetrazines and strained dienophiles, has become a cornerstone of bioorthogonal chemistry, enabling researchers to perform specific and rapid chemical ligations within complex biological systems. The choice of tetrazine is critical, as its substituents dictate the delicate balance between reaction kinetics, stability, and physicochemical properties. This guide provides a comprehensive comparison of 3,6-dichloro-1,2,4,5-tetrazine with other commonly used tetrazine derivatives, supported by experimental data to inform the selection of the optimal reagent for your research needs.
The Reactivity-Stability Trade-off in Tetrazine Chemistry
A fundamental principle in the design and application of tetrazines for bioorthogonal chemistry is the inverse correlation between reactivity and stability.[1] The electronic nature of the substituents at the 3 and 6 positions of the tetrazine ring governs its performance in the iEDDA reaction.
-
Electron-Withdrawing Groups (EWGs) , such as halogens (e.g., chlorine), pyridyl, and pyrimidyl groups, lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO).[1] This smaller energy gap between the tetrazine LUMO and the dienophile's Highest Occupied Molecular Orbital (HOMO) results in significantly faster reaction kinetics.[1] However, this enhanced reactivity often comes at the cost of reduced stability in aqueous and biological media.[1]
-
Electron-Donating Groups (EDGs) , such as alkyl and alkoxy groups, have the opposite effect. They increase the LUMO energy of the tetrazine, leading to slower iEDDA reaction rates but generally greater stability.
This compound: A Highly Reactive Precursor
While quantitative kinetic data for the direct bioorthogonal application of this compound in iEDDA reactions with common dienophiles like trans-cyclooctene (B1233481) (TCO) is not extensively reported in the scientific literature, its chemical properties provide significant insights into its potential reactivity. The two chlorine atoms are strong electron-withdrawing groups, which significantly enhances the electrophilicity of the tetrazine core. This heightened reactivity makes it an excellent precursor for the synthesis of a wide array of other 3,6-disubstituted tetrazines through nucleophilic aromatic substitution, where the chlorine atoms act as excellent leaving groups. Its role as a versatile building block in the synthesis of other tetrazines and energetic materials is well-documented.
Based on the established principles of tetrazine chemistry, it is expected that this compound would exhibit very high reactivity in iEDDA reactions, likely surpassing that of many commonly used tetrazines. However, this high reactivity would also likely be accompanied by lower stability in aqueous environments.
Quantitative Comparison of Tetrazine Derivatives
To provide a clear comparison, the following tables summarize the second-order rate constants (k₂) and stability data for a selection of 3,6-disubstituted tetrazines in their reactions with common dienophiles and in biological media.
Table 1: Second-Order Rate Constants (k₂) for the Reaction of 3,6-Disubstituted Tetrazines with Dienophiles
| 3,6-Substituent(s) | Dienophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) |
| Di-2-pyridyl | TCO | 9:1 MeOH:H₂O | 25 | 2,000 |
| Di-phenyl | TCO | MeOH | 25 | 3.6 |
| Di-methyl | TCO | PBS (pH 7.4) | 37 | 210 |
| H, Phenyl | TCO | CH₃CN | 25 | Varies with isomer |
| Di-(p-methoxyphenyl) | BCN | MeOH | 25 | 1.4 |
| Di-(p-hydroxyphenyl) | BCN | MeOH | 25 | 0.58 |
| Di-2-pyridyl | Norbornene | D₂O | 25 | 0.214 |
| Di-phenyl | Norbornene | D₂O | 25 | 0.008 |
TCO: trans-cyclooctene; BCN: Bicyclo[6.1.0]nonyne. Data is compiled for comparative purposes; reaction conditions can significantly affect rate constants.
Table 2: Stability of 3,6-Disubstituted Tetrazines in Physiological Media
| 3,6-Substituent(s) | Medium | Incubation Time (h) | % Remaining |
| Di-2-pyridyl | Cell Growth Medium | 24 | < 1 |
| Di-alkyl | Fetal Bovine Serum | 10 | > 96 |
| Di-aryl | Fetal Bovine Serum | 10 | Varies |
| H, Phenyl | PBS (pH 7.4) | 10 | ~70% |
| Di-methyl | PBS (pH 7.4) | 10 | >90% |
Experimental Protocols
Accurate determination of reaction kinetics and stability is crucial for selecting the appropriate tetrazine for a given application. Below are detailed methodologies for these key experiments.
Protocol 1: Determination of Second-Order Rate Constant (k₂) for Tetrazine-Dienophile Reaction
Objective: To measure the second-order rate constant of the iEDDA reaction between a tetrazine and a dienophile.
Methodology: The reaction rate is monitored by the disappearance of the tetrazine's characteristic absorbance using UV-Vis spectrophotometry, often with a stopped-flow instrument for very fast reactions.
Materials:
-
3,6-disubstituted-1,2,4,5-tetrazine
-
Dienophile (e.g., TCO, norbornene derivative)
-
Anhydrous solvent (e.g., methanol, acetonitrile, PBS)
-
UV-Vis spectrophotometer (a stopped-flow instrument is recommended for fast reactions)
-
Quartz cuvettes
-
Micropipettes and volumetric flasks
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the tetrazine in the chosen solvent at a known concentration (e.g., 1 mM). Prepare several stock solutions of the dienophile in the same solvent at various concentrations that will be in large excess (at least 10-fold) compared to the final tetrazine concentration (e.g., 10 mM, 20 mM, 30 mM).
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to monitor the absorbance at the λmax of the tetrazine (typically in the range of 520-540 nm).
-
Equilibrate the tetrazine and dienophile solutions to the desired reaction temperature (e.g., 25 °C or 37 °C).
-
In a quartz cuvette, rapidly mix the tetrazine solution with one of the dienophile solutions to achieve the desired final concentrations (e.g., 50 µM tetrazine and 500 µM dienophile).
-
Immediately begin recording the absorbance at the chosen wavelength over time until the reaction is complete (i.e., the absorbance of the tetrazine has disappeared).
-
Repeat the measurement for each concentration of the dienophile.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (dienophile in large excess), the observed rate constant (k_obs) can be determined by fitting the absorbance decay to a single exponential function.
-
Plot the obtained k_obs values against the corresponding concentrations of the dienophile.
-
The second-order rate constant (k₂) is the slope of the resulting linear plot.
-
Protocol 2: Assessment of Tetrazine Stability in Biological Media
Objective: To determine the stability of a tetrazine derivative in a physiologically relevant medium.
Methodology: The stability is assessed by incubating the tetrazine in the chosen medium at a physiological temperature and monitoring its concentration over time using UV-Vis spectrophotometry.
Materials:
-
3,6-disubstituted-1,2,4,5-tetrazine
-
Test medium (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Fetal Bovine Serum (FBS), cell culture medium)
-
Incubator or water bath set to 37 °C
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Micropipettes
Procedure:
-
Reagent Preparation: Prepare a stock solution of the tetrazine in a suitable solvent like DMSO. Prepare the test medium.
-
Stability Assay:
-
Pre-warm the test medium to 37 °C.
-
Add the tetrazine stock solution to the pre-warmed medium to a final concentration typically in the micromolar range.
-
Incubate the solution at 37 °C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot of the solution.
-
Measure the absorbance of the tetrazine at its λmax.
-
-
Data Analysis:
-
Plot the percentage of remaining tetrazine (calculated from the absorbance measurements) against time.
-
The half-life (t₁/₂) of the tetrazine in the medium can be determined from this plot.
-
Visualizing the Concepts
To further illustrate the principles and workflows discussed, the following diagrams have been generated.
Caption: The influence of substituents on tetrazine reactivity and stability in iEDDA reactions.
References
A Comparative Guide to the Reaction Kinetics of 3,6-Disubstituted Tetrazines in Inverse Electron Demand Diels-Alder (IEDDA) Reactions
For Researchers, Scientists, and Drug Development Professionals
The inverse electron demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and strained dienophiles has become a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics and high specificity.[1][2] This guide provides a comparative analysis of the reaction kinetics of various 3,6-disubstituted tetrazines, offering a valuable resource for the selection of appropriate reagents in applications ranging from in vivo imaging to targeted drug delivery.[3][4] The reactivity of the tetrazine core can be finely tuned by the electronic properties of its substituents, allowing for a broad range of reaction rates.[5]
The Influence of Substituents on Reaction Kinetics
The rate of the IEDDA reaction is critically influenced by the electronic properties of the substituents at the 3 and 6 positions of the tetrazine ring.[6] Electron-withdrawing groups (EWGs) generally accelerate the reaction by lowering the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), which facilitates the [4+2] cycloaddition with the Highest Occupied Molecular Orbital (HOMO) of the dienophile.[6][7] Conversely, electron-donating groups (EDGs) increase the LUMO energy, resulting in slower reaction rates.[1][6] This principle allows for the rational design of tetrazines with tailored reactivity. For instance, replacing a phenyl group with a more electron-withdrawing pyrimidinyl group can lead to a significant increase in the reaction rate.[1]
Comparative Kinetic Data
The following tables summarize the second-order rate constants (k₂) for the IEDDA reaction of various 3,6-disubstituted tetrazines with commonly used dienophiles. This data, compiled from the literature, allows for a direct comparison of their performance under specified conditions.
Table 1: Second-Order Rate Constants (k₂) of 3,6-Disubstituted Tetrazines with Bicyclononyne (BCN) in Methanol [5]
| Tetrazine Substituent (R) | k₂ (M⁻¹s⁻¹) |
| Di(pyridin-2-yl) | 118 |
| Pyrimidin-2-yl, 4-(trifluoromethyl)phenyl | 125 |
| 4-(Trifluoromethyl)phenyl | 10 |
| Phenyl | 3.6 |
Table 2: Second-Order Rate Constants (k₂) of 3,6-Disubstituted Tetrazines with Norbornene-2-carboxaldehyde in Methanol [5]
| Tetrazine Substituent (R) | k₂ (M⁻¹s⁻¹) |
| Di(pyridin-2-yl) | 0.28 |
| Phenyl | 0.0082 |
Table 3: Second-Order Rate Constants (k₂) of Selected Tetrazines with trans-Cyclooctene (TCO) in PBS at 37°C [8]
| Tetrazine Substituent | k₂ (M⁻¹s⁻¹) |
| 3-H, 6-H | 30,000 |
| 3-Methyl, 6-H | ~2,000 |
| 3-Phenyl, 6-H | ~2,000 |
Note: Reaction rates can vary depending on the specific dienophile, solvent, and temperature.
Experimental Protocols
The following provides a generalized methodology for determining the second-order rate constants of tetrazine IEDDA reactions using UV-Vis spectroscopy.
General Protocol for Kinetic Measurements
This protocol outlines the determination of second-order rate constants under pseudo-first-order conditions by monitoring the disappearance of the tetrazine's characteristic absorbance.
Materials:
-
3,6-disubstituted tetrazine of interest
-
Dienophile (e.g., BCN, norbornene derivative, TCO)
-
Anhydrous solvent (e.g., methanol, acetonitrile, PBS)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions: Prepare separate stock solutions of the tetrazine and the dienophile in the desired solvent.
-
Kinetic Run:
-
In a quartz cuvette, place a solution of the tetrazine at a known concentration (e.g., 25 µM).[5]
-
Initiate the reaction by adding a solution of the dienophile in large excess (typically 10-20 fold) to the tetrazine solution and mix thoroughly.[5]
-
Immediately place the cuvette in the spectrophotometer and begin monitoring the decay of the tetrazine's absorbance at its λmax (typically in the range of 510-550 nm for the tetrazine chromophore) over time.[9]
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the observed rate constant (kobs) is determined by fitting the absorbance decay data to a single exponential function: A(t) = A∞ + (A₀ - A∞)e-kobst where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the final absorbance.[1]
-
The second-order rate constant (k₂) is then calculated by dividing the observed rate constant by the concentration of the dienophile (which is in excess and assumed to be constant): k₂ = kobs / [Dienophile]
-
Visualizing the IEDDA Reaction and Experimental Workflow
The following diagrams illustrate the IEDDA reaction mechanism and a typical experimental workflow for kinetic analysis.
Caption: The two-step mechanism of the inverse-electron-demand Diels-Alder reaction.
Caption: A typical workflow for kinetic analysis of IEDDA reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 4. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 3,6-Dichloro-1,2,4,5-tetrazine and Other Bioorthogonal Reagents for Cellular Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules within living cells is paramount for unraveling complex biological processes and advancing therapeutic strategies. Bioorthogonal chemistry provides a powerful toolkit for these endeavors, offering chemical reactions that proceed within physiological environments without interfering with native cellular functions. Among the diverse array of bioorthogonal reagents, 3,6-dichloro-1,2,4,5-tetrazine has emerged as a highly reactive component for inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions. This guide provides a comprehensive comparison of this compound with other prominent bioorthogonal reagents, supported by quantitative data and detailed experimental protocols to inform the selection of the most suitable tool for your research needs.
Performance Comparison of Key Bioorthogonal Reactions
The selection of a bioorthogonal reagent is a critical decision guided by factors such as reaction kinetics, stability, and biocompatibility. The following tables provide a quantitative comparison of this compound and other commonly employed bioorthogonal reagents.
| Reaction | Bioorthogonal Pair | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| Tetrazine Ligation (IEDDA) | This compound + trans-cyclooctene (B1233481) (TCO) | High (estimated >1,000)[1][2] | Exceptionally fast kinetics, enabling rapid labeling at low concentrations.[3][4] | Potential for cytotoxicity at higher concentrations.[5] Stability can be a concern for highly reactive tetrazines.[3] |
| Tetrazine Ligation (IEDDA) | Other Substituted Tetrazines + TCO/Norbornene | 1 - 100,000+[6] | Tunable reactivity based on substituents.[2] Some derivatives offer a good balance of reactivity and stability.[7] | Bulky reagents may perturb the system under study.[8] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO, BCN) + Azide (B81097) | 0.003 - 1.0[6] | Excellent biocompatibility and stability of reactants.[3] The small size of the azide group is minimally perturbative.[9] | Slower kinetics compared to the fastest tetrazine ligations.[3] Some cyclooctynes can exhibit side reactions with thiols.[3] |
| Staudinger Ligation | Azide + Phosphine (B1218219) | 0.002 - 0.01[6] | The first-generation bioorthogonal reaction with high selectivity.[6][9] The "traceless" version forms a native amide bond.[10] | Slow kinetics require higher reactant concentrations.[6] Phosphine reagents can be sensitive to air oxidation.[6] |
Table 1: Quantitative Comparison of Common Bioorthogonal Reactions. This table summarizes the key performance metrics of different bioorthogonal labeling strategies.
| Tetrazine Derivative | Substituent Type | Relative Reactivity | Relative Stability | Notes |
| This compound | Electron-Withdrawing | Very High | Lower | The strong electron-withdrawing nature of chlorine atoms significantly accelerates the IEDDA reaction.[11] However, this high reactivity can be associated with lower stability.[3] |
| 3,6-Di(2-pyridyl)-s-tetrazine | Electron-Withdrawing | Very High | Low | Exhibits very fast reaction kinetics but has poor stability in physiological media.[7] |
| 3,6-Diphenyl-s-tetrazine | Weakly Withdrawing | Moderate | Moderate | A common benchmark tetrazine with a balance of reactivity and stability.[7] |
| 3,6-Dialkyl-s-tetrazine | Electron-Donating | Lower | High | Electron-donating groups decrease reactivity but significantly enhance stability, making them suitable for long-term studies.[12][13] |
Table 2: Comparison of 3,6-Disubstituted Tetrazine Derivatives. The nature of the substituents on the tetrazine ring plays a crucial role in tuning the reagent's reactivity and stability.
Experimental Protocols
Detailed and reproducible protocols are essential for the successful application of bioorthogonal labeling techniques. The following sections provide methodologies for key experiments involving tetrazine ligation, SPAAC, and the Staudinger ligation for cell labeling, as well as a protocol for assessing cell viability.
Protocol 1: Live Cell Surface Labeling via Tetrazine Ligation
This protocol describes the labeling of cell surface biomolecules that have been engineered to display a trans-cyclooctene (TCO) group, using a fluorescently-labeled tetrazine, such as a derivative of this compound.
Materials:
-
Cells expressing TCO-modified surface molecules
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Fluorescently-labeled tetrazine stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free medium)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish (e.g., glass-bottom dish).
-
Preparation of Labeling Solution: Dilute the fluorescently-labeled tetrazine stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 1-10 µM).[14]
-
Labeling Reaction: Remove the existing culture medium and gently wash the cells once with pre-warmed PBS. Add the tetrazine labeling solution to the cells.
-
Incubate the cells at 37°C for 5-30 minutes, protected from light. The optimal incubation time will depend on the specific tetrazine's reaction kinetics.[15]
-
Washing: Aspirate the labeling solution and wash the cells two to three times with pre-warmed complete cell culture medium or PBS to remove unreacted probe.[15]
-
Imaging: Add fresh, pre-warmed imaging medium to the cells and visualize using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.[15]
Protocol 2: Metabolic Labeling of Cell Surface Glycans and SPAAC Ligation
This protocol details a two-step process for labeling cell surface glycans. First, an azide-bearing unnatural sugar is metabolically incorporated into the glycans, followed by a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with a cyclooctyne-functionalized fluorescent probe.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz) stock solution (e.g., 10 mM in DMSO)
-
Cyclooctyne-functionalized fluorescent probe (e.g., DBCO-fluorophore)
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Metabolic Incorporation of Azide:
-
Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.[16]
-
Culture the cells for 1-3 days to allow for the incorporation of the azido (B1232118) sugar into cell surface sialic acids.[16]
-
-
Cell Harvesting and Washing:
-
Gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac₄ManNAz.[16]
-
-
SPAAC Reaction:
-
Prepare a solution of the DBCO-fluorophore in PBS or cell culture medium at the desired final concentration (typically 5-20 µM).
-
Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[16]
-
-
Washing and Analysis:
-
Wash the cells three times with PBS to remove unreacted probe.
-
The cells are now ready for analysis by fluorescence microscopy or flow cytometry.[16]
-
Protocol 3: Cell Surface Labeling via Staudinger Ligation
This protocol describes the labeling of azide-modified cell surface biomolecules using a phosphine-functionalized probe.
Materials:
-
Cells with azide-modified surfaces (prepared as in Protocol 2, Step 1)
-
Phosphine-fluorophore conjugate
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Prepare azide-labeled cells as described in Protocol 2.
-
Staudinger Ligation:
-
Washing and Analysis:
-
Wash the cells three to four times with PBS to remove excess phosphine reagent.
-
Analyze the labeled cells by fluorescence microscopy or flow cytometry.
-
Protocol 4: Cell Viability Assessment (MTT Assay)
This protocol is used to evaluate the potential cytotoxicity of a bioorthogonal reagent.
Materials:
-
Cell line of interest
-
96-well cell culture plate
-
Complete cell culture medium
-
Bioorthogonal reagent of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing serial dilutions of the bioorthogonal reagent. Include untreated control wells.
-
Incubation: Incubate the plate for a period relevant to your labeling experiment (e.g., 1-24 hours) at 37°C.
-
MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[14]
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizing Bioorthogonal Labeling Strategies
The following diagrams illustrate the fundamental workflows and chemical principles underlying the compared bioorthogonal labeling methods.
Caption: General workflow for bioorthogonal cell labeling.
Caption: Comparison of bioorthogonal reaction mechanisms.
Caption: Key performance characteristics of bioorthogonal reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Assayed at High Doses in the Metas...: Ingenta Connect [ingentaconnect.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A New Way To Engineer Cells: The Staudinger Ligation [www2.lbl.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cell Imaging [worldwide.promega.com]
- 12. benchchem.com [benchchem.com]
- 13. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. A FRET-based Fluorogenic Phosphine for Live Cell Imaging with the Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 3,6-Disubstituted Tetrazines: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable tetrazine for bioorthogonal applications is a critical decision that hinges on the delicate balance between reactivity and stability. This guide provides a comprehensive comparison of the stability of various 3,6-disubstituted tetrazines, supported by experimental data and detailed protocols to aid in the selection of the optimal compound for your research needs.
The stability of the 1,2,4,5-tetrazine (B1199680) core is significantly influenced by the electronic properties of the substituents at the 3 and 6 positions.[1][2][3] A well-established principle in tetrazine chemistry is the inverse correlation between the rate of the inverse electron-demand Diels-Alder (IEDDA) reaction and the stability of the tetrazine in aqueous or biological media.[2][4]
The Reactivity-Stability Trade-Off
Tetrazines featuring electron-withdrawing groups (EWGs) exhibit accelerated reaction kinetics in IEDDA reactions but are more susceptible to degradation in aqueous environments.[1][2][3] This heightened reactivity is attributed to the lowering of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO) energy, which facilitates the cycloaddition with a dienophile. Conversely, tetrazines bearing electron-donating groups (EDGs) are generally more stable but demonstrate slower reaction rates.[1][2][5] This trade-off is a crucial consideration in the design of bioorthogonal experiments, particularly for applications requiring long incubation times or in vivo studies where the tetrazine must remain intact until it reaches its target.[1]
Comparative Stability Data
The stability of 3,6-disubstituted tetrazines is typically assessed by monitoring their degradation over time in physiologically relevant media, such as phosphate-buffered saline (PBS) or serum, at 37°C.[2] The following table summarizes the stability data for a selection of tetrazines with various substituents.
| 3,6-Disubstituent | Substituent Type | Stability (Half-life or % Remaining) | Conditions | Reference |
| Di(pyridin-2-yl) | EWG | <1% remaining after ~15h | Full cell growth medium, 37°C | [4] |
| H, Pyridyl | EWG | > 24 hours (half-life) | Serum | [3] |
| CH₃, Pyridyl | EWG | > 24 hours (half-life) | Serum | [3] |
| CO₂Et, Pyridyl | EWG | ~12 hours (half-life) | Serum | [3] |
| CN, Pyridyl | EWG | < 1 hour (half-life) | Serum | [3] |
| H, Pyrimidyl | EWG | ~12 hours (half-life) | Serum | [3] |
| CH₃, Pyrimidyl | EWG | > 24 hours (half-life) | Serum | [3] |
| Bis(4-methoxyphenyl) | EDG | - | Methanol (kinetics studied) | [5] |
| Bis(4-hydroxyphenyl) | EDG | - | Methanol (kinetics studied) | [5] |
| DHP₂ (Dihydropyran) | Neutral/Slightly EDG | >90% remaining after ~15h | Full cell growth medium, 37°C | [4] |
| 3,6-dimethoxy | EDG | t₁/₂ > 1240 h | - | [6] |
Note: The stability of tetrazines can be influenced by the specific dienophile used in the reaction, as well as the solvent and temperature.[7][8] The data presented here is for comparative purposes and may vary depending on the experimental setup.
Experimental Protocol: Tetrazine Stability Assay
This protocol outlines a general method for assessing the stability of 3,6-disubstituted tetrazines in a buffered solution using UV-Vis spectrophotometry.
Materials:
-
3,6-disubstituted tetrazine of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous solvent for stock solution (e.g., DMSO, DMF)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
-
Micropipettes and sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the tetrazine (e.g., 10 mM) in a suitable anhydrous solvent.
-
Working Solution Preparation: Dilute the stock solution in PBS (pH 7.4) to a final concentration that gives a measurable absorbance in the linear range of the spectrophotometer (typically in the µM range). The characteristic pink color of tetrazines is due to an n→π* transition with a maximum absorbance (λmax) typically between 520-540 nm.
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to the λmax of the specific tetrazine being tested and equilibrate the sample holder to 37°C.
-
Measurement:
-
Transfer the tetrazine working solution to a quartz cuvette and place it in the temperature-controlled sample holder.
-
Record the absorbance at time zero.
-
Monitor the decrease in absorbance at the λmax over a set period. The frequency of measurements will depend on the expected stability of the tetrazine. For highly reactive tetrazines, frequent measurements (every few minutes) may be necessary, while for more stable compounds, measurements can be taken every few hours or days.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
Determine the half-life (t₁/₂) of the tetrazine, which is the time it takes for the absorbance to decrease to 50% of its initial value.
-
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the stability of a 3,6-disubstituted tetrazine.
Caption: Workflow for determining the stability of 3,6-disubstituted tetrazines.
Signaling Pathways and Logical Relationships
The stability of a tetrazine is a critical parameter in the context of its application, particularly in complex biological systems. The logical relationship between substituent electronics, stability, and utility in bioorthogonal reactions can be visualized as follows:
Caption: Relationship between substituents, stability, and application.
By carefully considering the interplay between the electronic nature of the substituents and the resulting stability of the tetrazine, researchers can select the most appropriate tool for their specific bioorthogonal application, ensuring the success and reliability of their experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Soluble and stable symmetric tetrazines as anolytes in redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Reactivity Comparisons of 1‐Methyl‐3‐Substituted Cyclopropene Mini‐tags for Tetrazine Bioorthogonal Reactions [escholarship.org]
Comparison Guide: The Influence of Electron-Withdrawing Groups on Tetrazine Reactivity
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and strained dienophiles is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics and high specificity.[1][2][3][4] This guide provides a comparative analysis of how substituents, particularly electron-withdrawing groups (EWGs), modulate tetrazine reactivity. Understanding this relationship is critical for selecting or designing the optimal tetrazine probe for applications ranging from cellular imaging to drug delivery.
Core Principle: Electronic Effects on Reactivity
The rate of the IEDDA reaction is governed by frontier molecular orbital (FMO) theory.[3] The reaction is accelerated by a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (e.g., a strained alkene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (the tetrazine).
Electron-withdrawing groups attached to the tetrazine ring lower the energy of its LUMO.[3] This reduction in the LUMO energy decreases the HOMO-LUMO gap, leading to a significant increase in the reaction rate.[5][6][7][8] Conversely, electron-donating groups (EDGs) raise the LUMO energy, resulting in slower cycloaddition reactions.[5]
Data Presentation: Reactivity vs. Stability
A critical consideration in probe design is the trade-off between reactivity and stability. Highly reactive tetrazines, often substituted with strong EWGs, tend to exhibit lower stability in aqueous or biological media.[2][5][6][9] Tetrazines with EDGs are generally more stable but react more slowly.[5] The following table summarizes kinetic data for various substituted tetrazines, illustrating this trend.
| Tetrazine Derivative (Substituent) | Dienophile | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Stability Profile |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2,000 | Moderate |
| 3,6-diphenyl-s-tetrazine | trans-cyclooctene (TCO) | ~3.1 | High |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine (-CH₃, EDG) | norbornene | Slower than H-substituted | More stable than EWG-substituted |
| 3-phenyl-1,2,4,5-tetrazine (-H, Neutral) | norbornene | Baseline | Good balance of stability/reactivity |
| 3-(4-chlorophenyl)-6-phenyl-1,2,4,5-tetrazine (-Cl, EWG) | norbornene | Faster than H-substituted | Less stable than H-substituted |
| 3-(4-(trifluoromethyl)phenyl)-6-phenyl-1,2,4,5-tetrazine (-CF₃, strong EWG) | norbornene | Significantly faster than H-substituted | Lower stability |
| Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (-CO₂Me, strong EWG) | various | Very fast reactions, even with less reactive dienophiles | Lower stability in aqueous media |
Note: Rate constants are highly dependent on the specific dienophile, solvent, and temperature. The data presented is for comparative purposes. Specific values are drawn from multiple studies and normalized for trend illustration.[5][7][10][11][12]
Experimental Protocols
General Protocol for Determining Second-Order Rate Constants
The kinetics of tetrazine ligations are typically measured using UV-Vis spectrophotometry by monitoring the disappearance of the tetrazine's characteristic absorbance in the visible range (~520-540 nm).
-
Reagent Preparation:
-
Prepare a stock solution of the tetrazine derivative in a suitable solvent (e.g., acetonitrile, DMSO).
-
Prepare stock solutions of the dienophile (e.g., trans-cyclooctene) at various concentrations in the desired reaction buffer (e.g., PBS, pH 7.4).
-
-
Kinetic Measurement:
-
The reaction is run under pseudo-first-order conditions, with the dienophile in large excess (at least 10-fold) over the tetrazine.
-
Add a small volume of the tetrazine stock solution to the dienophile solution in a cuvette to initiate the reaction. The final tetrazine concentration is typically in the low micromolar range.
-
Immediately begin monitoring the decay of the tetrazine absorbance at its λ_max over time using a spectrophotometer.
-
-
Data Analysis:
-
Fit the absorbance decay curve to a first-order exponential decay equation to obtain the observed rate constant, k_obs, for each dienophile concentration.
-
Plot the obtained k_obs values against the corresponding concentrations of the dienophile.
-
The slope of the resulting linear fit represents the second-order rate constant (k₂) for the reaction.
-
Conclusion
The selection of a tetrazine derivative for bioorthogonal applications requires a careful balance between reaction speed and physiological stability.
-
For rapid labeling at low concentrations , tetrazines bearing strong electron-withdrawing groups (e.g., pyridyl, pyrimidinyl, or carboxylate) are preferred, though their shorter half-life in aqueous media must be considered.[2][10][13]
-
For applications requiring long incubation times or enhanced stability , tetrazines with less electron-withdrawing (e.g., phenyl) or even electron-donating substituents are more suitable, albeit at the cost of slower kinetics.[5][9]
Recent research also explores overcoming the reactivity/stability trade-off through non-electronic effects, such as introducing steric strain or distortion into the tetrazine ring, opening new avenues for the rational design of superior bioorthogonal probes.[2][14] By understanding the principles outlined in this guide, researchers can make informed decisions to select the optimal tetrazine tool for their specific biological or chemical system.
References
- 1. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inverse Electron Demand Diels-Alder Reactions [sigmaaldrich.com]
- 13. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 14. researchgate.net [researchgate.net]
comparative analysis of tetrazine reactions with trans-cyclooctene (TCO) vs norbornene
For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice of ligation partners is critical. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene is a cornerstone of this field, prized for its rapid kinetics and high specificity. This guide provides an objective comparison of two of the most prominent dienophiles used in this reaction: trans-cyclooctene (B1233481) (TCO) and norbornene.
This analysis delves into the core performance metrics of each reaction, presenting quantitative data on their kinetics and stability. Detailed experimental protocols for key validation experiments are also provided to support the selection of the most appropriate bioorthogonal pair for specific research applications, from in vivo imaging to the development of targeted therapeutics.
At a Glance: Key Performance Metrics
The fundamental difference between the tetrazine-TCO and tetrazine-norbornene ligations lies in their reaction kinetics. The inherent ring strain of TCO makes it significantly more reactive than norbornene, resulting in reaction rates that can be orders of magnitude faster. This has profound implications for applications where speed and efficiency at low concentrations are paramount.
| Parameter | Tetrazine + trans-Cyclooctene (TCO) | Tetrazine + Norbornene | Key Advantages & Disadvantages |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | ~10³ - 10⁶[1][2] | ~1 - 10³[2][3] | TCO: Exceptionally fast kinetics, ideal for rapid labeling and in vivo applications where concentrations are low.[1][4] Norbornene: Slower kinetics, but offers greater stability and is more cost-effective.[5] |
| Reaction Mechanism | Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition | Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition | Both reactions are catalyst-free, proceeding readily under physiological conditions.[2] |
| Reactant Stability | TCO can be susceptible to isomerization and degradation, particularly in the presence of thiols or certain serum components.[6] | Norbornene is generally more stable and less prone to side reactions.[5] | The choice of dienophile may involve a trade-off between reactivity and long-term stability.[7] |
| Product Stability | The resulting dihydropyridazine (B8628806) adduct is generally stable. | The dihydropyridazine adduct is stable. | Both reactions form a covalent and irreversible bond.[8] |
| Bioorthogonality | Excellent | Excellent | Both reactions are highly selective and do not interfere with native biological processes.[2] |
Reaction Kinetics: A Deeper Dive
The rate of the iEDDA reaction is quantified by the second-order rate constant (k₂), which is influenced by the specific structures of the tetrazine and dienophile, as well as the reaction conditions such as solvent and temperature.
Table 2: Second-Order Rate Constants (k₂) for Various Tetrazine-Dienophile Pairs
| Tetrazine Derivative | Dienophile | k₂ (M⁻¹s⁻¹) | Solvent | Temperature (°C) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | 2000 | 9:1 MeOH:water | Not Specified |
| 3-phenyl-1,2,4,5-tetrazine | trans-cyclooctene | 26,000 | PBS (pH 7.4) | 37 |
| Hydrogen substituted tetrazine | trans-cyclooctene | 30,000 | PBS (pH 7.4) | 37 |
| 3,6-diphenyl-1,2,4,5-tetrazine | norbornene | 8.5 x 10⁻³ | MeOH | Ambient |
| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | norbornene | 1.2 | MeOH | Ambient |
| 3,6-di-(2-pyridyl)-s-tetrazine | norbornene | ~1-2 | Aqueous Buffer | 20 |
Note: The reaction rates are highly dependent on the specific substituents on both the tetrazine and the dienophile, as well as the precise reaction conditions. The data presented here is for comparative purposes and has been compiled from various sources.[1][9]
Reaction Mechanisms and Pathways
The underlying mechanism for both reactions is an inverse-electron-demand Diels-Alder [4+2] cycloaddition. In this reaction, the electron-deficient tetrazine acts as the diene, and the strained, electron-rich dienophile (TCO or norbornene) serves as the dienophile. This is followed by a retro-Diels-Alder reaction, which involves the irreversible elimination of nitrogen gas (N₂) to form a stable dihydropyridazine product.
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of reliable comparative analysis. Below are detailed protocols for key experiments used to evaluate the performance of tetrazine-TCO and tetrazine-norbornene ligations.
Protocol 1: Determination of Reaction Kinetics via Stopped-Flow UV-Vis Spectrophotometry
This method is ideal for measuring the rapid kinetics of these reactions by monitoring the disappearance of the characteristic tetrazine absorbance in the visible spectrum (typically 510-540 nm).
Materials:
-
Tetrazine derivative stock solution (e.g., 1 mM in DMSO).
-
TCO or norbornene derivative stock solution (e.g., 20 mM in DMSO).
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Stopped-flow spectrophotometer.
Procedure:
-
Reagent Preparation: Prepare fresh dilutions of the tetrazine and dienophile stock solutions in the reaction buffer. The dienophile should be in at least 10-fold excess to ensure pseudo-first-order kinetics.
-
Instrument Setup: Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 37°C).
-
Data Acquisition: Load the tetrazine and dienophile solutions into separate syringes of the instrument. Initiate rapid mixing and immediately begin monitoring the decrease in absorbance at the λmax of the tetrazine over time.
-
Data Analysis:
-
Fit the absorbance decay curve to a single exponential decay function to obtain the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the dienophile in excess: k₂ = k_obs / [Dienophile].
-
Protocol 2: Assessment of Reactant and Product Stability
This protocol outlines a general method for assessing the stability of the dienophiles and the resulting ligation products in a physiologically relevant medium.
Materials:
-
TCO or norbornene derivative.
-
Tetrazine derivative.
-
Reaction buffer (e.g., PBS, pH 7.4) or cell culture medium supplemented with fetal bovine serum (FBS).
-
Analytical instrument (e.g., HPLC-MS or NMR).
Procedure:
-
Sample Preparation:
-
To assess reactant stability, dissolve the TCO or norbornene derivative in the chosen medium to a final concentration.
-
To assess product stability, first perform the ligation reaction as described previously. Purify the product and then dissolve it in the chosen medium.
-
-
Incubation: Incubate the samples at 37°C.
-
Time-Point Analysis: At various time points (e.g., 0, 1, 6, 12, 24, 48 hours), take an aliquot of the sample.
-
Quantification: Analyze the concentration of the remaining reactant or product using a suitable analytical method.
-
Data Analysis: Plot the percentage of the remaining compound as a function of time to determine its stability profile and calculate its half-life (t₁/₂).
Logical Workflow for Selecting a Dienophile
The choice between TCO and norbornene is application-dependent. The following decision-making workflow can guide researchers in selecting the optimal dienophile for their specific needs.
Conclusion
The tetrazine-TCO and tetrazine-norbornene ligations are both powerful and versatile tools in the bioorthogonal chemistry toolkit. The TCO ligation offers unparalleled speed, making it the gold standard for applications requiring rapid and efficient conjugation at low concentrations, such as in vivo imaging and pre-targeting strategies.[10] Conversely, the norbornene ligation, while kinetically slower, provides a more stable and cost-effective alternative, suitable for applications where long-term stability is a primary concern and reaction time is less critical.[5][11] Ultimately, a thorough understanding of the kinetic and stability profiles of each reaction, as outlined in this guide, will enable researchers to make an informed decision and select the most appropriate bioorthogonal partners to advance their scientific and therapeutic objectives.
References
- 1. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Evaluating the In Vivo Efficiency of 3,6-Dichloro-1,2,4,5-tetrazine Based Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles has emerged as a premier bioorthogonal tool for in vivo applications, owing to its exceptionally fast reaction kinetics and high specificity. Among the various tetrazine scaffolds, those based on the 3,6-dichloro-1,2,4,5-tetrazine core offer a unique platform for the development of probes for in vivo imaging and drug delivery. The electron-withdrawing nature of the chlorine atoms enhances the reactivity of the tetrazine ring, making it a highly efficient diene for iEDDA reactions.
This guide provides an objective comparison of the in vivo performance of this compound-based probes against other bioorthogonal alternatives, supported by experimental data. Detailed methodologies for key experiments are also presented to aid in the design and execution of in vivo studies.
Performance Comparison of Bioorthogonal Probes
The success of an in vivo bioorthogonal reaction is dictated by several factors, including reaction kinetics, stability of the probes in a biological environment, and the pharmacokinetic properties of the reagents. While direct head-to-head in vivo comparisons of this compound probes with other bioorthogonal systems are limited in the literature, we can infer their performance based on the extensive studies of other tetrazine derivatives and compare them to alternative "click chemistry" reactions.
The primary competitor to the tetrazine-iEDDA ligation in catalyst-free bioorthogonal chemistry is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The following table summarizes the key performance parameters of tetrazine-based probes, with a focus on highly reactive scaffolds like the dichloro-derivative, and compares them with SPAAC.
| Feature | Tetrazine-TCO Ligation (iEDDA) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| **Reaction Kinetics (k₂) (M⁻¹s⁻¹) ** | 10³ - 10⁶[1] | 10⁻¹ - 10³ |
| In Vivo Stability | Variable; reactivity can inversely correlate with stability. Some tetrazines can be degraded by endogenous nucleophiles. | Azides are generally very stable. Strained alkynes can exhibit some reactivity with thiols. |
| Probe Size | Tetrazine and dienophile are relatively small. | Azide is very small; strained cyclooctynes are bulkier. |
| Fluorogenicity | Many tetrazine probes exhibit "turn-on" fluorescence upon reaction, reducing background signal.[2] | Generally requires a fluorophore-quencher pair for turn-on capabilities. |
| Applications | Pretargeted imaging (PET, SPECT, fluorescence), drug activation, in vivo cell tracking. | Live cell imaging, protein and glycan labeling. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of this compound-based probes in vivo. Below are methodologies for the synthesis of a generic probe and its application in a pretargeted in vivo imaging experiment.
Protocol 1: Synthesis of a 3-Chloro-6-((4-(aminomethyl)benzyl)oxy)-1,2,4,5-tetrazine Probe
This protocol describes a general method for the functionalization of this compound to create a probe with a handle for conjugation to a reporter molecule (e.g., fluorophore, chelator).
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reporter molecule with a reactive ester (e.g., NHS-ester)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Monosubstitution:
-
Dissolve (4-(aminomethyl)phenyl)methanol in anhydrous DMF.
-
Add NaH portion-wise at 0 °C and stir for 30 minutes.
-
Add a solution of this compound in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Purify the crude product by silica gel column chromatography to yield 3-chloro-6-((4-(aminomethyl)benzyl)oxy)-1,2,4,5-tetrazine.
-
-
Conjugation to Reporter Molecule:
-
Dissolve the purified monosubstituted tetrazine in DCM.
-
Add the NHS-ester of the reporter molecule and TEA.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the final probe by HPLC.
-
Protocol 2: In Vivo Pretargeted Fluorescence Imaging
This protocol outlines a general workflow for a pretargeted imaging experiment in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., xenograft model with a specific antigen)
-
Antibody targeting the tumor antigen, conjugated with a strained dienophile (e.g., trans-cyclooctene, TCO)
-
The synthesized 3,6-disubstituted-1,2,4,5-tetrazine fluorescent probe
-
Sterile PBS
-
In vivo fluorescence imaging system
Procedure:
-
Antibody-TCO Administration:
-
Inject the TCO-conjugated antibody intravenously (IV) into the tumor-bearing mice. The typical dose is 1-10 mg/kg.
-
Allow the antibody to accumulate at the tumor site and clear from circulation. This "pre-targeting interval" is typically 24-72 hours, depending on the antibody's pharmacokinetics.
-
-
Tetrazine Probe Administration:
-
After the pre-targeting interval, inject the tetrazine-fluorophore probe intravenously. The dose will depend on the probe's brightness and in vivo stability.
-
-
In Vivo Imaging:
-
Anesthetize the mice at various time points after the tetrazine probe injection (e.g., 1, 4, 8, 24 hours).
-
Acquire whole-body fluorescence images using an in vivo imaging system with the appropriate excitation and emission filters for the chosen fluorophore.
-
-
Ex Vivo Biodistribution:
-
After the final imaging time point, euthanize the mice.
-
Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart, muscle).
-
Measure the fluorescence intensity of each organ ex vivo to quantify the probe's biodistribution and calculate tumor-to-background ratios.
-
Visualizations
To better illustrate the concepts and workflows described, the following diagrams are provided in the DOT language for Graphviz.
References
A Researcher's Guide to Tetrazine Selection: Comparing Alternatives to 3,6-Dichloro-1,2,4,5-tetrazine Derivatives for Advanced Applications
For professionals in drug development and biomedical research, 3,6-dichloro-1,2,4,5-tetrazine stands as a pivotal building block. Its utility lies in its capacity for sequential nucleophilic aromatic substitution (SNAr), enabling the synthesis of a diverse array of asymmetrically functionalized tetrazines.[1] These derivatives are crucial reagents in bioorthogonal chemistry, particularly for the inverse-electron-demand Diels-Alder (iEDDA) reaction, a cornerstone of modern bioconjugation.[2][3] However, the final application dictates the ideal characteristics of the tetrazine probe, balancing reactivity, stability, and solubility.
This guide provides an objective comparison of various functionalized tetrazines, many of which can be synthesized from this compound, alongside other alternatives. We present key performance data, detailed experimental protocols, and workflow diagrams to assist researchers in selecting the optimal tetrazine for their specific needs, from in vivo imaging to the development of high-energy materials.
Application 1: Bioorthogonal Chemistry and Bioconjugation
The most prominent application of functionalized tetrazines is in bioorthogonal "click" chemistry. The iEDDA reaction between an electron-deficient tetrazine and a strained dienophile (e.g., trans-cyclooctene, TCO) offers exceptional reaction kinetics and high specificity, making it ideal for labeling biomolecules in complex biological environments.[2][4][5]
The substituents on the tetrazine ring are critical; they modulate the electronic properties and, consequently, the reactivity and stability of the molecule.[6] Electron-withdrawing groups (EWGs) lower the LUMO energy of the tetrazine, accelerating the iEDDA reaction rate, but often at the cost of reduced stability in aqueous media. Conversely, electron-donating groups (EDGs) enhance stability while slowing the reaction.[6][7]
Comparative Performance of Common Tetrazine Derivatives
The choice of tetrazine is a trade-off between reaction speed and stability. The following table summarizes kinetic and stability data for several common tetrazine derivatives, providing a clear comparison for researchers.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Stability (Half-life in Serum/PBS) | Key Characteristics |
| 3,6-di(pyridin-2-yl)-s-tetrazine (Di-pyridyl-Tz) | TCO | ~2000[8] | Moderate | High reactivity, good for rapid labeling. |
| 3,6-diphenyl-s-tetrazine (Diphenyl-Tz) | BCN | 3.6[9] | High | Good balance of stability and reactivity. |
| H-tetrazine (unsubstituted) | TCO | High (varies with derivative) | Low to Moderate | Highly reactive but can be unstable in vivo. |
| Methyltetrazine | TCO | Moderate | Good | Electron-donating methyl group enhances stability.[2] |
| 3,6-Bis(diethylamino)-s-tetrazine | TCO | Low | Very High | Electron-donating groups provide excellent stability for long-term studies.[6][7] |
| Sulfone/Sulfoxide-substituted tetrazines | TCO | High | High | Exhibits enhanced reactivity without a proportional decrease in stability against nucleophiles.[10][11] |
Data compiled from multiple sources. TCO: trans-cyclooctene; BCN: bicyclononyne. Exact rates vary with specific derivatives and conditions.
Experimental Protocols
Protocol 1: General Procedure for Measuring iEDDA Reaction Kinetics
This protocol describes a method for determining the second-order rate constant of a tetrazine-dienophile reaction using HPLC monitoring.
Materials:
-
Tetrazine derivative (e.g., 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine)
-
Dienophile (e.g., BCN or TCO derivative)
-
Methanol (HPLC-grade)
-
HPLC system with a UV-Vis detector
Procedure:
-
Prepare stock solutions of the tetrazine (e.g., 1 mM) and the dienophile (e.g., 10 mM) in methanol.
-
In a reaction vial at room temperature, mix the tetrazine and dienophile solutions. For the example concentrations, combine 0.5 mL of the tetrazine solution with 0.5 mL of the dienophile solution.
-
Immediately after mixing, start monitoring the reaction by injecting aliquots into the HPLC system at regular time intervals (e.g., every 1-5 minutes).
-
Monitor the disappearance of the tetrazine peak at its characteristic wavelength.
-
Plot the concentration of the tetrazine versus time and fit the data to a second-order rate equation to determine the rate constant (k₂).
Protocol 2: Assessment of Tetrazine Stability in Serum
This protocol evaluates the stability of a tetrazine derivative in a biologically relevant medium.
Materials:
-
Tetrazine derivative
-
Fetal Bovine Serum (FBS) or human serum
-
Incubator at 37°C
-
HPLC system with a UV-Vis detector
-
Cold acetonitrile
Procedure:
-
Prepare a stock solution of the tetrazine derivative in a suitable solvent (e.g., DMSO).
-
Spike the tetrazine stock solution into pre-warmed (37°C) serum to a final concentration (e.g., 100 µM).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum mixture.
-
Precipitate the serum proteins by adding three volumes of cold acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Analyze the supernatant using HPLC to quantify the remaining tetrazine.
-
Calculate the half-life (t₁/₂) of the tetrazine by plotting its concentration against time.[2]
Application 2: Precursors for High-Energy Density Materials (HEDMs)
The high nitrogen content and thermal stability of the 1,2,4,5-tetrazine (B1199680) ring make it a valuable scaffold for High-Energy Density Materials (HEDMs).[12] this compound can be used as an electrophile to synthesize more complex, thermally stable derivatives.[13] An alternative starting material for similar nucleophilic substitutions is 3,6-bis(3,5-dimethyl-pyrazol-1-yl)-1,2,4,5-tetrazine.[13]
Comparative Performance of Tetrazine-Based Energetic Materials
| Compound | Decomposition Temp. (°C) | Nitrogen Content (%) | Key Characteristics |
| 3,6-bis(3,5-diamino-triazol-1-yl)-1,2,4,5-tetrazine | 370 | 73.7 | Exceptionally high thermal stability and nitrogen content.[13] |
| 3,6-dihydrazino-1,2,4,5-tetrazine (DHT) | ~220 | 78.8 | A foundational tetrazine-based HEDM.[13] |
| Hexanitrostilbene (HNS) (Reference) | 318 | 18.7 | Standard reference for high-temperature stable explosives.[13] |
Experimental Protocols
Protocol 3: Synthesis of 3,6-bis(3,5-diamino-triazol-1-yl)-1,2,4,5-tetrazine
This protocol outlines the synthesis of a highly stable energetic material from this compound.
Materials:
-
This compound
-
3,5-diamino-1,2,4-triazole
-
Suitable solvent (e.g., acetonitrile)
-
Base (e.g., triethylamine)
Procedure:
-
Dissolve 3,5-diamino-1,2,4-triazole in the solvent.
-
Add the base to the solution.
-
Add a solution of this compound dropwise to the mixture.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with water and a suitable organic solvent, then dry under vacuum.
-
Characterize the final compound using NMR, mass spectrometry, and elemental analysis.[13]
Protocol 4: Measuring Thermal Stability with Differential Scanning Calorimetry (DSC)
DSC is used to determine the decomposition temperature of energetic materials.
Materials:
-
Synthesized tetrazine derivative
-
DSC instrument
-
Aluminum sample pans
Procedure:
-
Accurately weigh a small amount of the sample (1-5 mg) into an aluminum pan.
-
Seal the pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature. The onset of the major exothermic peak corresponds to the decomposition temperature of the material.[13]
References
- 1. Modular One-Pot Strategy for the Synthesis of Heterobivalent Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 106131-61-7 | Benchchem [benchchem.com]
- 4. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. znaturforsch.com [znaturforsch.com]
A Comparative Guide to the Performance of 3,6-Dichloro-1,2,4,5-tetrazine in Biological Media
For researchers, scientists, and drug development professionals engaged in bioorthogonal chemistry, the selection of an appropriate chemical ligation tool is paramount. The inverse electron-demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and strained dienophiles, such as trans-cyclooctenes (TCO), stands out for its exceptionally rapid kinetics and high specificity in complex biological environments.[1][2] At the heart of this reactivity lies the tetrazine core, whose performance can be finely tuned by substituents at the 3 and 6 positions.
This guide provides a comparative analysis of 3,6-Dichloro-1,2,4,5-tetrazine, a key precursor and highly reactive tetrazine variant, evaluating its performance characteristics against other commonly used tetrazine derivatives in various biological media.
The Role of this compound: A Highly Reactive Precursor
This compound serves as a cornerstone in the synthesis of diverse tetrazine probes. The two chlorine atoms are highly effective electron-withdrawing groups, which significantly lowers the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO).[3] This electronic feature dramatically accelerates the rate of IEDDA reactions. However, this heightened reactivity often corresponds to reduced stability in aqueous environments.
The chlorine atoms act as excellent leaving groups, making this compound a versatile precursor for creating a wide array of 3,6-disubstituted tetrazines through nucleophilic aromatic substitution.[4] This allows for the synthesis of more stable or functionalized tetrazines tailored for specific biological applications. While direct quantitative data for this compound in biological media is limited, likely due to its high reactivity and presumed low stability, its performance can be inferred by comparing it with well-characterized analogues.
Performance Comparison: Reactivity vs. Stability
The central challenge in selecting a tetrazine for bioorthogonal applications is balancing the trade-off between reaction kinetics and stability. Electron-withdrawing groups (EWGs) enhance reactivity but decrease stability, whereas electron-donating groups (EDGs) improve stability at the cost of slower kinetics.[5]
IEDDA Reaction Kinetics
The following table summarizes the second-order rate constants (k₂) for the reaction of various 3,6-disubstituted tetrazines with trans-cyclooctene (B1233481) (TCO) derivatives, illustrating the profound impact of substituents on reactivity.
| 3,6-Substituent | Dienophile | Solvent/Medium | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| H, Phenyl | TCO | PBS | 37 | 30,000 | [6] |
| H, Benzoic Acid | TCO | PBS | 37 | 26,000 | [6] |
| Di-2-pyridyl | TCO | 9:1 MeOH:H₂O | 25 | 2,000 | [1] |
| Di-2-pyridyl | TCO | PBS | 37 | 13,090 | [1] |
| Di-methyl | TCO | PBS | 37 | 210 | [6] |
| Di-phenyl | BCN | MeOH | Ambient | 3.6 | [2] |
| Di-(p-hydroxyphenyl) | BCN | MeOH | Ambient | 0.58 | [2] |
Note: BCN (Bicyclo[6.1.0]nonyne) is another common strained dienophile. The reactivity of this compound is expected to be very high, likely exceeding that of many pyridyl-substituted tetrazines, due to the strong electron-withdrawing nature of the chloro-substituents.
Stability in Biological Media
Stability is crucial for applications requiring long incubation times or for in vivo studies where the probe must persist long enough to reach its target. The table below presents stability data for several tetrazine derivatives in biological media.
| 3,6-Substituent | Medium | Incubation Time (h) | Temperature (°C) | % Remaining | Reference |
| Methyl, Benzylamine | Fetal Bovine Serum (FBS) | 10 | 37 | > 96% | [6] |
| Pyridyl, Benzoic Acid | Fetal Bovine Serum (FBS) | 10 | 37 | ~70% | [6] |
| H, Phenyl | Fetal Bovine Serum (FBS) | 10 | 37 | ~85% | [6] |
| H, Pyridyl | DMEM + 10% FBS | 48 | 37 | < 13% | [7] |
| Di-methyl | DMEM + 10% FBS | 12 | 37 | > 92% | [7] |
Note: The high reactivity of this compound suggests it would have poor stability in physiological media, making derivatives with more electron-donating or sterically hindering groups, like the methyl-substituted tetrazine, more suitable for long-term experiments.
Visualizing Key Processes and Relationships
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 106131-61-7 | Benchchem [benchchem.com]
- 4. znaturforsch.com [znaturforsch.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unlocking Bioorthogonal Chemistry: A Comparative Guide to the Reaction Rates of Novel Tetrazine Derivatives
For researchers, scientists, and drug development professionals, the inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes stands as a cornerstone of bioorthogonal chemistry.[1][2] The exceptional speed and selectivity of this "click" reaction have propelled its use in a myriad of applications, from in vivo imaging to targeted drug delivery.[1][2][3] This guide provides a comprehensive comparison of the reaction rates of recently developed tetrazine derivatives, offering crucial data to inform the selection of the optimal molecular tools for your research.
The reactivity of the tetrazine core is highly tunable through the modification of its substituents.[4] Electron-withdrawing groups generally accelerate the reaction, while electron-donating groups tend to slow it down.[5][6] This principle allows for the rational design of tetrazines with kinetic profiles tailored to specific biological contexts, balancing the need for rapid reaction with the requirement for stability in complex physiological environments.[7][8]
Comparative Reaction Kinetics of Novel Tetrazine Derivatives
The following tables summarize the second-order rate constants (k₂) for the iEDDA reaction between various novel tetrazine derivatives and commonly used dienophiles, trans-cyclooctene (B1233481) (TCO) and norbornene derivatives. This data, compiled from recent literature, provides a quantitative basis for comparing the performance of these bioorthogonal reagents.
Table 1: Reaction Rates with trans-Cyclooctene (TCO) Derivatives
| Tetrazine Derivative | Dienophile | Solvent/Buffer | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | TCO | PBS, pH 7.4 | 37 | 26,000 | [5] |
| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)-phenyl)-1,2,4,5-tetrazine | TCO-PEG₄ | DPBS | 37 | >39,000 | [1] |
| H-phenyl-tetrazine conjugate | TCO | DPBS, 37 °C | 37 | >39,000 | [1] |
| bis(pyridyl)-tetrazine conjugate | TCO | DPBS, 37 °C | 37 | >70 M⁻¹s⁻¹ (in 1,4-dioxane, 25°C) | [1] |
| Triazolyl-tetrazine (3b) | d-TCO | Not Specified | Ambient | 39,406 | [7] |
| Pyridyl-tetrazine (Py-Tz) | Not Specified | Not Specified | Not Specified | ~10,000-30,000 | [7][8] |
| Phenyl-tetrazine (Ph-Tz) | Not Specified | Not Specified | Not Specified | <2,000 | [7] |
| Methyl-tetrazine (Me-Tz) | Not Specified | Not Specified | Not Specified | <2,000 | [7] |
TCO: trans-cyclooctene; TCO-PEG₄: PEGylated trans-cyclooctene; d-TCO: cis-dioxolane-fused TCO; DPBS: Dulbecco's Phosphate-Buffered Saline; PBS: Phosphate-Buffered Saline.
Table 2: Reaction Rates with Norbornene Derivatives
| Tetrazine Derivative | Dienophile | Solvent/Buffer | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (1a) | BCN | MeOH | Ambient | 118 | [4] |
| 3,6-diphenyl-1,2,4,5-tetrazine (1b) | BCN | MeOH | Ambient | 3.6 | [4] |
| 3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine (1k) | BCN | MeOH | Ambient | 10 | [4] |
| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine (1p) | BCN | MeOH | Ambient | 125 | [4] |
| 3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine (1c) | BCN | MeOH | Ambient | 2.3 | [4] |
| 3,6-bis(4-(dimethylamino)phenyl)-1,2,4,5-tetrazine (1d) | BCN | MeOH | Ambient | 0.58 | [4] |
BCN: Bicyclo[6.1.0]nonyne, a strained alkyne often used as a dienophile.
Visualizing the Chemistry and Workflow
To further elucidate the processes involved in benchmarking these reactions, the following diagrams illustrate the bioorthogonal reaction pathway and a typical experimental workflow for determining reaction kinetics.
References
- 1. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 3. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for 3,6-Dichloro-1,2,4,5-tetrazine
This guide provides essential safety and logistical information for the proper disposal of 3,6-dichloro-1,2,4,5-tetrazine, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.
Safety and Hazard Summary
This compound is a hazardous chemical that requires careful handling. The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | Description | Precautionary Statement Codes |
| Self-reactive Solid Type C | Heating may cause a fire. | P210, P220, P234 |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | P264, P270, P301+P312 |
| Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin.[1] | P280, P302+P352, P312 |
| Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled.[1] | P261, P271, P304+P340, P312 |
| Skin Irritation (Category 2) | Causes skin irritation.[2] | P264, P280, P302+P352, P332+P313 |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[2] | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233 |
Disposal Protocol
The disposal of this compound must be conducted in accordance with local and national regulations. It is crucial to entrust the disposal to a licensed waste disposal company.[2]
Step-by-Step Disposal Procedure:
-
Container Management:
-
Do not mix this compound with other waste.
-
Keep the chemical in its original, tightly closed container.[2] If the original container is damaged, transfer the waste to a clean, dry, and properly labeled container.
-
Handle uncleaned containers with the same precautions as the product itself.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate personal protective equipment when handling this chemical for disposal. This includes:
-
Protective gloves (impervious)
-
Protective clothing
-
Eye protection (safety glasses or goggles)
-
Face protection
-
In case of dust, a dust respirator should be used.[1]
-
-
-
Waste Collection and Storage:
-
Store the waste container in a well-ventilated and cool place, away from heat, sparks, open flames, and hot surfaces.
-
Store the container in a locked-up area.
-
Ensure the container is securely sealed to prevent leaks or spills.[1]
-
-
Arranging for Disposal:
-
Contact an approved and licensed hazardous waste disposal company to arrange for pickup and disposal.[2]
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
Spill Cleanup Protocol
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Immediate Actions:
-
Evacuate non-essential personnel from the spill area.
-
Ensure the area is well-ventilated.
-
Avoid breathing dust and contact with skin and eyes.[1]
-
-
Containment and Cleanup:
-
For dry spills, use dry clean-up procedures and avoid generating dust.[1]
-
Carefully sweep up, shovel up, or vacuum the spilled material. If using a vacuum, it must be an explosion-proof model designed for handling hazardous materials.[1]
-
Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.[1]
-
For wet spills, vacuum or shovel the material into a labeled container for disposal.[1]
-
-
Decontamination:
-
Personal Decontamination:
-
If skin or hair contact occurs, flush with running water and soap. Seek medical attention if irritation develops.[1]
-
If the chemical comes into contact with the eyes, immediately wash out with fresh running water, ensuring complete irrigation of the eye. Seek immediate medical attention.[1]
-
If inhaled, move the individual to fresh air.[1]
-
If swallowed, immediately give a glass of water and contact a Poisons Information Centre or a doctor.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3,6-Dichloro-1,2,4,5-tetrazine
For Immediate Implementation: This document provides critical safety protocols and logistical procedures for the handling and disposal of 3,6-Dichloro-1,2,4,5-tetrazine. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel.
Researchers and drug development professionals working with this compound must be aware of its potential hazards. This compound is classified as a self-reactive solid (Type C), is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] The following information details the necessary personal protective equipment (PPE), step-by-step operational procedures, and a comprehensive disposal plan to mitigate risks associated with its use.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this reactive compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Provides a complete barrier against splashes and airborne particles.[4][5] |
| Hands | Chemical-Resistant Gloves | Impervious gloves, such as nitrile or neoprene, must be worn.[5][6] Always inspect gloves for integrity before use. |
| Body | Laboratory Coat or Chemical-Resistant Apron | Protects against accidental spills and skin contact.[6][7] |
| Respiratory | Fume Hood or Respirator | All handling of the solid compound must be conducted in a certified chemical fume hood to avoid inhalation of dust.[1] For situations where a fume hood is not available, a respirator with an appropriate cartridge is required. |
| Feet | Closed-Toe Shoes | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following workflow is mandatory for all personnel handling this compound.
1. Preparation:
-
Designate a Work Area: All work with this compound must be performed in a certified chemical fume hood.[1] Ensure the work area is clean and free of incompatible materials.
-
Assemble Materials: Gather all necessary equipment, including glassware, spatulas, and solvents, before bringing the chemical into the work area.
-
Don Personal Protective Equipment (PPE): Put on all required PPE as outlined in the table above.
2. Handling:
-
Weighing: Carefully weigh the desired amount of the solid compound. Avoid generating dust.[1]
-
Dissolving: If dissolving the compound, slowly add the solid to the solvent to avoid splashing.
-
Reaction: Conduct the chemical reaction according to your established protocol, paying close attention to temperature and any potential for gas evolution.
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Storage: Store the original container tightly sealed in a cool, dry, and well-ventilated area, away from heat and incompatible materials.[1] The recommended storage temperature is between 2-8°C.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
1. Waste Segregation:
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weighing paper, and paper towels, must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams.
2. Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage of Waste: Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash. All waste must be disposed of in accordance with local, state, and federal regulations.
By adhering to these safety and logistical protocols, researchers can minimize the risks associated with the handling of this compound and maintain a safe laboratory environment.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | C2Cl2N4 | CID 13673377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Safely Working with Chemicals: PPE Essentials [safetystoragesystems.co.uk]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. realsafety.org [realsafety.org]
- 7. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
